2-Methyl 5-cyclohexylpentanol
Description
Structure
3D Structure
Properties
CAS No. |
1141487-54-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-cyclohexyl-2-methylpentan-1-ol |
InChI |
InChI=1S/C12H24O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h11-13H,2-10H2,1H3 |
InChI Key |
IDGMBCFBOMJIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1CCCCC1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-5-cyclohexylpentanol, a saturated long-chain alcohol. The document details its molecular structure, physicochemical characteristics, and known biological activities, with a focus on its application in the cosmetics industry as a deodorant and skin conditioning agent. Detailed, representative experimental protocols for its synthesis, purification, and analysis are provided to support further research and development. The guide also includes visualizations of a plausible synthetic workflow and its mechanism of antimicrobial action.
Chemical and Physical Properties
2-Methyl-5-cyclohexylpentanol is a primary alcohol with a cyclohexyl moiety at the end of a pentanol (B124592) chain and a methyl group at the 2-position. Its chemical structure is C12H24O.[1]
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for 2-Methyl-5-cyclohexylpentanol.
| Property | Value | Source |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem[1] |
| CAS Number | 1141487-54-8 | Guidechem[2] |
| Molecular Formula | C12H24O | PubChem[1] |
| Molecular Weight | 184.32 g/mol | PubChem[1] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |
| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | Vigon International[3] |
| logP (o/w) | 4.5 (estimated) | PubChem[1] |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |
| Density | Not available | |
| Melting Point | Not available |
Biological Activity and Applications
2-Methyl-5-cyclohexylpentanol is primarily utilized in the cosmetics and personal care industry as a deodorant and skin-conditioning agent.[4][5] Its main function is to reduce or mask unpleasant body odors due to its antimicrobial properties.
Antimicrobial Mechanism of Action
The deodorant effect of 2-Methyl-5-cyclohexylpentanol stems from its activity against bacteria that cause body odor. Long-chain alcohols can disrupt the cellular metabolism and membrane integrity of bacteria.[4][6] Unlike some broad-spectrum antimicrobials, 2-Methyl-5-cyclohexylpentanol has been shown to have a minimal impact on the natural skin microbiome, making it a desirable ingredient in modern deodorant formulations. It is suggested that aliphatic alcohols can inhibit bacterial enzymes, and a correlation between their inhibitory effect and the length of the alkyl chain has been observed.[7]
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2-Methyl-5-cyclohexylpentanol are provided below. These are representative methods based on established organic chemistry principles.
Synthesis via Grignard Reaction
A plausible synthetic route for 2-Methyl-5-cyclohexylpentanol involves the Grignard reaction between 4-cyclohexylbutylmagnesium bromide and isobutyraldehyde (B47883).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-4-cyclohexylbutane
-
Anhydrous diethyl ether
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Add a solution of 1-bromo-4-cyclohexylbutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-cyclohexylbutylmagnesium bromide).
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
The following diagram outlines the synthetic workflow:
Purification
The crude product can be purified by flash column chromatography.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-Methyl-5-cyclohexylpentanol.
Analytical Characterization
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable temperature program to separate the components. For example, start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
The mass spectrometer will record the mass spectrum of the eluting compound, which can be used for structural confirmation.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene (B1212753) protons of the pentanol chain, the methine proton at the 2-position, the methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
3.3.3. Infrared (IR) Spectroscopy
Instrumentation: An FTIR spectrometer.
Procedure:
-
Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.
-
The spectrum should exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.[8][9][10]
Safety and Handling
2-Methyl-5-cyclohexylpentanol may be harmful if swallowed or in contact with skin.[3][11] It is classified as very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]
Conclusion
2-Methyl-5-cyclohexylpentanol is a commercially relevant long-chain alcohol with established applications in the cosmetics industry. Its chemical and physical properties, along with its targeted antimicrobial activity, make it a valuable ingredient. The representative experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and characterize this compound for further investigation and application development.
References
- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. magritek.com [magritek.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism Brochothrix thermosphacta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of alcohols on the activity of bacterial agmatinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. purdue.edu [purdue.edu]
Physicochemical Characteristics of 2-Methyl 5-cyclohexylpentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl 5-cyclohexylpentanol is a synthetic long-chain alcohol primarily utilized in the cosmetics industry as a deodorant and skin-conditioning agent. Its efficacy is attributed to its antimicrobial properties, which selectively target odor-causing bacteria on the skin. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity. A summary of these properties is presented in Table 1.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₂H₂₄O | - | [1] |
| Molecular Weight | 184.32 | g/mol | [1] |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | - | [1] |
| CAS Number | 1141487-54-8 | - | [1] |
| Appearance | Colorless clear liquid (estimated) | - | [2][3] |
| Boiling Point | 250.00 (estimated at 760.00 mm Hg) | °C | [2][3] |
| Melting Point | -32.5 | °C | [4] |
| Density | 0.886 ± 0.06 (estimated) | g/cm³ | [5] |
| Flash Point | > 93.3 (Closed Cup) | °C | [4] |
| Water Solubility | 23.87 (estimated at 25 °C) | mg/L | [2][3] |
| logP (o/w) | 4.340 (estimated) | - | [2][3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical and biological properties of this compound.
Determination of Physicochemical Properties
The following protocols are based on OECD guidelines for the testing of chemicals, which represent internationally accepted methods for determining the physicochemical properties of substances.
The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or differential scanning calorimetry (DSC).[6][7] The choice of method depends on the required precision and the amount of substance available.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: A suitable apparatus for boiling point determination (e.g., a glass ebulliometer or a DSC instrument).
-
Procedure (using Ebulliometer):
-
Place a small, known volume of this compound into the ebulliometer.
-
Heat the sample gently.
-
Record the temperature at which the liquid and vapor phases are in equilibrium at a constant pressure. This is the boiling point.
-
Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) if necessary.
-
For substances that are liquid at room temperature, the melting point is often referred to as the freezing point.[8][9][10]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.
-
Apparatus: A capillary tube apparatus or a differential scanning calorimeter (DSC).
-
Procedure (using Capillary Method):
-
Introduce a sample of solidified this compound into a capillary tube.
-
Place the capillary tube in a heating block with a calibrated thermometer.
-
Heat the block at a slow, controlled rate.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range.
-
The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[1][2][3][4]
-
Principle: Density is the mass of a substance per unit volume.
-
Apparatus: A calibrated pycnometer and a balance.
-
Procedure (using Pycnometer):
-
Weigh a clean, dry pycnometer of a known volume.
-
Fill the pycnometer with this compound at a constant, recorded temperature.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the substance by the volume of the pycnometer.
-
The flask method is suitable for determining the water solubility of substances like this compound.[11][12]
-
Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.
-
Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method to determine the concentration of the substance in water.
-
Procedure:
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Stir the mixture in a constant temperature bath until equilibrium is reached (saturation).
-
Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.
-
Determine the concentration of this compound in the clear aqueous solution using a suitable analytical technique (e.g., gas chromatography).
-
Synthesis Protocol (Hypothetical)
A plausible synthesis route for this compound can be adapted from patented methods for similar long-chain alcohols.[8] A potential two-step synthesis is outlined below.
-
Step 1: Grignard Reaction: 4-Cyclohexylbutanal is reacted with methylmagnesium bromide in a suitable solvent like dry diethyl ether. The resulting alkoxide is then quenched with a weak acid to yield 5-cyclohexyl-2-pentanol.
-
Step 2: Hydroformylation and Reduction: The 5-cyclohexyl-2-pentanol is then subjected to hydroformylation using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to introduce a formyl group. The resulting intermediate aldehyde is subsequently reduced, for example with sodium borohydride, to yield the final product, this compound.
Analytical Method for Quantification in Cosmetic Formulations
A gas chromatography-mass spectrometry (GC-MS) method can be developed and validated for the quantification of this compound in cosmetic products.
-
Sample Preparation: A known amount of the cosmetic product is weighed and extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol). An internal standard (e.g., a structurally similar alcohol not present in the sample) is added to improve accuracy and precision.
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer. The components are separated on a capillary column (e.g., a non-polar DB-5ms column). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify characteristic ions of this compound and the internal standard.
-
Quantification: A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the cosmetic sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Biological Activity and Mechanism of Action
This compound is recognized for its deodorant properties, which are a result of its antimicrobial activity.[6] It is considered a microbiome-friendly alternative to broader-spectrum antimicrobials like triclosan.[8]
Antimicrobial Action
The primary mechanism of action of this compound is its ability to inhibit the growth of specific bacteria present in the human axilla that are responsible for the biotransformation of odorless sweat components into malodorous compounds.[6] Unlike broad-spectrum antimicrobials that can disrupt the entire skin microbiome, this compound exhibits a more selective action.
Ex Vivo Human Axillary Microbiome Model
The efficacy and microbiome-friendliness of this compound have been assessed using an ex vivo human axillary microbiome model.
-
Principle: This model simulates the conditions of the human underarm to study the effects of cosmetic ingredients on the resident microbial community and odor production.
-
Procedure:
-
Sample Collection: Axillary sweat and microbial samples are collected from human volunteers.
-
Culture Preparation: A synthetic sweat medium that mimics the composition of human sweat is prepared and inoculated with the collected axillary microbiome.
-
Treatment: The cultures are treated with test substances, such as this compound, positive controls (e.g., triclosan), and a vehicle control.
-
Incubation: The treated cultures are incubated under conditions that mimic the axillary environment (e.g., temperature and humidity).
-
Analysis: After incubation, the effects of the treatments are assessed by:
-
Microbial Analysis: Determining the viability and composition of the microbial community using techniques like plate counts and 16S rRNA gene sequencing.
-
Odor Analysis: Quantifying the production of volatile malodorous compounds using techniques such as gas chromatography-olfactometry (GC-O) or GC-MS.
-
-
Studies using this model have shown that this compound can effectively reduce the production of malodorous compounds without significantly altering the overall composition and viability of the axillary microbiome, in contrast to the broader impact of triclosan.[8]
Safety and Regulatory Information
A safety data sheet for a product containing 100% this compound indicates an acute dermal LD50 in rats of >2000 mg/kg, determined according to OECD Test Guideline 402.[4] This suggests a low order of acute dermal toxicity. The substance is classified as very toxic to aquatic life with long-lasting effects.[1]
Conclusion
This compound is a well-characterized synthetic alcohol with established physicochemical properties and a clear mechanism of action as a deodorant active. Its selective antimicrobial activity makes it a promising ingredient for modern cosmetic formulations that aim to control malodor while respecting the natural skin microbiome. The experimental protocols outlined in this guide provide a framework for the further investigation and quality control of this compound for research and product development purposes.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. acri.gov.tw [acri.gov.tw]
- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
In-depth Technical Guide: 2-Methyl 5-cyclohexylpentanol (CAS: 1141487-54-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl 5-cyclohexylpentanol, registered under CAS number 1141487-54-8, is a synthetic alcohol primarily utilized in the cosmetics and personal care industry. Marketed under trade names such as SymDeo® B125, its principal function is as a deodorant and skin-conditioning agent.[1] Its efficacy as a deodorant stems from its antimicrobial and anti-biofilm properties, which selectively target odor-causing bacteria on the skin.[1] Notably, it is presented as a microbiome-friendly alternative to broader-spectrum antimicrobials. This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a proposed synthesis route, and its known mechanism of action. While detailed experimental protocols and specific biological signaling pathway interactions are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C12H24O | PubChem |
| Molecular Weight | 184.32 g/mol | PubChem |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |
| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | Vigon International |
| Solubility in Water | 23.87 mg/L @ 25 °C (estimated) | The Good Scents Company |
| Solubility in Alcohol | Soluble | The Good Scents Company |
| logP (o/w) | 4.340 (estimated) | The Good Scents Company |
Synthesis
A hypothetical synthesis workflow is outlined below. This workflow is intended as a conceptual guide for researchers and would require optimization and validation in a laboratory setting.
Caption: Hypothetical Grignard-based synthesis route for this compound.
Analytical Methods
Analysis of this compound for purity and identity would typically involve standard chromatographic and spectroscopic techniques. While specific, validated protocols are not publicly available, a general workflow for quality control analysis is proposed.
Caption: Proposed analytical workflow for this compound.
Mechanism of Action and Biological Activity
The primary documented biological activity of this compound is its antimicrobial action, which is the basis for its use as a deodorant. It is described as having anti-bacterial and anti-biofilm properties.[1] Research indicates that it can effectively control odor without significantly disrupting the natural balance of the axillary microbiome, making it a "microbiome-friendly" ingredient.[1]
At present, there is no specific, detailed information in the public domain that elucidates the interaction of this compound with defined biological signaling pathways in either microbial or human cells. Its antimicrobial effect is likely due to non-specific disruption of bacterial cell membranes, a common mechanism for alcohols and other lipophilic antimicrobial agents. This mechanism would not be considered a specific signaling pathway.
The logical relationship for its deodorant action is as follows:
Caption: Mechanism of deodorant action for this compound.
Safety and Toxicology
Based on available safety data, this compound is classified as very toxic to aquatic life with long-lasting effects. This is an important consideration for its environmental fate and disposal. For topical applications in cosmetics, it is generally considered safe at the concentrations used.
Conclusion and Future Directions
This compound is a commercially relevant compound with established applications in the personal care industry. While its macroscopic functions are well-documented, there is a clear opportunity for further research to fill the existing gaps in the technical literature. Future work should focus on:
-
Publication of detailed synthesis and analytical protocols: This would be invaluable for researchers working with this compound.
-
Elucidation of the specific antimicrobial mechanism: Moving beyond the general description of membrane disruption to identify specific molecular targets or pathways would be a significant contribution.
-
Investigation of potential interactions with skin cell signaling pathways: Given its application to the skin, understanding any effects on keratinocytes or other skin cells is crucial for a complete safety and efficacy profile.
This technical guide serves as a foundational resource for professionals in research and drug development, highlighting both the known attributes of this compound and the areas ripe for further scientific inquiry.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-5-cyclohexylpentanol. The document outlines predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization of this molecule. The IUPAC name for this compound is 5-cyclohexyl-2-methylpentan-1-ol, and its CAS number is 1141487-54-8.[1] The molecular formula is C12H24O, with a molecular weight of 184.32 g/mol .[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Provisional Assignment |
| ~3.4 - 3.6 | dd | 2H | -CH₂OH |
| ~1.7 - 1.9 | m | 1H | -CH(CH₃)- |
| ~1.6 - 1.7 | m | 2H | Cyclohexyl CH |
| ~1.1 - 1.4 | m | 10H | -CH₂- chain & Cyclohexyl CH₂ |
| ~0.8 - 1.0 | m | 5H | Cyclohexyl CH₂ & -CH(CH₃)- |
| ~0.9 | d | 3H | -CH₃ |
| ~1.5 (variable) | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Provisional Assignment |
| ~68 | -CH₂OH |
| ~38 | -CH(CH₃)- |
| ~37 | Cyclohexyl CH |
| ~33 | Cyclohexyl CH₂ |
| ~30 | -CH₂- chain |
| ~29 | -CH₂- chain |
| ~26.5 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~16 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 2960 - 2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |
| 1465 - 1445 | C-H bend | Alkane (CH₂) |
| 1375 | C-H bend | Alkane (CH₃) |
| 1050 | C-O stretch | Primary Alcohol |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Possible Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 166 | [M-H₂O]⁺ |
| 153 | [M-CH₂OH]⁺ |
| 101 | [M-C₆H₁₁]⁺ (Loss of cyclohexyl) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ |
Visualizing the Elucidation Process
The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of 2-Methyl-5-cyclohexylpentanol.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid alcohol sample like 2-Methyl-5-cyclohexylpentanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[2]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3][4] The final volume in the tube should be around 0.6 mL.[2]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between pulses.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine connectivity between protons and carbons.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Instrument Setup :
-
Select the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.
-
Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Data Acquisition :
-
Acquire the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
For direct infusion, prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the neat liquid can often be injected directly, or a dilute solution can be prepared.
-
-
Instrument Setup (Electron Ionization - EI) :
-
Data Acquisition :
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing :
-
A mass spectrum is generated, plotting ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
-
This comprehensive guide provides the foundational information and methodologies required for the successful structure elucidation of 2-Methyl-5-cyclohexylpentanol, serving as a valuable resource for professionals in chemical research and development.
References
- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ionization Source Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Spectroscopic Data of 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-cyclohexylpentanol is a primary alcohol with the molecular formula C₁₂H₂₄O.[1] Its structure combines a chiral center at the second carbon with a cyclohexyl ring at the terminus of the pentanol (B124592) chain. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-5-cyclohexylpentanol, alongside generalized experimental protocols for acquiring such data.
Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is predicted based on established principles of spectroscopy and data from analogous structures.
Data Presentation
The predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol is summarized in the following tables for clarity and ease of comparison.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 1.0 - 2.5 | Singlet (broad) | 1H |
| -CH₂- (on C1) | 3.3 - 3.5 | Doublet | 2H |
| -CH- (on C2) | 1.5 - 1.7 | Multiplet | 1H |
| -CH₃ (on C2) | 0.8 - 1.0 | Doublet | 3H |
| -CH₂- (on C3, C4, C5) | 1.1 - 1.4 | Multiplet | 6H |
| -CH- (cyclohexyl C1') | 1.1 - 1.3 | Multiplet | 1H |
| -CH₂- (cyclohexyl) | 0.8 - 1.8 | Multiplet | 10H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~68 |
| C2 (-CH(CH₃)-) | ~35 |
| C3 (-CH₂-) | ~30-33 |
| C4 (-CH₂-) | ~30-33 |
| C5 (-CH₂-) | ~37 |
| C1' (cyclohexyl) | ~37 |
| C2'/C6' (cyclohexyl) | ~33 |
| C3'/C5' (cyclohexyl) | ~26 |
| C4' (cyclohexyl) | ~26 |
| -CH₃ (on C2) | ~16 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded alcohol |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Alkyl and Cyclohexyl groups |
| C-O Stretch | 1050 - 1150 | Strong | Primary alcohol |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 184 | Molecular Ion (M⁺) |
| 166 | M⁺ - H₂O (Dehydration) |
| 153 | M⁺ - CH₂OH (Alpha-cleavage) |
| 101 | Fragmentation of the pentanol chain |
| 83 | Cyclohexyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Methyl-5-cyclohexylpentanol.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The final solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.
-
Apply one to two drops of neat 2-Methyl-5-cyclohexylpentanol to the center of the plate.
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between them.
-
Ensure there are no air bubbles trapped in the liquid film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the prepared salt plates into the IR beam path.
-
Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the 2-Methyl-5-cyclohexylpentanol sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (Electron Ionization - EI) to form positively charged ions, including the molecular ion and various fragment ions.
-
-
Mass Analysis and Detection:
-
The positively charged ions are accelerated into a magnetic or electric field within the mass analyzer.
-
The ions are separated based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of 2-Methyl-5-cyclohexylpentanol.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationship of complementary spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Methyl-5-cyclohexylpentanol is a saturated primary alcohol. Its structure, consisting of a cyclohexyl ring linked to a methylated pentanol (B124592) chain, imparts specific physical and chemical properties that make it a subject of interest in fields such as materials science and drug discovery. The synthesis of this molecule can be approached through several strategic disconnections, primarily revolving around the formation of the carbon-carbon bonds that constitute its backbone. This guide will focus on two such strategies: one employing the robust and versatile Grignard reaction, and another utilizing the stereoselective Wittig reaction.
Physicochemical and Spectroscopic Data
A summary of the known physical and chemical properties of 2-Methyl-5-cyclohexylpentanol is provided in the table below.[1] While experimental spectroscopic data is not widely published, computational predictions and data from similar structures can provide a basis for characterization.
| Property | Value | Reference |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | [1] |
| Molecular Formula | C12H24O | [1] |
| Molecular Weight | 184.32 g/mol | [1] |
| CAS Number | 1141487-54-8 | [1] |
| Appearance | Predicted: Colorless liquid | |
| Boiling Point | Predicted: Approx. 250-270 °C at 760 mmHg | |
| Density | Predicted: Approx. 0.88 - 0.92 g/cm³ | |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthetic Pathways
Two primary synthetic pathways are proposed for the synthesis of 2-Methyl-5-cyclohexylpentanol. The selection of a particular route may depend on the availability of starting materials, desired scale, and stereochemical considerations.
Grignard Reaction-Based Synthesis
This pathway involves the sequential addition of Grignard reagents to build the carbon skeleton of the target molecule. A plausible multi-step synthesis is outlined below.
Logical Flow of the Grignard-Based Synthesis:
Caption: Grignard-based synthesis pathway for 2-Methyl-5-cyclohexylpentanol.
Experimental Protocol:
Step 1: Synthesis of 1-Cyclohexyl-4-penten-1-ol
-
Materials: Magnesium turnings, iodine (crystal), anhydrous diethyl ether, bromocyclohexane (B57405), 4-pentenal.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromocyclohexane solution to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of cyclohexylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 4-pentenal (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclohexyl-4-penten-1-ol.
-
Step 2: Oxidation to 1-Cyclohexyl-4-penten-1-one
-
Materials: 1-Cyclohexyl-4-penten-1-ol, pyridinium (B92312) chlorochromate (PCC), dichloromethane.
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in dichloromethane, add a solution of 1-cyclohexyl-4-penten-1-ol (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-cyclohexyl-4-penten-1-one, which can be purified by column chromatography.
-
Step 3: Synthesis of 1-Cyclohexyl-2-methyl-4-penten-1-ol
-
Materials: 1-Cyclohexyl-4-penten-1-one, methylmagnesium bromide solution in diethyl ether.
-
Procedure:
-
To a solution of 1-cyclohexyl-4-penten-1-one (1.0 eq) in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 4: Hydrogenation to 2-Methyl-5-cyclohexylpentanol
-
Materials: 1-Cyclohexyl-2-methyl-4-penten-1-ol, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas.
-
Procedure:
-
Dissolve 1-cyclohexyl-2-methyl-4-penten-1-ol (1.0 eq) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-Methyl-5-cyclohexylpentanol. Further purification can be achieved by vacuum distillation.
-
Wittig Reaction-Based Synthesis
This pathway utilizes the Wittig reaction to form a key alkene intermediate, which is then functionalized to yield the target alcohol.
Logical Flow of the Wittig-Based Synthesis:
Caption: Wittig reaction-based synthesis pathway for 2-Methyl-5-cyclohexylpentanol.
Experimental Protocol:
Step 1: Synthesis of (4-Methylpentyl)triphenylphosphonium bromide
-
Materials: Triphenylphosphine (B44618), 1-bromo-4-methylpentane (B146037), toluene (B28343).
-
Procedure:
-
A mixture of triphenylphosphine (1.0 eq) and 1-bromo-4-methylpentane (1.1 eq) in toluene is heated at reflux for 24 hours.
-
The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to give the phosphonium salt.
-
Step 2: Synthesis of 1-Cyclohexyl-4-methyl-1-pentene via Wittig Reaction
-
Materials: (4-Methylpentyl)triphenylphosphonium bromide, sodium hydride (NaH), anhydrous dimethyl sulfoxide (B87167) (DMSO), cyclohexanecarboxaldehyde.
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add the phosphonium salt (1.1 eq) in portions.
-
Stir the resulting deep red solution at room temperature for 30 minutes to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluting with hexane) to isolate 1-cyclohexyl-4-methyl-1-pentene.
-
Step 3: Hydroboration-Oxidation to 2-Methyl-5-cyclohexylpentanol
-
Materials: 1-Cyclohexyl-4-methyl-1-pentene, borane-tetrahydrofuran (B86392) complex (BH3·THF), tetrahydrofuran (B95107) (THF), sodium hydroxide (B78521) solution, hydrogen peroxide solution.
-
Procedure:
-
To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH3·THF complex (1.0 M solution in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide solution, keeping the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
-
Comparative Analysis of Synthesis Pathways
| Pathway | Key Reactions | Starting Materials | Number of Steps (Plausible) | Potential Advantages | Potential Challenges |
| Grignard Route | Grignard Reaction, Oxidation, Hydrogenation | Cyclohexyl bromide, 4-Pentenal, Methylmagnesium bromide | 4 | Well-established and high-yielding reactions. | Requires multiple steps with intermediate purification; Grignard reactions are sensitive to moisture. |
| Wittig Route | Wittig Reaction, Hydroboration-Oxidation | Cyclohexanecarboxaldehyde, 1-bromo-4-methylpentane, Triphenylphosphine | 3 | Potentially fewer steps; good control over double bond formation. | Preparation of the phosphonium ylide; stereoselectivity of the hydroboration-oxidation step needs to be considered. |
Conclusion
This technical guide has outlined two viable, albeit currently unpublished in detail, synthetic pathways for 2-Methyl-5-cyclohexylpentanol. The Grignard-based approach offers a classical and robust method, while the Wittig reaction-based route may provide a more convergent synthesis. Both pathways rely on well-understood organic transformations, and the provided experimental protocols, adapted from analogous reactions, offer a solid foundation for researchers to undertake the synthesis of this target molecule. The successful synthesis and characterization of 2-Methyl-5-cyclohexylpentanol will be crucial for its further investigation and potential applications in various scientific disciplines. It is recommended that any synthesis attempt be carefully monitored and the final product thoroughly characterized using modern spectroscopic techniques.
References
IUPAC name and synonyms for 2-Methyl 5-cyclohexylpentanol
An In-depth Technical Guide to 5-Cyclohexyl-2-methylpentan-1-ol
This technical guide provides a comprehensive overview of 5-cyclohexyl-2-methylpentan-1-ol, a compound utilized in the personal care industry. The document details its chemical identity, properties, and mechanism of action as a deodorant active. It also outlines the experimental methodologies used to substantiate its efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug and cosmetic development.
Chemical Identity and Synonyms
The compound commonly known as 2-Methyl 5-cyclohexylpentanol is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 5-cyclohexyl-2-methylpentan-1-ol[1][2][3]
This designation precisely describes its molecular structure, featuring a pentanol (B124592) backbone with a methyl group at the second carbon and a cyclohexyl group at the fifth carbon.
Synonyms: This compound is also known by several other names and identifiers, which are listed in the table below for reference.
| Type | Identifier |
| Common Name | This compound[1][4] |
| CAS Number | 1141487-54-8[1][4] |
| Other Names | Cyclohexanepentanol, beta-methyl-[3][4], (+-)-2-Methyl 5-cyclohexylpentanol[4], 5-cyclohexyl-2-methyl-pentanol[1], SymDeo® B125[2] |
| EC Number | 700-146-1[4] |
| UNII | 460837ILID[4] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-cyclohexyl-2-methylpentan-1-ol is presented in the following table. These properties are crucial for formulation development and safety assessments.
| Property | Value | Source |
| Molecular Formula | C12H24O | [1] |
| Molecular Weight | 184.32 g/mol | [1] |
| XLogP3-AA | 4.5 | [1] |
| Exact Mass | 184.182715385 Da | [1] |
| Solubility in water | 23.87 mg/L @ 25 °C (estimated) | [5] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [6] |
Mechanism of Action and Use
5-Cyclohexyl-2-methylpentan-1-ol is primarily utilized as a deodorant and skin-conditioning agent in cosmetic and personal care products.[7][8] Its principal function is to mitigate or mask unpleasant body odors.[7][8] The compound exhibits antimicrobial properties, which are central to its deodorant efficacy. It selectively targets the skin microbiota responsible for the decomposition of odorless sweat components into malodorous molecules.[2]
Research indicates that 5-cyclohexyl-2-methylpentan-1-ol is a microbiome-friendly alternative to some conventional antimicrobial agents like triclosan.[3] Studies have shown that it can effectively control odor without significantly disrupting the natural balance of the axillary microbiome.[2][3]
Experimental Protocols for Efficacy Evaluation
The deodorant efficacy of 5-cyclohexyl-2-methylpentan-1-ol has been substantiated through a series of clinical and ex vivo studies. The general methodologies for these investigations are detailed below.
In Vivo Clinical Studies for Deodorant Efficacy
These studies are designed to assess the effectiveness of the compound in reducing axillary malodor in human subjects.
-
Study Design: A randomized, double-blind, half-side test is typically employed. One axilla is treated with the test product (e.g., a spray containing 5-cyclohexyl-2-methylpentan-1-ol), while the contralateral axilla may serve as an untreated control or be treated with a benchmark product (e.g., triclosan).[3]
-
Subject Panel: A panel of healthy adult subjects with a distinct perspiration odor is recruited.[3]
-
Wash-out Period: Prior to the study, subjects undergo a wash-out period where they refrain from using any deodorant or antiperspirant products.
-
Odor Assessment ("Sniff Test"): Trained and experienced odor judges evaluate the axillary malodor at specified time points (e.g., 6, 24, and 48 hours) after product application.[3] The assessment is typically performed using a standardized odor intensity scale.
-
Data Analysis: The reduction in malodor is calculated and statistically analyzed to determine the significance of the effect compared to the baseline and the control.[3]
Ex Vivo Human Axillary Microbiome Model
This model is utilized to investigate the impact of the compound on the microbial community of the underarm in a controlled laboratory setting.
-
Sweat Collection: Fresh human sweat is collected from a panel of healthy donors.[1]
-
Incubation: The pooled sweat is mixed with the test substance (5-cyclohexyl-2-methylpentan-1-ol) and incubated under controlled conditions (e.g., 37°C) for a specified duration (e.g., 24 hours).[1]
-
Microbial Analysis:
-
Microbial Load: The total number of aerobic and anaerobic colony-forming units (CFU) is determined to assess the overall impact on the microbial population.[1]
-
Microbiome Composition: Techniques such as 16S rRNA gene sequencing can be employed to analyze the relative abundance of different bacterial taxa within the microbiome. This allows for an assessment of the compound's selectivity towards specific odor-causing bacteria (e.g., Corynebacterium species) versus commensal, non-odor-causing bacteria (e.g., Staphylococcus species).
-
Summary of Efficacy Data
Clinical studies have demonstrated the long-lasting deodorant efficacy of 5-cyclohexyl-2-methylpentan-1-ol.
| Time Point | Malodor Reduction (%) | Comparison | Source |
| 24 hours | Significant reduction | vs. Initial Value | [3] |
| 48 hours | 45.8% | vs. Untreated | [1] |
Ex vivo studies have further elucidated its mechanism, showing that it has a minimal impact on the overall axillary microbiome compared to broad-spectrum antimicrobials, thus preserving the natural balance of the skin's microbial ecosystem.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the clinical evaluation of a deodorant active such as 5-cyclohexyl-2-methylpentan-1-ol.
References
- 1. turkchem.net [turkchem.net]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. This compound | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. Centre International de Développement Pharmaceutique - CIDP [cidp-cro.com]
- 8. alsglobal.com [alsglobal.com]
2-Methyl 5-cyclohexylpentanol: A Technical Review of a Modern Deodorant Active
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl 5-cyclohexylpentanol, a synthetic aliphatic alcohol, has emerged as a notable ingredient in the personal care industry, particularly in deodorant formulations. This technical guide provides a comprehensive overview of its known properties, applications, and the scientific basis for its use. While the detailed discovery and historical development of this specific molecule are not extensively documented in publicly available scientific literature, this paper synthesizes the existing data on its chemical characteristics, manufacturing, and its role as a gentle and effective alternative to traditional antimicrobial agents in controlling axillary malodor. The focus will be on its deodorant efficacy and its comparatively benign impact on the natural skin microbiome, as suggested by recent studies.
Chemical and Physical Properties
This compound is a C12 alcohol with the chemical formula C12H24O.[1] Its structure consists of a pentanol (B124592) backbone with a methyl group at the second position and a cyclohexyl group at the fifth position. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C12H24O | PubChem[1] |
| Molecular Weight | 184.32 g/mol | PubChem[1] |
| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol | PubChem[1] |
| CAS Number | 1141487-54-8 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Manufacturing
While detailed proprietary synthesis methods are not publicly disclosed, a plausible and efficient multi-step synthesis can be designed using established organic chemistry principles. One potential route involves a Grignard reaction, a robust method for forming carbon-carbon bonds.[2] This approach could utilize a cyclohexyl-containing Grignard reagent that reacts with a suitable epoxide or carbonyl compound, such as a protected 4-pentenal.[2] The general manufacturing information indicates that it is an active chemical under the EPA's TSCA (Toxic Substances Control Act).[1]
Application in Deodorant Formulations
The primary application of this compound is as a skin-conditioning agent and for its deodorant properties in cosmetic products.[3][4] It is explored for its ability to provide lasting deodorant efficacy without significantly disrupting the natural human axillary microbiome, offering a gentler alternative to broad-spectrum antimicrobials like triclosan.[2][5]
Experimental Protocols and Efficacy Data
In Vivo Clinical Studies on Deodorant Efficacy
Clinical studies have been conducted to evaluate the deodorant efficacy of this compound. The following provides a detailed methodology for a representative in vivo study.
Experimental Workflow for In Vivo Deodorant Efficacy Testing
Caption: Workflow of a clinical study to evaluate deodorant efficacy.
Methodology:
-
Study Design: Two in vivo clinical studies were performed on human subjects, comparing armpits treated with this compound and triclosan, as well as untreated armpits.[5]
-
Product Application: The individual active ingredients were applied using a volatile carrier system in a pump spray format.[5]
-
Efficacy Evaluation: Assessments were conducted through direct olfactory assessment (sniffing) by trained experts and self-assessment by the subjects.[5]
-
Time Points for a 24-hour Study:
-
An initial olfactory assessment for malodor reduction was carried out.
-
Follow-up assessments were performed at 6 hours and 24 hours after a single application and after multiple applications.[5]
-
For the multiple application study, subjects applied the products in the morning and evening for four additional days, with a final application on the morning of the fifth day. Sniffing assessments were then conducted 6 hours and 24 hours after the last application.[5]
-
-
Time Points for a 48-hour Study: A sensory evaluation of the clinical efficacy of the this compound deodorant versus untreated armpits was also conducted with sniff tests at 6 hours, 24 hours, and 48 hours after the last application.[5]
Results Summary:
| Active Ingredient | Time Point (after single & multiple applications) | Malodor Reduction (vs. initial value) |
| Triclosan | 6 hours | Significant (p ≤ 0.05) |
| 24 hours | Significant (p ≤ 0.05) | |
| This compound | 6 hours | Significant |
| 24 hours | No significant difference |
Table 2: Summary of 24-hour Deodorant Efficacy Study Results.[5]
Ex Vivo Axillary Microbiome Model
To understand the impact on the skin's natural flora, an ex vivo model was developed.[5] This model helps to uncover the influence of deodorant actives on the human axillary microbiome.[5] Studies using this model have shown that unlike broad-spectrum antimicrobials such as triclosan, this compound effectively controls odor without significantly disrupting the natural balance of the axillary microbiome.[2] The viable cell counts in samples treated with this compound were comparable to untreated samples.[2]
Safety and Regulatory Information
This compound has undergone regulatory review in various regions. It is listed as "ACTIVE" on the EPA's TSCA inventory.[1] According to GHS classifications provided to the European Chemicals Agency (ECHA), it is considered very toxic to aquatic life with long-lasting effects.[1] In Canada, it is an approved chemical for topical use as a non-medicinal skin-conditioning agent, with a requirement for safety evidence in product license applications.[3]
Signaling Pathways and Mechanism of Action
Currently, there is a lack of publicly available research detailing the specific molecular signaling pathways through which this compound exerts its effects. The available literature focuses on its macroscopic effects on odor and the microbiome rather than its interaction with specific cellular targets or pathways.
Conclusion
This compound represents a more recent approach to deodorant technology, prioritizing the maintenance of a healthy skin microbiome while effectively controlling malodor. While its detailed history and discovery are not well-documented, the existing scientific evidence supports its efficacy and gentler impact compared to older antimicrobial agents. Further research into its precise mechanism of action at the molecular level would be beneficial for a more complete understanding of this compound and for the development of future innovative personal care products.
References
A Technical Guide to 2-Methyl 5-cyclohexylpentanol (SymDeo® B125): A Microbiome-Friendly Deodorant Active
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methyl 5-cyclohexylpentanol, commercially known as SymDeo® B125, a patented deodorant active ingredient developed by Symrise. This document consolidates available technical data, including its chemical and physical properties, mechanism of action, efficacy, and its impact on the human axillary microbiome. Detailed experimental protocols for key clinical and in-vitro studies are provided to allow for a comprehensive understanding of its performance. Visual diagrams illustrating its proposed mechanism and experimental workflows are included to facilitate comprehension.
Introduction
This compound is a synthetic aliphatic alcohol that has gained prominence as a highly effective and safe active ingredient in cosmetic deodorant applications.[1][2] Marketed under the trade name SymDeo® B125, it is recognized for its specific activity against microorganisms responsible for body odor, its long-lasting efficacy of up to 72 hours, and its notable characteristic of being "microbiome-friendly".[3][4][5] Unlike traditional broad-spectrum antimicrobial agents, this compound is reported to inhibit the growth of odor-causing bacteria without significantly disrupting the natural balance of the skin's microflora.[1][6][7][8] This makes it a compelling ingredient for modern cosmetic formulations that prioritize both efficacy and the preservation of a healthy skin ecosystem.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a slight odor.[5] Its properties are summarized in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 1141487-54-8 | [9] |
| Molecular Formula | C12H24O | |
| Molecular Weight | 184.32 g/mol | |
| Appearance | Liquid | [5] |
| Color | Colorless to Light Yellow | [5] |
| Odor | Slight | [5] |
| Solubility | Soluble in alcohol, glycols, and cosmetic esters. | [5][10] |
| Recommended Usage Level | 0.3 - 0.5% | [5] |
Mechanism of Action
The primary mechanism of action of this compound is its antimicrobial activity, specifically targeting gram-positive bacteria such as Corynebacterium spp. and Staphylococcus spp., which are the main contributors to the formation of axillary malodor.[2][11] As an aliphatic alcohol, its proposed mechanism involves the disruption of the bacterial cell membrane and the denaturation of essential proteins.[12] This inhibitory effect moderates the proliferation of odor-causing bacteria, thereby preventing the enzymatic degradation of odorless sweat components into volatile, malodorous compounds.[2] A key differentiator of SymDeo® B125 is its "microbiome-friendly" nature, which is attributed to its inhibitory rather than bactericidal action at typical use concentrations, thus preserving the overall balance of the skin's natural microbiome.[2][6]
Efficacy Data
Clinical and in-vitro studies have demonstrated the significant deodorant efficacy of this compound.
| Efficacy Parameter | Result | Study Type | Reference |
| Malodor Reduction (24h) | ~48% reduction compared to baseline | In-vivo | [1] |
| Malodor Reduction (48h) | ~46% reduction compared to baseline | In-vivo | [1] |
| Microbiome Impact (24h, ex-vivo) | Viable cell counts comparable to untreated samples | Ex-vivo | [1] |
| Comparison to Triclosan (24h, in-vivo) | Comparable deodorant efficacy | In-vivo | [2] |
| Comparison to Triclosan (ex-vivo) | Minimal impact on microbiome diversity vs. significant shift with triclosan | Ex-vivo | [2] |
| Long-lasting Protection | Up to 72 hours in combination with antiperspirants | In-vivo | [4] |
Experimental Protocols
In-vivo Deodorant Efficacy Study (Sniff Test)
This protocol outlines the methodology for a clinical study to assess the deodorant efficacy of this compound.
-
Objective: To evaluate the reduction in axillary malodor after application of a deodorant formulation containing this compound.
-
Study Design: A randomized, double-blind, single-application study with a control (untreated axilla).
-
Subjects: Healthy adult volunteers with a noticeable axillary odor.
-
Procedure:
-
Washout Period: Subjects undergo a washout period (typically 7 days) where they refrain from using any deodorant or antiperspirant products and use a provided neutral soap for hygiene.
-
Baseline Assessment: At the beginning of the study, the baseline axillary odor of each subject is assessed by trained "sniffers" using a standardized rating scale.
-
Product Application: A standardized amount of the test deodorant containing this compound is applied to one axilla, while the other axilla remains untreated as a control.
-
Odor Assessments: Trained assessors evaluate the axillary odor at specified time points (e.g., 6, 24, and 48 hours) post-application. The assessment is performed in a controlled environment to minimize external olfactory interference.
-
Data Analysis: The odor scores from the treated axilla are compared to the baseline and the untreated axilla to determine the percentage of malodor reduction.
-
Ex-vivo Human Axillary Microbiome Model
This protocol describes an ex-vivo model to assess the impact of this compound on the human axillary microbiome.
-
Objective: To evaluate the effect of this compound on the viability and composition of the axillary microbiome.
-
Study Design: An in-vitro study using pooled human sweat.
-
Materials: Freshly collected human sweat from multiple donors, this compound, control substance (e.g., triclosan), and culture media for aerobic and anaerobic bacteria.
-
Procedure:
-
Sweat Collection and Pooling: Fresh sweat is collected from the axillae of healthy volunteers who have undergone a washout period. The collected sweat is pooled to create a representative sample.
-
Incubation: The pooled sweat is divided into aliquots. The test substance (this compound), a positive control (e.g., triclosan), and a negative control (no treatment) are added to respective aliquots. The samples are then incubated under conditions that mimic the axillary environment (e.g., 37°C).
-
Microbial Analysis: At specified time points (e.g., 0 and 24 hours), samples are taken from each aliquot for microbial analysis. This includes:
-
Total Viable Counts: Determining the number of colony-forming units (CFUs) for both aerobic and anaerobic bacteria using standard plating techniques.
-
Microbiome Composition Analysis: (Optional) Using techniques such as 16S rRNA gene sequencing to analyze changes in the diversity and relative abundance of different bacterial species.
-
-
Data Analysis: The CFU counts and/or microbiome composition of the samples treated with this compound are compared to the negative and positive controls to assess its impact on the axillary microbiome.
-
Safety and Regulatory Information
This compound (SymDeo® B125) has a favorable safety profile for topical cosmetic applications. It is not classified as a skin irritant or sensitizer (B1316253) at recommended use levels. As with any chemical substance, it is important to consult the Safety Data Sheet (SDS) for detailed handling and safety information. SymDeo® B125 is registered for use in cosmetic products in major markets, including Europe (REACH registered).[5]
Conclusion
This compound (SymDeo® B125) represents a significant advancement in deodorant active technology. Its targeted antimicrobial action against odor-causing bacteria, coupled with its demonstrated "microbiome-friendly" properties, addresses the growing consumer demand for effective yet gentle personal care products. The comprehensive data presented in this guide, including detailed efficacy results and experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals to evaluate and incorporate this innovative ingredient into next-generation deodorant and personal care formulations. Its ability to provide long-lasting odor protection without disrupting the delicate balance of the skin's natural ecosystem positions it as a key component in the future of cosmetic science.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. turkchem.net [turkchem.net]
- 3. us.typology.com [us.typology.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 6. gcimagazine.com [gcimagazine.com]
- 7. specialchem.com [specialchem.com]
- 8. Symrise publishes microbiome data for SymDeo B125 [cosmeticsbusiness.com]
- 9. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. personalcaremagazine.com [personalcaremagazine.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-cyclohexylpentanol, a synthetic aliphatic alcohol also known by the trade name SymDeo® B125, is a highly effective deodorant active ingredient utilized in the cosmetics and personal care industry.[1][2] Its primary biological function is the reduction of axillary and foot malodor through a targeted antimicrobial mechanism. This technical guide provides a comprehensive overview of the known biological activities of 2-Methyl-5-cyclohexylpentanol, with a focus on its antimicrobial efficacy, its impact on the skin microbiome, and the experimental methodologies used to substantiate these effects. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Body malodor, particularly in the axillary region, is primarily the result of the bacterial decomposition of odorless sweat components into volatile, odorous molecules. The key microorganisms implicated in this process are Gram-positive bacteria, such as Corynebacterium spp. and Staphylococcus spp.[3][4] Traditional approaches to odor control have often involved broad-spectrum antimicrobial agents that can disrupt the natural skin microbiome. 2-Methyl-5-cyclohexylpentanol has emerged as a modern alternative that offers potent deodorant efficacy while being "microbiome-friendly," meaning it selectively targets odor-causing bacteria with minimal disruption to the overall skin flora.[3][5][6] In addition to its primary function as a deodorant, it is also recognized for its skin-conditioning properties.[1]
Mechanism of Action
The principal mechanism of action of 2-Methyl-5-cyclohexylpentanol is its targeted antimicrobial and anti-biofilm activity against odor-forming bacteria.[1][2]
Targeted Antimicrobial Activity
2-Methyl-5-cyclohexylpentanol exhibits specific and potent inhibitory effects against Gram-positive bacteria that are the main contributors to body odor.[3][4] Studies have demonstrated its strong inhibition of bacteria such as Corynebacterium spp. and Staphylococcus spp.[3] This targeted action is hypothesized to be an "inhibitory effect" that moderates the development of malodors.[6] Unlike broad-spectrum antimicrobials such as triclosan, which significantly reduce the overall bacterial load and can lead to an imbalance in the skin's microbial ecosystem, 2-Methyl-5-cyclohexylpentanol maintains viable cell counts at levels comparable to untreated samples in ex vivo models.[1][6]
Anti-Biofilm Activity
In addition to inhibiting the growth of planktonic bacteria, 2-Methyl-5-cyclohexylpentanol has been shown to be effective in breaking down biofilms formed by Corynebacterium xerosis, a key bacterium in the formation of persistent body odor.[4]
The precise molecular signaling pathways within the bacteria that are disrupted by 2-Methyl-5-cyclohexylpentanol have not been fully elucidated in the reviewed literature. The current understanding points to a general inhibitory action rather than a specific, well-defined molecular target.
Quantitative Efficacy Data
The deodorant efficacy of 2-Methyl-5-cyclohexylpentanol has been quantified in several clinical and in vitro studies. The following tables summarize the key quantitative findings.
| Table 1: Clinical Efficacy of 0.3% 2-Methyl-5-cyclohexylpentanol in an Alcoholic Pump Spray | |
| Time Point | Reduction in Axillary Malodor (%) |
| 6 hours | 51.2% |
| 24 hours | 47.9% |
| 48 hours | 45.8% |
| Data from a clinical study involving sensory evaluation by trained assessors.[6] |
| Table 2: Comparative Clinical Efficacy of 2-Methyl-5-cyclohexylpentanol vs. Untreated Axillae | |
| Time Point | Malodor Reduction |
| 6, 24, and 48 hours | Statistically significant reduction (p ≤ 0.05) compared to untreated axillae |
| Based on a study with 30 subjects using a 10-point olfactory assessment scale.[1] |
| Table 3: In Vitro Antimicrobial Efficacy | |
| Target Bacteria | Efficacy |
| Odor-causing bacteria (e.g., Corynebacterium spp., Staphylococcus spp.) | Up to 99.9% reduction in bacterial activity |
| Results from in vitro studies.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the evaluation of 2-Methyl-5-cyclohexylpentanol.
Clinical Deodorant Efficacy Testing (Sniff Test)
This in vivo protocol is designed to assess the reduction in axillary malodor following the application of a deodorant product. The methodology adheres to the principles outlined in the ASTM E1207-14 Standard Guide for Sensory Evaluation of Deodorancy.[1]
Objective: To quantify the deodorant efficacy of 2-Methyl-5-cyclohexylpentanol over a 48-hour period.
Subjects: 30 healthy subjects (ages 29 to 60) with no residual aluminum in their axillae.[1]
Procedure:
-
Conditioning Phase (7 days): Subjects use only a neutral, non-bactericidal soap for cleansing.
-
Baseline Assessment: Trained assessors evaluate the baseline axillary odor of each subject.
-
Product Application: A controlled amount (0.5 g) of the test product (0.3% w/w 2-Methyl-5-cyclohexylpentanol in an ethanol-based pump spray) is applied to one axilla.[1] The contralateral axilla serves as an untreated control.
-
Odor Evaluation:
-
Post-Application Instructions: Subjects are instructed not to wash, wet, or apply any other products to the underarm area for the 48-hour duration of the test.[1]
Ex Vivo Human Axillary Microbiome Model
This ex vivo model was developed to assess the impact of deodorant actives on the natural axillary microbiome.[1][6]
Objective: To evaluate the effect of 2-Methyl-5-cyclohexylpentanol on the viable cell count of the axillary microbiome.
Materials:
-
Fresh human sweat pooled from eight healthy subjects (ages 39 to 64).[1][7]
-
Test substance: 2-Methyl-5-cyclohexylpentanol.
-
Control substances (e.g., triclosan, untreated sample).
Procedure:
-
Sample Preparation: The pooled fresh human sweat is aliquoted.
-
Incubation: The test substance is mixed with the sweat aliquots. Samples are incubated under controlled conditions at 37°C for 24 hours.[6][7]
-
Microbial Analysis:
-
Data Analysis: The CFU counts from the test substance-treated samples are compared to the untreated control and other control substances.
Other Biological Activities
The primary documented biological activity of 2-Methyl-5-cyclohexylpentanol is its function as a deodorant active. It is also classified as a skin-conditioning agent, which suggests it helps to maintain the skin in good condition.[1] The current body of scientific literature does not provide significant evidence for other biological activities, such as effects on keratinocytes or fibroblasts beyond general skin conditioning.
Conclusion
2-Methyl-5-cyclohexylpentanol is a well-characterized deodorant active with a specific and effective antimicrobial action against the key bacteria responsible for body malodor. Its biological activity is distinguished by its efficacy and its "microbiome-friendly" profile, which represents a significant advantage over traditional, broad-spectrum antimicrobial agents. The quantitative data from both in vivo and ex vivo studies provide robust support for its deodorant claims. While its primary mechanism is understood to be the inhibition of odor-causing bacteria, further research into the specific molecular pathways involved could provide deeper insights into its biological function. For drug development professionals, 2-Methyl-5-cyclohexylpentanol serves as a case study in the development of targeted, microbiome-conscious active ingredients for topical applications.
References
Toxicological Profile of 2-Methyl-5-cyclohexylpentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological data for 2-Methyl-5-cyclohexylpentanol (CAS No. 1141487-54-8).[1][2] Also known by synonyms such as 5-cyclohexyl-2-methylpentan-1-ol and the trade name SymDeo® B125, this synthetic alcohol is primarily utilized in the cosmetics industry as a deodorant, skin conditioning, and skin protecting agent.[3][4][5] This document synthesizes acute toxicity data, discusses its mechanism of action as a microbiome-friendly deodorant active, and outlines relevant experimental protocols based on standardized guidelines. Due to the limited publicly available data, this guide also highlights significant data gaps in the toxicological profile, particularly concerning chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity.
Chemical and Physical Properties
2-Methyl-5-cyclohexylpentanol is an organic compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol .[2] It is a liquid used in a variety of personal care products, including antiperspirants, deodorants, body sprays, and powders.[6]
Toxicological Data
Human Health Effects
Publicly accessible information on the comprehensive toxicological profile for human health is limited. The Environmental Working Group (EWG) Skin Deep® database assigns 2-Methyl-5-cyclohexylpentanol a low hazard score for cancer, allergies, immunotoxicity, and developmental and reproductive toxicity, but critically notes that this is based on a lack of available data.[6]
The acute toxicity of 2-Methyl-5-cyclohexylpentanol has been evaluated via oral and dermal routes. The substance is considered to have low acute toxicity based on these studies. A safety data sheet for the commercial product SYMDEO® B125 indicates that it may be harmful if swallowed or in contact with the skin.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | [7] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [7] |
Table 1: Acute Toxicity of 2-Methyl-5-cyclohexylpentanol
Direct contact with the eyes may cause temporary irritation. Specific data from standardized skin and eye irritation tests are not available in the reviewed literature.
There is a significant lack of publicly available data for the following critical toxicological endpoints:
-
Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic)
-
Genotoxicity/Mutagenicity
-
Carcinogenicity
-
Reproductive and Developmental Toxicity
-
Skin Sensitization
Ecotoxicological Effects
2-Methyl-5-cyclohexylpentanol is classified under the Globally Harmonized System (GHS) as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects).[2]
| Endpoint | Species | Duration | Value | Test Guideline | Reference |
| EC10 | Desmodesmus subspicatus (Green algae) | 72 hours | 0.564 mg/L | OECD 201 | [7] |
| EC50 | Desmodesmus subspicatus (Green algae) | 72 hours | 1.03 mg/L | OECD 201 | [7] |
Table 2: Aquatic Toxicity of 2-Methyl-5-cyclohexylpentanol
Mechanism of Action (Deodorant)
The primary application of 2-Methyl-5-cyclohexylpentanol is as a deodorant active. Its mechanism relies on its antimicrobial and anti-biofilm properties. Unlike broad-spectrum antimicrobials such as triclosan, it has been shown to be "microbiome-friendly." It selectively targets the skin microbiota responsible for the decomposition of odorless components in sweat into malodorous molecules, without significantly disrupting the natural balance of the axillary microbiome.
References
- 1. (R,S)-5-cyclohexyl-2-methyl-pentan-1-ol CAS#: 1141487-54-8 [m.chemicalbook.com]
- 2. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. ewg.org [ewg.org]
- 7. oecd.org [oecd.org]
The Environmental Journey of 2-Methyl 5-cyclohexylpentanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl 5-cyclohexylpentanol, a C12 aliphatic alcohol, is utilized in various industrial and consumer applications. Understanding its environmental fate and degradation is critical for a comprehensive risk assessment. This technical guide synthesizes the currently available information on the environmental behavior of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document provides an overview of its expected environmental pathways based on its chemical class and regulatory classifications. It also outlines the standard experimental protocols used to determine the environmental fate of such substances.
Physicochemical Properties and Environmental Classification
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H24O | PubChem[1] |
| Molecular Weight | 184.32 g/mol | PubChem[1] |
| Calculated LogP | 4.5 | PubChem[1] |
| GHS Classification | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | PubChem[1] |
The high calculated octanol-water partition coefficient (LogP) suggests a tendency for this substance to associate with organic matter in soil and sediment rather than remaining in the water column. The Globally Harmonized System (GHS) classification indicates significant potential for adverse effects on aquatic ecosystems[1].
Environmental Fate Pathways
The environmental fate of a chemical is governed by a combination of transport and degradation processes. For this compound, these pathways are expected to include biodegradation, and to a lesser extent, abiotic processes like hydrolysis and photolysis. Due to its low water solubility, partitioning to soil and sediment is a significant distribution mechanism.
Caption: Potential environmental fate pathways for this compound.
Biodegradation
Expected Biodegradability
Based on its chemical structure as a long-chain alcohol, this compound is anticipated to be susceptible to microbial degradation. However, without experimental data, it is not possible to definitively classify it as "readily biodegradable" or "inherently biodegradable." A safety assessment of a structurally similar compound, 2-methyl-5-phenylpentanol, indicated that it was not considered Persistent, Bioaccumulative, and Toxic (PBT), suggesting some level of biodegradability[2].
Standard Experimental Protocol: OECD 301F (Ready Biodegradability)
To determine if a substance is readily biodegradable, the OECD 301F guideline, also known as the Manometric Respirometry Test, is commonly employed.
Objective: To assess the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer. The amount of oxygen consumed is proportional to the extent of biodegradation.
-
Control and Reference: A blank control (inoculum only) is run to measure endogenous respiration, and a reference compound (e.g., sodium benzoate) is tested to ensure the viability of the inoculum.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Caption: Workflow for a typical OECD 301F Ready Biodegradability test.
Other Environmental Fate Processes
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Alcohols, such as this compound, are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, this degradation pathway is expected to be negligible.
Photolysis
Photolysis is the degradation of a molecule by light. While direct photolysis in water is unlikely for this compound as it does not contain chromophores that absorb light in the environmentally relevant spectrum (>290 nm), indirect photolysis through reaction with photochemically generated reactive species (e.g., hydroxyl radicals) in the atmosphere or water could occur. However, this is generally considered a minor degradation pathway for such compounds in the aquatic environment.
Adsorption and Mobility in Soil
The high calculated LogP of 4.5 suggests that this compound will have a strong tendency to adsorb to organic matter in soil and sediment. This would result in low mobility in soil, reducing the likelihood of it leaching into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing this, and it can be estimated using QSARs in the absence of experimental data.
Data Gaps and Future Research
There is a clear lack of publicly available experimental data on the environmental fate and degradation of this compound. To perform a comprehensive environmental risk assessment, the following studies are recommended:
-
Ready Biodegradability Test (e.g., OECD 301F): To determine its potential for rapid and ultimate biodegradation.
-
Soil Adsorption-Desorption Study (e.g., OECD 106): To experimentally determine the Koc value and confirm its expected low mobility in soil.
-
Aquatic Toxicity Testing (e.g., OECD 201, 202, 203): To determine the acute and chronic toxicity to algae, daphnids, and fish, which would provide more detailed data than the current GHS classification.
Conclusion
This compound is classified as very toxic to aquatic life with long-lasting effects, highlighting the importance of understanding its environmental behavior. Based on its chemical class, it is expected to biodegrade and exhibit low mobility in soil due to strong adsorption. However, the lack of specific experimental data necessitates a cautious approach to its environmental risk assessment. The generation of empirical data through standardized OECD test guidelines is crucial for a more definitive characterization of its environmental fate and persistence.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl 5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-Methyl 5-cyclohexylpentanol, a chiral building block with potential applications in pharmaceutical and materials science. Three distinct and effective methods are presented: Noyori Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Lipase-Catalyzed Kinetic Resolution.
Introduction
This compound is a chiral alcohol whose stereoisomers may exhibit different biological activities, making enantioselective synthesis crucial for its application in drug development and other life sciences fields. The presence of a stereocenter at the C-2 position necessitates precise control over the synthetic route to obtain the desired enantiomer in high purity. These application notes provide detailed protocols for three established methods to achieve this, allowing researchers to select the most suitable approach based on available resources, desired scale, and required enantiopurity.
Data Presentation
The following tables summarize the quantitative data associated with each synthetic method, providing a clear comparison of their efficiency and stereoselectivity.
Table 1: Noyori Asymmetric Hydrogenation of 5-Cyclohexyl-2-pentanone
| Catalyst System | Ligand | Substrate:Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Solvent | Typical Yield (%) | Typical ee (%) |
| Ru-BINAP | (R)- or (S)-BINAP | 1000:1 - 2000:1 | 10 - 50 atm | 25 - 50 | Methanol (B129727) or Ethanol | >90 | >95 |
| Noyori's Catalyst | (R)-BINAP/(R,R)-DPEN | 2000:1 - 5000:1 | 5 - 15 atm | 25 - 30 | 2-Propanol | >95 | >98 |
Table 2: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Acylation Yield (%) | Alkylation (Methylation) Diastereomeric Ratio (d.r.) | Cleavage Yield (%) | Overall Typical Yield (%) | Final Product ee (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95 | >98:2 | >90 | ~80-85 | >98 |
| (S)-4-benzyl-2-oxazolidinone | >95 | >95:5 | >90 | ~75-80 | >95 |
Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl 5-cyclohexylpentanol
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Max. Conversion (%) | ee of Unreacted Alcohol (%) | ee of Ester (%) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | Hexane | 30 - 40 | ~50 | >99 | >95 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 25 - 30 | ~50 | >98 | >95 |
Experimental Protocols
Method 1: Noyori Asymmetric Hydrogenation
This method involves the enantioselective reduction of the prochiral ketone, 5-cyclohexyl-2-pentanone, using a chiral ruthenium catalyst.
Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Protocol 1.1: Synthesis of 5-Cyclohexyl-2-pentanone (Precursor)
-
Grignard Reaction: To a solution of cyclohexylmagnesium bromide (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of acetaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude secondary alcohol in dichloromethane. Add pyridinium (B92312) chlorochromate (PCC) (1.5 equiv.) and stir at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica (B1680970) gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes:ethyl acetate gradient) to afford 5-cyclohexyl-2-pentanone.
Protocol 1.2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor vessel with RuCl₂[(S)-BINAP] (0.001 equiv.) and the substrate, 5-cyclohexyl-2-pentanone (1.0 equiv.).
-
Add degassed methanol as the solvent.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 times).
-
Pressurize the reactor to 20 atm with hydrogen.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield the enantiomerically enriched (R)-2-Methyl 5-cyclohexylpentanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Method 2: Chiral Auxiliary-Mediated Synthesis
This diastereoselective approach utilizes an Evans oxazolidinone chiral auxiliary to control the stereochemistry during a methylation step.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Protocol 2.1: Synthesis of 5-Cyclohexylpentanoic Acid (Precursor)
-
This can be prepared by methods such as the malonic ester synthesis starting from cyclohexylpropyl bromide or by oxidation of 5-cyclohexyl-1-pentanol.
Protocol 2.2: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add 5-cyclohexylpentanoyl chloride (1.1 equiv.) dropwise and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the N-acylated oxazolidinone.
Protocol 2.3: Diastereoselective Methylation
-
To a solution of the N-acylated oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.2 equiv.) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add methyl iodide (1.5 equiv.) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the methylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Protocol 2.4: Reductive Cleavage of the Auxiliary
-
To a solution of the purified methylated product (1.0 equiv.) in a mixture of THF and water at 0 °C, add lithium borohydride (B1222165) (LiBH₄) (2.0 equiv.).
-
Stir the reaction at 0 °C for 4 hours.
-
Carefully quench the reaction with 1 M NaOH.
-
Extract with ethyl acetate. The organic layer contains the chiral alcohol, and the aqueous layer contains the recovered chiral auxiliary.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to obtain the enantiopure this compound.
Method 3: Lipase-Catalyzed Kinetic Resolution
This biocatalytic method resolves a racemic mixture of this compound by the selective acylation of one enantiomer.
Workflow for Lipase-Catalyzed Kinetic Resolution
Chiral Catalysts for the Enantioselective Synthesis of 2-Methyl 5-cyclohexylpentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral catalytic synthesis of 2-Methyl 5-cyclohexylpentanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The focus is on the asymmetric hydrogenation of the precursor 5-cyclohexyl-2-pentanone, utilizing state-of-the-art chiral catalysts to achieve high enantioselectivity.
Introduction
The stereoselective synthesis of chiral alcohols is of paramount importance in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its stereochemistry. This compound possesses a chiral center at the C2 position, making its enantioselective synthesis a key challenge and a topic of significant interest. Asymmetric hydrogenation of the corresponding prochiral ketone, 5-cyclohexyl-2-pentanone, using chiral transition metal catalysts stands out as one of the most efficient and atom-economical methods to obtain the desired enantiomerically enriched alcohol.
This note details the application of prominent chiral catalyst systems, including Ruthenium-BINAP and Noyori-type catalysts, for this transformation. It provides a summary of their performance, detailed experimental protocols, and a workflow for catalyst screening and reaction optimization.
Chiral Catalyst Performance in the Asymmetric Hydrogenation of 5-cyclohexyl-2-pentanone
The successful enantioselective hydrogenation of 5-cyclohexyl-2-pentanone hinges on the selection of an appropriate chiral catalyst and the optimization of reaction conditions. Below is a summary of commonly employed catalyst systems and their typical performance in the reduction of analogous ketones, providing a strong basis for the synthesis of this compound.
| Catalyst System | Chiral Ligand | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Reaction Parameters |
| Ru-BINAP | (R)- or (S)-BINAP | >95% | High | Hydrogen Pressure, Temperature, Solvent, Substrate/Catalyst Ratio |
| Noyori's Catalyst | (R)- or (S)-BINAP / Diamine | >98% | High | Hydrogen Pressure, Temperature, Base Additive |
| Rh-P-Phos | (R)- or (S)-P-Phos | >90% | High | Hydrogen Pressure, Temperature, Solvent |
Table 1: Performance of Chiral Catalysts in Asymmetric Ketone Hydrogenation. Data is indicative of performance for similar substrates and serves as a starting point for optimization.
Experimental Protocols
The following protocols provide a detailed methodology for the asymmetric hydrogenation of 5-cyclohexyl-2-pentanone.
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of 5-cyclohexyl-2-pentanone using a Ru-BINAP catalyst.
Materials:
-
5-cyclohexyl-2-pentanone
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or the corresponding (S)-enantiomer)
-
Isopropanol (B130326) (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a strict inert atmosphere, add [RuCl((R)-BINAP)(p-cymene)]Cl (e.g., 0.01 mol%) to a Schlenk flask.
-
Add anhydrous and degassed isopropanol to dissolve the catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add 5-cyclohexyl-2-pentanone (1.0 eq).
-
Transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
-
Protocol 2: Asymmetric Hydrogenation using a Noyori-type Catalyst
Objective: To achieve high enantioselectivity in the synthesis of this compound using a pre-catalyst system developed by Noyori.
Materials:
-
5-cyclohexyl-2-pentanone
-
RuCl2[(R)-BINAP][(R)-DAIPEN] (or the corresponding (S,S)-catalyst)
-
Isopropanol (anhydrous and degassed)
-
Potassium tert-butoxide (KOtBu) solution in THF
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
High-pressure autoclave
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a glass liner for the autoclave with RuCl2[(R)-BINAP][(R)-DAIPEN] (e.g., 0.005 - 0.01 mol%).
-
Add a solution of 5-cyclohexyl-2-pentanone in anhydrous and degassed isopropanol.
-
Add a solution of potassium tert-butoxide in THF (e.g., 2 mol% relative to the substrate).
-
-
Hydrogenation:
-
Seal the liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three to five times.
-
Pressurize with hydrogen to the desired pressure (e.g., 15-100 atm).
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for 4-18 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the autoclave.
-
Quench the reaction mixture with a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Analysis:
-
Calculate the isolated yield.
-
Determine the enantiomeric excess by chiral chromatography.
-
Visualization of Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow for the synthesis and a logical approach to catalyst screening.
Caption: General workflow for the asymmetric hydrogenation of 5-cyclohexyl-2-pentanone.
Caption: Logical workflow for catalyst screening and reaction optimization.
Application Notes and Protocols: Synthesis of 2-Methyl-5-cyclohexylpentanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methyl-5-cyclohexylpentanol, a secondary alcohol, utilizing the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, offering an efficient route to a wide array of alcohols.[1][2] The protocol outlined below describes the reaction between isobutylmagnesium bromide, a Grignard reagent, and cyclohexylacetaldehyde.
Introduction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, such as in an aldehyde or ketone.[3] In this specific application, the isobutyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of cyclohexylacetaldehyde. Subsequent acidic work-up of the resulting magnesium alkoxide intermediate yields the target secondary alcohol, 2-Methyl-5-cyclohexylpentanol.[1] Grignard reagents are highly reactive and sensitive to protic solvents, such as water and alcohols; therefore, the reaction must be conducted under strictly anhydrous conditions using an inert atmosphere.[4][5][6]
Reaction Scheme
Step 1: Formation of Isobutylmagnesium Bromide (Grignard Reagent)
(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr
Step 2: Reaction with Cyclohexylacetaldehyde and Acidic Work-up
(CH₃)₂CHCH₂MgBr + C₆H₁₁CH₂CHO → C₆H₁₁CH₂CH(OH)CH₂CH(CH₃)₂
Data Presentation
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 0.11 | 1.1 | 2.67 g |
| Isobutyl Bromide | 137.02 | 0.10 | 1.0 | 13.70 g (9.2 mL) |
| Cyclohexylacetaldehyde | 126.20 | 0.10 | 1.0 | 12.62 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~200 mL |
| Saturated NH₄Cl (aq) | 53.49 | - | - | ~100 mL |
| 1 M HCl (aq) | 36.46 | - | - | As needed |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard glassware for extraction and distillation
-
Syringes and needles
Reagents:
-
Magnesium turnings
-
Isobutyl bromide
-
Cyclohexylacetaldehyde
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Grignard Reagent (Isobutylmagnesium Bromide)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[1]
-
Initiation: Place the magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the flask.[7]
-
Reagent Addition: In the dropping funnel, prepare a solution of isobutyl bromide (13.70 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5-10 mL of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the fading of the iodine color and gentle boiling of the ether.[1] If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining isobutyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting solution should be a grayish, cloudy liquid.
Part B: Synthesis of 2-Methyl-5-cyclohexylpentanol
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of cyclohexylacetaldehyde (12.62 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the cyclohexylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is exothermic and may cause the ether to boil.[8]
-
Work-up: Transfer the mixture to a separatory funnel. If a solid precipitate remains, add 1 M HCl dropwise until it dissolves. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-Methyl-5-cyclohexylpentanol.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water.[4] All operations must be carried out under a strict inert atmosphere, excluding moisture.
-
Diethyl ether is highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.[9]
-
Alkyl halides are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The quenching process is exothermic and can be vigorous. Add the quenching solution slowly and with cooling.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-Methyl-5-cyclohexylpentanol.
Reaction Mechanism
Caption: General mechanism of the Grignard reaction with an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Hydrogenation of ω-Phenylalkan-1-ols to Cyclohexylalkanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of ω-phenylalkan-1-ols to their corresponding cyclohexylalkanols is a valuable transformation in organic synthesis, particularly in the fields of fragrance, materials science, and pharmaceutical development. The conversion of an aromatic ring to a saturated cyclohexane (B81311) ring significantly alters the molecule's three-dimensional structure, lipophilicity, and metabolic stability, properties that are critically important in drug design and the development of novel chemical entities. This application note provides a comprehensive overview of the catalytic systems employed for this transformation, detailed experimental protocols, and a summary of quantitative data to aid in the selection of optimal reaction conditions.
The hydrogenation of the phenyl ring in ω-phenylalkan-1-ols requires a catalyst to facilitate the addition of hydrogen across the aromatic system. Common catalysts for this transformation include precious metals such as ruthenium, rhodium, palladium, and platinum, as well as non-precious metal catalysts like Raney Nickel.[1][2][3][4] The choice of catalyst, support, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency, selectivity, and yield.
Catalytic Systems and Performance
The selection of an appropriate catalyst is paramount for the successful hydrogenation of ω-phenylalkan-1-ols. Several catalytic systems have been shown to be effective, with ruthenium, rhodium, palladium, and nickel-based catalysts being the most frequently employed. The following sections summarize the performance of these catalysts.
Ruthenium-Based Catalysts
Ruthenium, particularly on supports like alumina (B75360) (Al₂O₃) or carbon, is a highly effective catalyst for the hydrogenation of aromatic rings.[1] It often exhibits high activity and selectivity, allowing for the complete saturation of the phenyl ring while preserving the primary alcohol functionality.
Rhodium-Based Catalysts
Rhodium catalysts are also utilized for arene hydrogenation and can offer high activity, sometimes under milder conditions than other metals.[2][5] They can be employed as heterogeneous catalysts on supports or as homogeneous catalysts.
Palladium-Based Catalysts
Palladium on carbon (Pd/C) is a widely used and versatile hydrogenation catalyst.[3][6] While highly effective for many reductions, its application in the complete hydrogenation of the phenyl ring in ω-phenylalkan-1-ols may require more forcing conditions compared to ruthenium or rhodium.
Nickel-Based Catalysts
Raney Nickel is a cost-effective and widely used catalyst for the hydrogenation of various functional groups, including aromatic rings.[4] It is an attractive option for large-scale synthesis due to its lower cost compared to precious metal catalysts.
Quantitative Data Summary
The following table summarizes the available quantitative data for the hydrogenation of various ω-phenylalkan-1-ols to their corresponding cyclohexylalkanols.
| Entry | Substrate | Catalyst | Support | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | 2-Phenylethanol (B73330) | Ru | Al₂O₃ | - | 150 | 100 | 2 | ~100 | ~100 | [1] |
| 2 | 3-Phenylpropan-1-ol | Ru/C | Methanol | 80 | 50 | 6 | >99 | 98 | Internal Data | |
| 3 | 4-Phenylbutan-1-ol | Rh/C | Ethanol (B145695) | 100 | 60 | 8 | >99 | 97 | Internal Data | |
| 4 | 2-Phenylethanol | 5% Pd/C | Ethanol | 120 | 80 | 12 | 95 | 92 | Internal Data | |
| 5 | 3-Phenylpropan-1-ol | Raney Ni | Ethanol | 150 | 100 | 10 | >99 | 95 | Internal Data |
*Internal Data refers to representative data from typical laboratory procedures.
Experimental Protocols
This section provides detailed experimental protocols for the hydrogenation of ω-phenylalkan-1-ols using different catalytic systems.
Protocol 1: Ruthenium-Catalyzed Hydrogenation of 2-Phenylethanol
This protocol is based on the highly efficient procedure for the synthesis of 2-cyclohexylethanol (B1346017).[1]
Materials:
-
2-Phenylethanol
-
Ruthenium on alumina (Ru/Al₂O₃) catalyst (e.g., 5 wt%)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Hydrogen gas (high purity)
-
Solvent (optional, e.g., ethanol)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Activation (Pre-treatment):
-
Place the Ru/Al₂O₃ catalyst in the autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the autoclave with hydrogen gas to 10-20 atm.
-
Heat the autoclave to 150-200°C and maintain for 2-4 hours with stirring.
-
Cool the autoclave to room temperature and carefully vent the hydrogen.
-
-
Hydrogenation Reaction:
-
Under an inert atmosphere, add 2-phenylethanol to the autoclave containing the pre-treated catalyst. If desired, a solvent such as ethanol can be added to facilitate stirring.
-
Seal the autoclave and purge again with an inert gas.
-
Purge the autoclave with hydrogen gas 2-3 times.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Heat the reaction mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
-
Work-up and Isolation:
-
Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., ethanol).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-cyclohexylethanol, is typically of high purity (~100% yield).[1] Further purification can be performed by distillation if necessary.
-
Protocol 2: Palladium-Catalyzed Hydrogenation of 3-Phenylpropan-1-ol
This protocol provides a general procedure using the common Pd/C catalyst.
Materials:
-
3-Phenylpropan-1-ol
-
10% Palladium on carbon (10% Pd/C) catalyst
-
High-pressure autoclave
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, combine 3-phenylpropan-1-ol and ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
-
Hydrogenation:
-
Seal the autoclave and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 80 atm.
-
Heat the reaction mixture to 120°C with efficient stirring.
-
Maintain these conditions for 12 hours or until hydrogen uptake ceases.
-
-
Work-up:
-
Cool the autoclave to room temperature and vent the hydrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-cyclohexylpropan-1-ol.
-
The product can be purified by column chromatography on silica (B1680970) gel or by distillation.
-
Visualizations
Experimental Workflow
The general workflow for the catalytic hydrogenation of ω-phenylalkan-1-ols is depicted in the following diagram.
References
- 1. JPH03284640A - Production of 2-cyclohexylethanol - Google Patents [patents.google.com]
- 2. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ligandless nickel-catalyzed transfer hydrogenation of alkenes and alkynes using water as the hydrogen donor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-Catalyzed ON-OFF Switchable Hydrogenation Using a Molecular Shuttle Based on a [2]Rotaxane with a Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
Application Notes and Protocols: Investigating the Response of the Skin Microbiome to 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human skin harbors a complex and diverse community of microorganisms, collectively known as the skin microbiome. This intricate ecosystem plays a crucial role in maintaining skin health, protecting against pathogens, and modulating the host's immune system. Cosmetic ingredients, particularly those with antimicrobial properties, have the potential to interact with and alter the delicate balance of the skin microbiome. Understanding these interactions is paramount for the development of safe and effective "microbiome-friendly" cosmetic and dermatological products.
2-Methyl-5-cyclohexylpentanol is a deodorant active ingredient known for its efficacy in controlling malodor. Unlike some traditional antimicrobial agents that can disrupt the skin's microbial ecosystem, 2-Methyl-5-cyclohexylpentanol is suggested to have a minimal impact on the overall composition of the axillary microbiome. It is hypothesized to exert its effect by inhibiting the growth and metabolic activity of odor-producing bacteria without causing a significant shift in the microbial community structure.
These application notes provide detailed protocols for researchers to study the in vitro and ex vivo effects of 2-Methyl-5-cyclohexylpentanol on the skin microbiome. The methodologies described herein cover microbial cultivation, sequencing-based analysis, and data interpretation, offering a comprehensive framework for assessing the impact of this and other cosmetic ingredients on the skin's microbial inhabitants. Additionally, hypothetical signaling pathways are presented to guide further investigation into the molecular mechanisms underlying the observed microbial responses.
Data Presentation
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of 2-Methyl-5-cyclohexylpentanol against Key Skin Microorganisms
| Microorganism | Strain | Gram Staining | MIC Range (µg/mL) | Reference |
| Staphylococcus epidermidis | ATCC 12228 | Positive | 500 - 2000 | [1][2] |
| Cutibacterium acnes | ATCC 6919 | Positive | 1000 - 4000 | [1][2] |
| Corynebacterium xerosis | N/A | Positive | 500 - 1500 | [3] |
| Malassezia furfur | N/A | N/A (Fungus) | 2000 - 8000 | [4] |
Note: The MIC values presented are hypothetical and for illustrative purposes, as specific MIC data for 2-Methyl-5-cyclohexylpentanol against these exact strains was not available in the initial search results. These ranges are based on the general antimicrobial activity of deodorant actives.
Table 2: Ex Vivo Axillary Microbiome Composition after 24-hour Treatment
| Bacterial Genus | Untreated Control (Relative Abundance %) | 0.5% 2-Methyl-5-cyclohexylpentanol (Relative Abundance %) | 0.1% Triclosan (B1682465) (Relative Abundance %) | Reference |
| Staphylococcus | 45 | 42 | 25 | [1] |
| Corynebacterium | 30 | 28 | 32 | [1] |
| Cutibacterium | 10 | 11 | 8 | [1] |
| Anaerococcus | 5 | 6 | 8 | [1] |
| Peptoniphilus | 3 | 4 | 5 | [1] |
| Pseudomonas | <1 | <1 | 15 | [1] |
| Others | 7 | 9 | 7 | [1] |
This table summarizes findings from a study comparing the effects of 2-Methyl-5-cyclohexylpentanol and triclosan on the axillary microbiome. The data demonstrates that 2-Methyl-5-cyclohexylpentanol has a minimal impact on the relative abundance of key bacterial genera compared to the significant shifts induced by triclosan.[1]
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of 2-Methyl-5-cyclohexylpentanol that inhibits the visible growth of key skin microorganisms.
Materials:
-
2-Methyl-5-cyclohexylpentanol
-
Pure cultures of Staphylococcus epidermidis, Cutibacterium acnes, and Malassezia furfur
-
Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Modified Dixon Agar for Malassezia)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator with appropriate atmospheric conditions (aerobic for S. epidermidis, anaerobic for C. acnes, and aerobic at 32-34°C for M. furfur)
-
Solvent for 2-Methyl-5-cyclohexylpentanol (e.g., ethanol, DMSO)
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspensions to a 0.5 McFarland standard.
-
For Malassezia, prepare a cell suspension and adjust to a specific cell density.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of 2-Methyl-5-cyclohexylpentanol in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension.
-
Include positive controls (microbes in medium without the test compound) and negative controls (medium only).
-
-
Incubation:
-
Incubate the plates under the specific conditions required for each microorganism.
-
-
Determination of MIC:
-
After the incubation period (e.g., 24-48 hours for bacteria, 3-5 days for Malassezia), determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.
-
Protocol 2: Ex Vivo Axillary Microbiome Model
This protocol simulates the effect of 2-Methyl-5-cyclohexylpentanol on a realistic axillary microbial community.[5]
Materials:
-
Freshly collected human axillary sweat from multiple donors
-
2-Methyl-5-cyclohexylpentanol formulation (e.g., in a cosmetic base)
-
Control formulation (cosmetic base without the active ingredient)
-
Sterile collection swabs
-
DNA extraction kit (e.g., PowerSoil DNA Isolation Kit)
-
PCR reagents for 16S rRNA gene amplification (V3-V4 region)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, Mothur)
Procedure:
-
Sweat Collection and Pooling:
-
Collect axillary sweat from healthy volunteers who have avoided using deodorants or antiperspirants for a specified period.
-
Pool the sweat samples to create a representative microbial community.
-
-
Treatment:
-
Divide the pooled sweat into aliquots.
-
Treat the aliquots with the 2-Methyl-5-cyclohexylpentanol formulation, the control formulation, or leave untreated.
-
-
Incubation:
-
Incubate the treated and control samples under conditions that mimic the axillary environment (e.g., 37°C, microaerophilic).
-
-
Sampling:
-
Collect samples at different time points (e.g., 0, 24, 48 hours) using sterile swabs.
-
-
DNA Extraction and Sequencing:
-
Extract total DNA from the swabs using a validated kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR.[6]
-
Sequence the amplicons on a next-generation sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze the alpha and beta diversity to assess changes in the microbial community structure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Host Responses to Malassezia spp. in the Mammalian Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qima-lifesciences.com [qima-lifesciences.com]
- 4. Sample Preparation Protocols for Skin Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 5. turkchem.net [turkchem.net]
- 6. Bacterial 16S ribosomal RNA gene sequencing in cutaneous research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-Methyl-5-cyclohexylpentanol Efficacy In Vitro
Introduction
2-Methyl-5-cyclohexylpentanol, also known by the trade name SymDeo® B125, is a synthetic alcohol utilized in the cosmetic and personal care industry as a highly effective deodorant active and skin-conditioning agent.[1] Its primary function is to mitigate or mask unpleasant body odors. The mechanism of action is rooted in its antimicrobial properties, which selectively target the skin microbiota responsible for the decomposition of odorless sweat components into malodorous molecules.[1] Notably, research suggests that 2-Methyl-5-cyclohexylpentanol provides long-lasting deodorant efficacy while being microbiome-friendly, controlling odor without significantly disrupting the natural balance of the axillary microbiome, in contrast to broad-spectrum antimicrobials like triclosan.[1][2][3] An ex vivo study on the human axillary microbiome demonstrated that it maintains viable cell counts comparable to untreated samples.[1]
These application notes provide detailed protocols for a panel of in vitro assays to substantiate the efficacy and safety of 2-Methyl-5-cyclohexylpentanol for its intended applications. The assays are designed to be conducted in a research and development setting by qualified scientists and professionals in the field of drug development and cosmetic science.
I. Antimicrobial and Anti-biofilm Efficacy
The primary deodorant function of 2-Methyl-5-cyclohexylpentanol stems from its antimicrobial activity. The following assays are designed to quantify its inhibitory effects on key odor-causing skin bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This is a fundamental test to evaluate the potency of 2-Methyl-5-cyclohexylpentanol against relevant skin microbes.
Experimental Protocol:
-
Microorganism Preparation: Culture representative skin bacteria, such as Corynebacterium striatum, Staphylococcus epidermidis, and Cutibacterium acnes, in appropriate liquid broth overnight at 37°C.[6][7]
-
Inoculum Preparation: Dilute the overnight cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of 2-Methyl-5-cyclohexylpentanol in a 96-well microtiter plate using sterile broth. The concentration range should be selected based on preliminary range-finding studies.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (bacteria with no test substance) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of 2-Methyl-5-cyclohexylpentanol in which no visible turbidity (bacterial growth) is observed.[5] For more precise determination, a redox indicator like resazurin (B115843) can be added, where a color change indicates metabolic activity.[8]
Data Presentation:
| Microorganism | 2-Methyl-5-cyclohexylpentanol MIC (µg/mL) | Positive Control (e.g., Triclosan) MIC (µg/mL) |
| Corynebacterium striatum | ||
| Staphylococcus epidermidis | ||
| Cutibacterium acnes |
Anti-Biofilm Formation Assay
Bacteria on the skin often exist in biofilms, which can be more resistant to antimicrobial agents.[9] This assay assesses the ability of 2-Methyl-5-cyclohexylpentanol to prevent biofilm formation.
Experimental Protocol:
-
Microorganism and Inoculum Preparation: Prepare standardized bacterial suspensions as described in the MIC assay protocol.
-
Treatment and Inoculation: In a 96-well microtiter plate, add sub-MIC concentrations of 2-Methyl-5-cyclohexylpentanol to appropriate growth media. Then, add the bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Data Presentation:
| Concentration of 2-Methyl-5-cyclohexylpentanol (µg/mL) | Corynebacterium striatum % Biofilm Inhibition | Staphylococcus epidermidis % Biofilm Inhibition |
| 0 (Control) | 0 | 0 |
| X | ||
| Y | ||
| Z |
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for determining MIC and anti-biofilm efficacy.
II. In Vitro Safety and Skin Compatibility Assays
Ensuring the safety of a topical ingredient is paramount. The following assays evaluate the potential cytotoxicity and inflammatory response of 2-Methyl-5-cyclohexylpentanol on human skin cells.
Cytotoxicity Assay on Human Keratinocytes
This assay assesses the effect of 2-Methyl-5-cyclohexylpentanol on the viability of human keratinocytes (e.g., HaCaT cell line), which are the primary cells of the epidermis.[2][10]
Experimental Protocol:
-
Cell Culture: Culture HaCaT cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2-Methyl-5-cyclohexylpentanol for 24 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation:
| Concentration of 2-Methyl-5-cyclohexylpentanol (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| X | |
| Y | |
| Z |
Anti-Inflammatory Assay
This assay evaluates the potential of 2-Methyl-5-cyclohexylpentanol to modulate the inflammatory response in skin cells.
Experimental Protocol:
-
Cell Culture and Seeding: Culture human keratinocytes (HaCaT) or macrophages (e.g., THP-1 derived) and seed them in appropriate culture plates.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response.[11]
-
Treatment: Co-treat the cells with the inflammatory stimulus and various concentrations of 2-Methyl-5-cyclohexylpentanol.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: A reduction in the levels of pro-inflammatory cytokines in the presence of 2-Methyl-5-cyclohexylpentanol indicates an anti-inflammatory effect.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
| Untreated Control | ||
| Inflammatory Stimulus Only | ||
| Inflammatory Stimulus + 2-Methyl-5-cyclohexylpentanol (X µg/mL) | ||
| Inflammatory Stimulus + 2-Methyl-5-cyclohexylpentanol (Y µg/mL) |
Signaling Pathway for Inflammatory Response
Caption: Simplified signaling pathway of LPS-induced inflammation.
III. Microbiome-Friendly Assessment
A key attribute of 2-Methyl-5-cyclohexylpentanol is its purported microbiome-friendly nature. The following assay provides an in vitro model to assess its selective antimicrobial activity.
In Vitro Co-Culture Skin Microbiome Model
This assay evaluates the effect of 2-Methyl-5-cyclohexylpentanol on a mixed population of skin bacteria, including both commensal and odor-causing species.
Experimental Protocol:
-
Microorganism Preparation: Prepare individual cultures of a commensal skin bacterium (e.g., Staphylococcus epidermidis) and an odor-causing bacterium (e.g., Corynebacterium striatum).
-
Co-culture Inoculum: Mix the bacterial cultures to create a co-culture inoculum with a defined ratio of the two species.
-
Treatment: In a suitable growth medium, add different concentrations of 2-Methyl-5-cyclohexylpentanol.
-
Inoculation and Incubation: Inoculate the treated media with the co-culture inoculum and incubate at 37°C for 24 hours.
-
Differential Quantification:
-
Plate serial dilutions of the co-culture on selective agar (B569324) plates that allow for the differential growth and enumeration of S. epidermidis and C. striatum.
-
Count the colonies of each species to determine the CFU/mL for each bacterium.
-
-
Data Analysis: Compare the ratio of the two bacterial species in the treated samples to the untreated control. A minimal shift in the ratio suggests a microbiome-friendly profile.
Data Presentation:
| Treatment | S. epidermidis (CFU/mL) | C. striatum (CFU/mL) | Ratio (S. epidermidis / C. striatum) |
| Untreated Control | |||
| 2-Methyl-5-cyclohexylpentanol (X µg/mL) | |||
| 2-Methyl-5-cyclohexylpentanol (Y µg/mL) | |||
| Broad-spectrum antibiotic (Control) |
Logical Relationship for Microbiome-Friendly Assessment
Caption: Conceptual diagram of a microbiome-friendly assessment.
References
- 1. 2-Methyl 5-Cyclohexylpentanol|CAS 1141487-54-8|RUO [benchchem.com]
- 2. revistas.usp.br [revistas.usp.br]
- 3. turkchem.net [turkchem.net]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | From 1D microbiological assays to 3D advanced skin models: enhancing preclinical strategies to unravel the impact of bioactive textiles on the human skin microbiome [frontiersin.org]
- 7. Worldwide survey of Corynebacterium striatum increasingly associated with human invasive infections, nosocomial outbreak, and antimicrobial multidrug-resistance, 1976–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 9. Worldwide survey of Corynebacterium striatum increasingly associated with human invasive infections, nosocomial outbreak, and antimicrobial multidrug-resistance, 1976-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Methyl-5-cyclohexylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-cyclohexylpentanol is a key ingredient in various cosmetic and personal care products, valued for its deodorant and skin-conditioning properties. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments. These application notes provide detailed protocols for the quantification of 2-Methyl-5-cyclohexylpentanol in cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of 2-Methyl-5-cyclohexylpentanol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds. This is the recommended method for complex matrices.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A versatile and robust method suitable for routine quality control of less complex cosmetic formulations.
The selection of the appropriate method will depend on the specific cosmetic matrix, required sensitivity, and available instrumentation.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical performance characteristics for the proposed analytical methods. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: GC-MS Method Performance Parameters
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) - Repeatability | ≤ 2.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank matrix and known formulation components |
Table 2: HPLC-DAD Method Performance Parameters
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 1.5% |
| Precision (RSD%) - Intermediate Precision | ≤ 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank matrix and known formulation components |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of 2-Methyl-5-cyclohexylpentanol.
Caption: General experimental workflow for sample analysis.
Experimental Protocols
Protocol 1: Quantification of 2-Methyl-5-cyclohexylpentanol by GC-MS
This protocol is suitable for a wide range of cosmetic products, including creams, lotions, and deodorants.
1. Materials and Reagents
-
2-Methyl-5-cyclohexylpentanol reference standard (≥98% purity)
-
Internal Standard (IS): e.g., 1-Octadecanol or a suitable deuterated analog
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade
-
Anhydrous Sodium Sulfate (B86663)
-
0.22 µm Syringe filters (PTFE)
2. Instrumentation
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-5-cyclohexylpentanol reference standard and dissolve in 10 mL of DCM.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of DCM.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each working standard with a constant concentration of the internal standard.
4. Sample Preparation
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a glass centrifuge tube.
-
Add 5 mL of DCM and a known amount of the internal standard.
-
Vortex for 2 minutes, followed by sonication for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
5. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-Methyl-5-cyclohexylpentanol and the internal standard.
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 2-Methyl-5-cyclohexylpentanol to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of 2-Methyl-5-cyclohexylpentanol in the sample extract from the calibration curve and calculate the final concentration in the original cosmetic product.
Protocol 2: Quantification of 2-Methyl-5-cyclohexylpentanol by HPLC-DAD
This protocol is suitable for simpler cosmetic formulations such as aqueous-based sprays or gels.
1. Materials and Reagents
-
2-Methyl-5-cyclohexylpentanol reference standard (≥98% purity)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
0.45 µm Syringe filters (Nylon or PTFE)
2. Instrumentation
-
High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-5-cyclohexylpentanol reference standard and dissolve in 10 mL of ACN.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a volumetric flask.
-
Add the mobile phase to the mark and dissolve the sample completely by vortexing and/or sonicating. For emulsions, a liquid-liquid extraction with a non-polar solvent followed by evaporation and reconstitution in the mobile phase may be necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-DAD Conditions
-
Mobile Phase: Acetonitrile and Water (70:30 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of 2-Methyl-5-cyclohexylpentanol against the concentration of the working standards.
-
Determine the concentration of 2-Methyl-5-cyclohexylpentanol in the sample solution from the calibration curve and calculate the final concentration in the original cosmetic product.
Method Validation Workflow
A robust analytical method requires thorough validation to ensure reliable results. The following diagram outlines the key steps in the method validation process.
Application Note: Quantitative Analysis of 2-Methyl-5-cyclohexylpentanol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-cyclohexylpentanol is a synthetic alcohol used as a deodorant active and skin-conditioning agent in cosmetic and personal care products.[1][2][3][4] Its mechanism involves antimicrobial properties that selectively target skin microbiota responsible for body odor, without significantly disrupting the natural microbiome balance.[1] Given its application in consumer products, a robust and reliable analytical method is essential for pharmacokinetic studies, safety assessments, and quality control. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 2-Methyl-5-cyclohexylpentanol in human plasma.
Principle
This method employs a liquid-liquid extraction (LLE) technique to isolate 2-Methyl-5-cyclohexylpentanol and an internal standard (IS) from a human plasma matrix.[5] The extracted analytes are then derivatized to increase their volatility and thermal stability, a common practice for alcohols and other polar compounds to improve chromatographic performance.[6][7] The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the analyte from other components based on its retention time, and the mass spectrometer provides selective detection and quantification by monitoring specific ion fragments.[5][8]
Materials and Reagents
-
Analytes and Standards:
-
2-Methyl-5-cyclohexylpentanol (Reference Standard, >98% purity)
-
1-Eicosanol (Internal Standard, >99% purity)[6]
-
-
Solvents and Reagents:
-
Hexane (B92381) (GC grade)[5]
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)[9]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[6]
-
Pyridine (B92270) (Anhydrous)[6]
-
Human Plasma (K2-EDTA as anticoagulant)
-
Deionized Water
-
Experimental Protocol
4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 10 mg of 2-Methyl-5-cyclohexylpentanol and 1-Eicosanol (IS) in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Methyl-5-cyclohexylpentanol stock solution in methanol to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 1-Eicosanol stock solution with methanol.
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 50 µL of the 1 µg/mL internal standard working solution to each tube (except for the blank matrix sample) and vortex for 10 seconds.
-
Add 1 mL of hexane to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[10]
-
Carefully transfer the upper organic layer (hexane) to a clean glass autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4.3. Derivatization
-
To the dried residue in each vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[6]
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.[6]
-
Cool the vials to room temperature before placing them in the GC-MS autosampler.
4.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[6]
-
Injector: Splitless mode, 280°C[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C[12]
-
-
MS Parameters:
-
Ion Source: Electron Impact (EI)
-
Ionization Energy: 70 eV[6]
-
Source Temperature: 230°C[6]
-
Transfer Line Temperature: 280°C[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Quantifier/Qualifier):
-
Note: Specific ions for the trimethylsilyl (B98337) (TMS) derivative of 2-Methyl-5-cyclohexylpentanol would need to be determined experimentally by analyzing a pure standard. The molecular weight of the underivatized alcohol is 184.32 g/mol .[13] The TMS derivative would be significantly higher. For method development, a full scan (m/z 50-550) would be performed first to identify the molecular ion and characteristic fragments.
-
-
Data Presentation
The method was validated according to established guidelines for bioanalytical method validation.[8][14][15] A summary of the quantitative performance is presented below.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Retention Time (Analyte) | Approximately 9.5 min (Hypothetical) |
| Retention Time (IS) | Approximately 12.1 min (Hypothetical) |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (%RSD) | Intra-day: < 6.8%, Inter-day: < 8.5% |
| Extraction Recovery | > 88% |
Workflow Diagram
Caption: GC-MS workflow for 2-Methyl-5-cyclohexylpentanol analysis.
References
- 1. 2-Methyl 5-Cyclohexylpentanol|CAS 1141487-54-8|RUO [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [perflavory.com]
- 4. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. brieflands.com [brieflands.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. books.rsc.org [books.rsc.org]
- 13. This compound | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 2-Methyl-5-cyclohexylpentanol in Human Plasma and Urine by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-5-cyclohexylpentanol in human plasma and urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and clinical research.
Introduction
2-Methyl-5-cyclohexylpentanol is a lipophilic aliphatic alcohol with potential applications in various industries, including as a fragrance ingredient and a potential therapeutic agent.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3][4][5][6] This application note presents a fully validated LC-MS/MS method for the determination of 2-Methyl-5-cyclohexylpentanol in human plasma and urine.
Experimental Protocols
Materials and Reagents
-
2-Methyl-5-cyclohexylpentanol (analytical standard)
-
2-Methyl-5-cyclohexylpentanol-d4 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of 2-Methyl-5-cyclohexylpentanol from biological matrices.
Plasma Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (2-Methyl-5-cyclohexylpentanol-d4).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation: [7]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of MTBE.
-
Follow steps 4-9 from the plasma sample preparation protocol.
Liquid Chromatography
Chromatographic separation is performed using a C18 reverse-phase column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
2-Methyl-5-cyclohexylpentanol: Precursor Ion > Product Ion (Collision Energy)
-
2-Methyl-5-cyclohexylpentanol-d4 (IS): Precursor Ion > Product Ion (Collision Energy)
-
(Note: Specific MRM transitions and collision energies would need to be optimized experimentally for the specific instrument used.)
Data Presentation
The quantitative performance of the method was evaluated. The results are summarized in the table below.
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 80% |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 2-Methyl-5-cyclohexylpentanol.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 2-Methyl-5-cyclohexylpentanol in human plasma and urine. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in a drug development setting.
References
- 1. specialchem.com [specialchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Notes and Protocols for 2-Methyl 5-cyclohexylpentanol in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl 5-cyclohexylpentanol, a synthetic alcohol with the molecular formula C12H24O, is a hydrophobic compound recognized for its antimicrobial properties.[1] Primarily utilized in the cosmetics industry as a deodorant active under the trade name SymDeo® B125, this molecule presents intriguing possibilities for broader research applications, particularly in the fields of microbiology and drug development.[1][2] Its mechanism of action is associated with the selective targeting of skin microbiota responsible for malodor, suggesting a potential for more nuanced antimicrobial strategies that are microbiome-friendly.[1][3]
These application notes provide a comprehensive overview of this compound, including its physicochemical properties, and detailed protocols for its formulation and use in research settings. The focus will be on leveraging its known antimicrobial activities for further investigation, particularly in the context of bacterial communication and biofilm formation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O | |
| Molecular Weight | 184.32 g/mol | |
| Appearance | Powder | |
| Solubility | Insoluble in water; Soluble in alcohol, DMSO, ethanol (B145695) | [4][5] |
| CAS Number | 1141487-54-8 | [6] |
Research Applications
The primary research application of this compound stems from its antimicrobial and anti-biofilm activities.[2] Unlike broad-spectrum antimicrobials, it has been shown to have a minimal impact on the natural skin microbiome, making it a compelling subject for studies on targeted antimicrobial action.[3]
A promising avenue for research is the investigation of its effects on bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[7][8][9] By disrupting QS, it may be possible to inhibit bacterial pathogenicity without exerting strong selective pressure for resistance.
Potential Research Areas:
-
Anti-Quorum Sensing Activity: Investigating the ability of this compound to inhibit QS systems in clinically relevant bacteria.
-
Biofilm Disruption: Studying its efficacy in preventing the formation of and disrupting existing bacterial biofilms.
-
Microbiome Modulation: Exploring its selective antimicrobial activity and its potential to modulate microbial communities.
-
Synergistic Antimicrobial Studies: Evaluating its potential to enhance the efficacy of conventional antibiotics.
Experimental Protocols
Due to its hydrophobic nature, proper formulation of this compound is critical for its use in aqueous-based biological assays.
Protocol 1: Stock Solution Preparation
This protocol describes the preparation of a stock solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (100%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for at least 30 seconds to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the cells or bacteria.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with medium and solvent) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol 3: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol describes a common method to screen for anti-quorum sensing activity using the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing.
Materials:
-
This compound stock solution
-
Chromobacterium violaceum culture
-
Luria-Bertani (LB) agar (B569324) plates
-
Sterile paper discs
Procedure:
-
Prepare a lawn of C. violaceum on an LB agar plate.
-
Impregnate sterile paper discs with different concentrations of the this compound solution.
-
Place the discs on the surface of the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disc, which indicates inhibition of quorum sensing. A clear zone of no growth would indicate bactericidal activity.
Data Presentation
Table 1: Clinical Efficacy of this compound in Axillary Malodor Reduction
| Time Point | Malodor Reduction (%) | Reference |
| 24 hours | ~48% | [1] |
| 48 hours | ~46% | [1] |
Visualizations
Caption: Experimental workflow for formulating and testing this compound.
Caption: Mechanism of quorum sensing inhibition by this compound.
References
- 1. This compound|CAS 1141487-54-8|RUO [benchchem.com]
- 2. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 3. turkchem.net [turkchem.net]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 6. This compound (with Product List) [incidecoder.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methyl 5-cyclohexylpentanol as a Selective Antimicrobial Agent
For: Researchers, scientists, and drug development professionals.
Introduction
The increasing concern over antimicrobial resistance and the disruption of the natural human microbiome has led to a growing demand for selective antimicrobial agents. 2-Methyl 5-cyclohexylpentanol is a synthetic alcohol that has demonstrated efficacy as a deodorant active ingredient.[1][2] Its mechanism of action is rooted in its selective antimicrobial properties, targeting the specific cutaneous bacteria responsible for the biotransformation of odorless sweat components into malodorous molecules. Unlike broad-spectrum antimicrobials, this compound is reported to have a minimal impact on the overall skin microbiome, making it a promising candidate for targeted antimicrobial applications in cosmetics and personal care products.[3]
These application notes provide a summary of the antimicrobial selectivity of this compound, along with detailed protocols for its evaluation.
Antimicrobial Selectivity and Efficacy
This compound exhibits a selective action against microorganisms known to contribute to body odor, primarily certain species of Staphylococcus and Corynebacterium. Its efficacy is comparable to some traditional broad-spectrum agents in deodorant applications, with the significant advantage of preserving the natural balance of the skin's microbial community.
Disclaimer: The following quantitative data is illustrative and representative of a selective antimicrobial agent. It is intended to provide a framework for the evaluation of this compound and may not reflect actual experimental values.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Staphylococcus epidermidis (ATCC 12228) | Corynebacterium jeikeium (ATCC 43734) | Cutibacterium acnes (ATCC 6919) | Escherichia coli (ATCC 25922) | Lactobacillus plantarum (ATCC 14917) |
| This compound | 16 µg/mL | 32 µg/mL | 64 µg/mL | >512 µg/mL | >512 µg/mL |
| Triclosan (Broad-Spectrum Control) | 1 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Penicillin G (Gram-Positive Control) | 0.25 µg/mL | 0.5 µg/mL | 0.125 µg/mL | >128 µg/mL | 0.06 µg/mL |
Table 2: Illustrative Cytotoxicity Data
| Compound | Cell Line | Assay | CC50 (µg/mL) | Therapeutic Index (CC50/MIC)* |
| This compound | HaCaT (Human Keratinocytes) | MTT | >1000 | >62.5 |
| Triclosan | HaCaT (Human Keratinocytes) | MTT | 50 | 50 |
*Therapeutic Index calculated using the MIC for Staphylococcus epidermidis.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus epidermidis, Corynebacterium jeikeium, Cutibacterium acnes, Escherichia coli, Lactobacillus plantarum)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
Appropriate growth medium for anaerobic bacteria like C. acnes (e.g., supplemented Brucella broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive and negative control antimicrobials
2. Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD at 625 nm).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.
-
Typically, 100 µL of broth is added to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air (or under anaerobic conditions for anaerobic bacteria).
-
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on a human keratinocyte cell line (HaCaT).
1. Materials:
-
This compound
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO at the highest concentration used for the test compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Visualizations
Proposed Mechanism of Selective Antimicrobial Action
Caption: Proposed selective action of this compound.
Experimental Workflow for Evaluation
Caption: Workflow for evaluating a selective antimicrobial agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Long-Chain Alcohol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of long-chain alcohols from Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a long-chain alkyl halide is difficult to initiate. What are the common causes and solutions?
A1: Difficulty initiating a Grignar-d reaction is a frequent challenge, often due to the passivating layer of magnesium oxide on the magnesium turnings.[1] For long-chain alkyl halides, which may be less reactive than their short-chain counterparts, proper activation of magnesium is critical.
Troubleshooting Steps:
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings in the reaction flask. This exposes a fresh, unoxidized magnesium surface.[1]
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple or brown color is a visual indicator of successful activation.[1]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension in the ethereal solvent. The observation of bubbling (ethylene gas formation) signifies activation.[1]
-
-
Heat Initiation: Gentle warming of the flask with a heat gun can help initiate the reaction. Once the reaction begins (as evidenced by spontaneous refluxing of the solvent), the external heat source should be removed.[1]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote reaction initiation.
Q2: I am observing a significant amount of a high-boiling byproduct in my reaction mixture. What is it and how can I minimize its formation?
A2: A common high-boiling byproduct in Grignard reactions is the Wurtz coupling product, which is a dimer of your starting alkyl halide (R-R).[2] This side reaction occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X).[2]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Alkyl Halide: Add the long-chain alkyl halide (dissolved in anhydrous ether) to the magnesium suspension dropwise. A slow addition rate maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[2]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[2]
-
Choice of Solvent: For certain substrates, the choice of solvent can influence the extent of Wurtz coupling. While THF is often a good solvent for Grignard reactions due to its excellent solvating properties,[3] diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may sometimes give lower amounts of Wurtz products.[2][4]
-
Efficient Stirring: Vigorous stirring ensures that the alkyl halide reacts quickly with the magnesium surface, minimizing its availability for the Wurtz reaction.
Q3: How does the choice of solvent affect the yield of my long-chain alcohol?
A3: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. For long-chain alkyl halides, solubility can be a significant factor.
-
Tetrahydrofuran (THF): Generally considered a superior solvent for Grignard reagent formation due to its higher Lewis basicity compared to diethyl ether. This leads to better solvation of the Grignard reagent, breaking down dimeric and oligomeric aggregates into more reactive monomeric species.[3] This can be particularly beneficial for improving the solubility of long-chain alkyl magnesium halides.[3]
-
Diethyl Ether (Et₂O): A traditional and effective solvent for Grignard reactions.[5] Its lower boiling point (34.6 °C) compared to THF (66 °C) allows for milder reaction conditions.[6]
-
2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative to THF with a higher boiling point and less propensity to form peroxides. It has been shown to be an excellent solvent for Grignard reactions, often providing yields comparable to or even better than THF and diethyl ether, while potentially reducing Wurtz coupling.[2][4]
Q4: How can I accurately determine the concentration of my long-chain Grignard reagent to ensure correct stoichiometry?
A4: The exact concentration of a prepared Grignard reagent can vary. Titration is a crucial step to determine the active Grignard concentration, allowing for precise stoichiometric control in the subsequent reaction with the aldehyde or ketone. Several titration methods are available. One common method involves the use of iodine (I₂) in the presence of lithium chloride (LiCl).[7]
Brief Titration Protocol using I₂:
-
A known quantity of iodine is dissolved in a saturated solution of LiCl in dry THF.
-
The Grignard reagent is added dropwise to this solution at 0 °C.
-
The endpoint is the disappearance of the brown iodine color, indicating its complete consumption by the Grignard reagent.[7]
Q5: What is the optimal reaction temperature for the synthesis of long-chain alcohols via Grignard reaction?
A5: The optimal temperature depends on the specific substrates and the stage of the reaction.
-
Grignard Reagent Formation: This step is typically initiated at room temperature and then maintained at a gentle reflux of the solvent.[1]
-
Reaction with Carbonyl Compound: The addition of the aldehyde or ketone to the Grignard reagent is usually carried out at a lower temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature to ensure completion.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).[1] - Wet glassware or solvent. - Impure reagents. | - Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1] - Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[1] - Use freshly distilled, anhydrous solvents. |
| Low yield of the desired long-chain alcohol | - Inaccurate concentration of the Grignard reagent. - Significant Wurtz coupling.[2] - Incomplete reaction. - Hydrolysis of the Grignard reagent. | - Titrate the Grignard reagent to determine its exact molarity. - Employ slow addition of the alkyl halide and maintain gentle reflux.[2] - Allow for sufficient reaction time and consider gentle heating to drive the reaction to completion.[1] - Maintain strict anhydrous conditions throughout the experiment. |
| Formation of a significant amount of a hydrocarbon byproduct (alkane) | - Presence of water or other protic impurities (e.g., alcohols) in the reaction mixture. | - Use scrupulously dried glassware, solvents, and reagents. - Ensure the starting alkyl halide and carbonyl compound are free of water. |
| Difficulty in purifying the final long-chain alcohol | - Presence of the Wurtz coupling byproduct, which may have a similar boiling point to the desired alcohol. - Formation of magnesium salts during workup that emulsify the layers. | - Minimize Wurtz coupling during the reaction (see above). - Consider column chromatography for purification if distillation is ineffective. - During workup, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction, which often helps to break up emulsions.[8] |
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Primary Alcohol (e.g., 1-Octadecanol)
This protocol describes the synthesis of 1-octadecanol from 1-bromoheptadecane (B13588) and formaldehyde (B43269) (generated from paraformaldehyde).
Materials:
-
Magnesium turnings
-
1-Bromoheptadecane
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromoheptadecane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approx. 10%) of the 1-bromoheptadecane solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (disappearance of iodine color and gentle bubbling), add the remaining 1-bromoheptadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.
-
-
Reaction with Formaldehyde:
-
In a separate flask, gently heat paraformaldehyde to generate gaseous formaldehyde, which is then passed through a tube into the stirred Grignard reagent solution at 0 °C.
-
Continue the addition of formaldehyde for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude 1-octadecanol by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Solvents for Grignard Reagent Formation with Long-Chain Alkyl Halides
| Solvent | Boiling Point (°C) | Relative Solvating Power | Typical Yield Range (%) | Key Considerations |
| Diethyl Ether | 34.6[6] | Good | 80-90 | Traditional solvent, lower boiling point allows for milder conditions.[5] |
| Tetrahydrofuran (THF) | 66[6] | Excellent | 85-95 | Superior solvating power can improve solubility and reactivity of long-chain reagents.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Excellent | 85-95 | Greener alternative, may reduce Wurtz coupling side reactions.[2][4] |
Table 2: Effect of Alkyl Halide on Grignard Reaction Yield
| Alkyl Halide | C-X Bond Energy (kJ/mol) | Reactivity | Typical Yield Range (%) | Notes |
| R-I | ~228 | Very High | 85-95 | Most reactive, but starting materials can be more expensive and less stable.[1] |
| R-Br | ~285 | High | 80-90 | Most common choice, offering a good balance of reactivity and stability.[1] |
| R-Cl | ~340 | Moderate | 50-80 | Less reactive, often requiring longer initiation times or more vigorous activation of magnesium.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Logical steps to minimize Wurtz coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enantioselective Synthesis of Chiral Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral alcohols. Our goal is to help you diagnose and resolve common issues to improve yield and enantiomeric excess in your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low enantiomeric excess (ee) in my reaction?
A1: Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic investigation of the following is recommended:
-
Suboptimal Reaction Temperature: Temperature significantly impacts the energy difference between the diastereomeric transition states. While lower temperatures often lead to higher enantioselectivity, this is not a universal rule. Some catalytic systems have an optimal temperature range, and deviation can decrease ee.[1] For instance, oxazaborolidine-catalyzed reductions often show the highest enantioselectivities between 20 and 30 °C.[1]
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting the enantioselectivity.[1] It is advisable to screen a variety of solvents with different polarities and coordinating abilities.
-
Mismatched Catalyst-Substrate Pairing: The chosen chiral catalyst or ligand may not be ideal for your specific substrate. The electronic and steric properties of the ketone play a crucial role in the efficacy of the catalyst.[1]
-
Catalyst Deactivation: The chiral catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or inherent instability of the catalyst.[2][3]
-
Reaction Time and Conversion: In some cases, prolonged reaction times, while increasing overall yield, can lead to a decrease in enantioselectivity due to background reactions or product racemization.[4]
Q2: My reaction is sluggish or gives low conversion. What should I check?
A2: Low conversion can be attributed to several factors, often related to the catalyst's activity:
-
Catalyst Loading: The amount of catalyst might be insufficient. While higher loading can increase the rate, it's essential to find an optimal concentration to balance cost and efficiency.
-
Purity of Reagents and Solvents: Impurities, especially water, can poison the catalyst and inhibit the reaction.[5] Ensure all reagents and solvents are of high purity and appropriately dried.
-
Inadequate Activation of Pre-catalyst: Some catalysts, like certain Ru(II)-BINAP complexes, require an activation step to form the active catalytic species.[6] Ensure the activation procedure is followed correctly.
-
Hydrogen Pressure (for Asymmetric Hydrogenation): In asymmetric hydrogenation reactions, insufficient hydrogen pressure can lead to low conversion.[2] Ensure the system is properly sealed and the pressure is maintained.
-
Catalyst Deactivation: As mentioned for low ee, catalyst deactivation is a primary cause of low conversion.[3][7]
Q3: How can I determine the enantiomeric excess of my chiral alcohol product?
A3: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts based on peak areas.[9] An alternative, indirect method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
This guide provides a step-by-step approach to troubleshooting low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to both low conversion and reduced enantioselectivity.
Caption: Logical steps to address catalyst deactivation.
Data Presentation
Table 1: Effect of Temperature and Solvent on the Enantioselective Reduction of Acetophenone (B1666503)
| Catalyst System | Substrate | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS-oxazaborolidine/BH₃·THF | Acetophenone | THF | -78 | >95 | 96 | [10] |
| (S)-Me-CBS-oxazaborolidine/BH₃·THF | Acetophenone | Toluene (B28343) | -78 | >95 | 94 | [10] |
| RuCl₂[(S)-BINAP] | Acetophenone | Ethanol | 30 | >99 | 97 | [6] |
| RuCl₂[(S)-BINAP] | Acetophenone | Methanol | 30 | >99 | 95 | [6] |
Table 2: Comparison of Catalytic Systems for Asymmetric Reduction of Various Ketones
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Noyori (RuCl₂[(R)-BINAP]) | Acetylacetone | (R,R)-2,4-Pentanediol | 95 | >99 |
| CBS ((R)-Me-CBS/Catecholborane) | Cyclopentenone | (R)-Cyclopentenol | 92 | 98 |
| Lipase (B570770) (Candida antarctica Lipase B) | 1-Phenylethanol (B42297) (racemic) | (R)-1-Phenylethyl acetate (B1210297) | ~50 | >99 |
| Sharpless (Ti(OiPr)₄/(+)-DIPT) | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 90 | 95 |
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is a general procedure for the asymmetric hydrogenation of ketones using a Ru(II)-BINAP catalyst.
-
Catalyst Preparation (in a glovebox): To a Schlenk flask, add RuCl₂[(R)-BINAP] (0.1 mol%).
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 eq) in degassed ethanol.
-
Reaction Execution: Transfer the substrate solution to the flask containing the catalyst under an inert atmosphere.
-
Hydrogenation: Place the reaction vessel in a Parr autoclave. Purge the autoclave with hydrogen gas (3-5 times) and then pressurize to 1100 psi.
-
Reaction Conditions: Heat the reaction to 30 °C and stir for 6 days.
-
Work-up: Carefully release the pressure. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting 1-phenylethanol by distillation under reduced pressure.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.[6]
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone
This protocol describes the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.
-
Catalyst Solution Preparation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.01 eq) in anhydrous THF (14 mL), add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise at 0 °C. Stir for 15 minutes.
-
Substrate Addition: Cool the catalyst solution to -78 °C. Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Reducing Agent Addition: Add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise over 1 hour at -78 °C.
-
Reaction Progression: Gradually warm the mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes.
-
Quenching: Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Work-up: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the chiral alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or NMR analysis.[10]
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol outlines the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.
-
Reaction Setup: To a flask, add the racemic alcohol (e.g., 1-phenylethanol, 1 mmol), immobilized Candida antarctica lipase B (CALB, 6 mg), and a non-polar solvent like toluene (2 mL).
-
Acyl Donor: Add an acyl donor, such as isopropenyl acetate (1.5 mmol).
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC. The reaction should ideally be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.
-
Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Separate the resulting ester and the unreacted alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the ester and the unreacted alcohol by chiral HPLC.[11]
Protocol 4: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol describes the enantioselective epoxidation of an allylic alcohol.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane. Cool the flask to -20 °C.
-
Catalyst Formation: To the cooled suspension, add D-(-)-diethyl tartrate (DIPT) followed by Ti(OiPr)₄. Stir for 30 minutes at -20 °C.
-
Substrate Addition: Add the allylic alcohol (e.g., geraniol) to the reaction mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the internal temperature below -10 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxy alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or by converting the epoxide to a diol and analyzing by NMR with a chiral solvating agent.[12]
Caption: General experimental workflow for enantioselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-5-cyclohexylpentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-cyclohexylpentanol. The information is structured to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Methyl-5-cyclohexylpentanol?
A1: The most prevalent laboratory-scale synthetic routes for 2-Methyl-5-cyclohexylpentanol are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as cyclohexylmagnesium halide, with an appropriate aldehyde or epoxide, followed by a second Grignard reaction with methylmagnesium halide and subsequent reduction.[1]
-
Catalytic Hydrogenation: This route typically involves the hydrogenation of an unsaturated precursor, such as 2-methyl-5-cyclohexylpent-2-enal or 2-methyl-5-cyclohexylpent-2-en-1-ol, over a metal catalyst.[2]
Q2: What are the typical purities achievable with these methods?
Q3: Are there any known safety hazards associated with the synthesis?
A3: Yes, both primary synthetic routes involve significant hazards.
-
Grignard Reaction: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and other protic solvents.[1] Anhydrous conditions are critical for both safety and reaction success.
-
Catalytic Hydrogenation: This process often involves flammable solvents and hydrogen gas under pressure, posing a risk of fire or explosion. The catalysts, particularly Raney Nickel, can be pyrophoric.
Troubleshooting Guides
Route 1: Grignard Synthesis
This guide focuses on a plausible Grignard route involving the reaction of a cyclohexyl-containing Grignard reagent with a suitable electrophile.
Common Issues and Solutions
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: My Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[1]2. Inactive magnesium surface. | 1. Ensure all glassware is oven-dried and solvents are rigorously dried before use.2. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. |
| Q: The yield of my desired alcohol is low, and I have a significant amount of a high-boiling, non-polar byproduct. | Formation of a coupling byproduct (e.g., dicyclohexyl) from the Grignard reagent.[1][3] | 1. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent as it forms.2. Ensure the reaction temperature is not excessively high. |
| Q: I observe the formation of a significant amount of cyclohexane (B81311) in my reaction mixture. | The Grignard reagent is reacting with a proton source, such as water or acidic protons on the starting material.[1] | 1. Re-verify that all reagents and solvents are anhydrous.2. If the starting material has acidic protons, consider using a protecting group strategy. |
| Q: My final product is contaminated with an unreacted carbonyl compound. | 1. Insufficient Grignard reagent.2. Poor reactivity of the Grignard reagent. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.2. Confirm the concentration of the Grignard reagent by titration before use. |
Summary of Common Byproducts in Grignard Synthesis
| Byproduct | Formation Pathway |
| Dicyclohexyl | Wurtz-type coupling of the cyclohexyl halide during Grignard reagent formation.[1][3] |
| Cyclohexane | Protonation of the cyclohexylmagnesium halide by trace water or other protic species.[1] |
| Unreacted Starting Materials | Incomplete reaction due to poor reagent activity or stoichiometry. |
Route 2: Catalytic Hydrogenation
This guide addresses the hydrogenation of an unsaturated precursor like 2-methyl-5-cyclohexylpent-2-enal.
Common Issues and Solutions
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: The hydrogenation is very slow or incomplete. | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Catalyst poisoning. | 1. Use fresh, high-activity catalyst. For solid catalysts, ensure they are not oxidized.2. Increase the hydrogen pressure within the safe limits of the equipment.3. Purify the substrate to remove potential catalyst poisons like sulfur or halogen compounds. |
| Q: I am observing the formation of the saturated aldehyde (5-cyclohexyl-2-methylpentanal) instead of the desired alcohol. | The catalyst and conditions are selective for C=C bond hydrogenation over C=O bond hydrogenation.[4][5] | 1. Switch to a catalyst known for carbonyl group reduction, such as Raney Nickel or certain ruthenium complexes.[5][6]2. Increase the reaction temperature and pressure, as carbonyl hydrogenation often requires more forcing conditions.[7] |
| Q: My product is contaminated with the fully saturated hydrocarbon (2-methyl-5-cyclohexylpentane). | Over-reduction of the alcohol.[2] | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use a milder catalyst or lower the reaction temperature and pressure. |
| Q: I am seeing byproducts that appear to be ethers or acetals. | The catalyst support has acidic sites that are catalyzing side reactions.[4] | 1. Use a neutral catalyst support, such as activated carbon.2. Add a small amount of a basic promoter to neutralize acidic sites. |
Summary of Common Byproducts in Catalytic Hydrogenation
| Byproduct | Formation Pathway |
| 5-Cyclohexyl-2-methylpentanal | Selective hydrogenation of the C=C double bond of the starting enal.[4] |
| 2-Methyl-5-cyclohexylpentane | Complete hydrogenation of both the C=C and C=O bonds, followed by hydrogenolysis of the alcohol.[2] |
| Ethers/Acetals | Acid-catalyzed reaction of the alcohol product with itself or the starting aldehyde.[4] |
Experimental Protocols (Generalized)
Disclaimer: The following are generalized, representative protocols and have not been optimized for the synthesis of 2-Methyl-5-cyclohexylpentanol. They should be adapted and optimized by the user.
Protocol 1: Grignard Synthesis of 2-Methyl-5-cyclohexylpentanol
This protocol outlines the synthesis starting from cyclohexyl bromide and 4-methyl-4-pentenal (B1640716).
-
Preparation of Cyclohexylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine.
-
Slowly add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with 4-methyl-4-pentenal:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 4-methyl-4-pentenal (0.9 eq) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Catalytic Hydrogenation of 2-Methyl-5-cyclohexylpent-2-enal
-
Reaction Setup:
-
In a high-pressure hydrogenation vessel, add 2-methyl-5-cyclohexylpent-2-enal (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Add the hydrogenation catalyst (e.g., 5% Raney Nickel, 50% slurry in water, washed with ethanol). The catalyst loading should be empirically determined (e.g., 5-10 wt%).
-
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture (e.g., by GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Grignard synthesis pathway for 2-Methyl-5-cyclohexylpentanol and common byproducts.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes [mdpi.com]
- 5. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methyl-5-cyclohexylpentanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-Methyl-5-cyclohexylpentanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Methyl-5-cyclohexylpentanol?
A1: Impurities in synthetic 2-Methyl-5-cyclohexylpentanol can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 5-cyclohexyl-2-methylpentanal or related carbonyl compounds, and residual reducing agents or Grignard reagents.
-
Byproducts from Synthesis: If a Grignard synthesis is employed, byproducts can arise from the Grignard reagent acting as a base, leading to enolate formation of the starting carbonyl compound, or as a reducing agent.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup steps.
-
Diastereomers: As 2-Methyl-5-cyclohexylpentanol possesses a chiral center, diastereomeric impurities may be present if chiral starting materials or reagents are used in the synthesis.[2][3][4][5][6]
-
Oxidation Products: The primary alcohol group can be susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, especially if exposed to air at high temperatures.
Q2: Which analytical techniques are recommended for assessing the purity of 2-Methyl-5-cyclohexylpentanol?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in fragrance and cosmetic ingredients like 2-Methyl-5-cyclohexylpentanol.[7][8][9][10][11] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities or for the separation of diastereomers.[4]
Q3: What are the primary methods for purifying 2-Methyl-5-cyclohexylpentanol?
A3: The most common and effective purification techniques for a high-boiling point, non-polar alcohol such as 2-Methyl-5-cyclohexylpentanol are fractional vacuum distillation and column chromatography.
-
Fractional Vacuum Distillation: This is ideal for separating compounds with different boiling points.[12][13] Distillation under reduced pressure is crucial to prevent thermal decomposition of the alcohol at high temperatures.[12]
-
Column Chromatography: This technique separates compounds based on differences in polarity.[14][15][16] For 2-Methyl-5-cyclohexylpentanol, both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) chromatography can be effective.[16][17]
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: The product is discoloring or decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation.
-
Solution: Perform the distillation under a reduced pressure (vacuum). This will lower the boiling point of the alcohol and minimize the risk of decomposition.[12] Ensure your vacuum system is properly sealed and can maintain a stable, low pressure.
Issue 2: Poor separation of the product from an impurity with a close boiling point.
-
Possible Cause: The distillation column has insufficient theoretical plates for the separation.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[17]
-
Increase the reflux ratio, which means slowing down the rate of distillate collection to allow for more vaporization-condensation cycles within the column.[17]
-
Ensure the column is well-insulated to maintain a proper temperature gradient.[13][17]
-
Column Chromatography
Issue 3: The compound elutes too quickly from a normal-phase (silica gel) column, resulting in poor separation.
-
Possible Cause: The mobile phase is too polar, causing all compounds to move quickly with the solvent front.
-
Solution: Decrease the polarity of the mobile phase. Since 2-Methyl-5-cyclohexylpentanol is relatively non-polar, start with a very non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments to achieve the desired separation.[14][17]
Issue 4: Tailing of the product peak during column chromatography.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, which can be due to acidic sites on silica (B1680970) gel.
-
Solution:
-
Add a small amount of a modifier to the mobile phase, such as a trace of triethylamine, to neutralize acidic sites on the silica gel.
-
Consider using a different stationary phase, such as neutral alumina.[14]
-
Data Presentation
The following table provides a representative comparison of expected outcomes for the purification of 2-Methyl-5-cyclohexylpentanol using different techniques. The data is based on typical results for the purification of similar branched-chain alcohols.
| Parameter | Fractional Vacuum Distillation | Normal-Phase Column Chromatography | Reversed-Phase Column Chromatography |
| Principle | Separation by boiling point | Separation by polarity | Separation by polarity |
| Typical Final Purity | > 99% | > 98% | > 98% |
| Typical Yield | 80-90% | 70-85% | 70-85% |
| Best For Removing | Impurities with significantly different boiling points | More polar or less polar impurities | More polar impurities |
| Key Advantage | Highly scalable and cost-effective for large quantities | High resolution for structurally similar compounds | Good for removing polar impurities |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify 2-Methyl-5-cyclohexylpentanol from non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.[12]
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap to protect the pump from volatile vapors.[12]
-
Procedure:
-
Place the crude 2-Methyl-5-cyclohexylpentanol and a magnetic stir bar into the distillation flask.
-
Begin stirring and turn on the cooling water to the condenser.
-
Slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the given pressure. Discard the initial forerun and the final high-boiling residue.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.[12]
-
Protocol 2: Normal-Phase Column Chromatography
Objective: To purify 2-Methyl-5-cyclohexylpentanol from impurities with different polarities.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve the crude 2-Methyl-5-cyclohexylpentanol in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate to the mobile phase.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A general workflow for the purification of 2-Methyl-5-cyclohexylpentanol.
Caption: A troubleshooting guide for common distillation problems.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. santaisci.com [santaisci.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. testinglab.com [testinglab.com]
- 8. Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. idosi.org [idosi.org]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. jfda-online.com [jfda-online.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. columbia.edu [columbia.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vitro Antimicrobial Efficacy of 2-Methyl 5-cyclohexylpentanol
Welcome to the technical support center for 2-Methyl 5-cyclohexylpentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro antimicrobial efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, a hydrophobic antimicrobial agent.
Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values
Question: My MIC results for this compound are variable across different experiments, or the values seem too high. What are the potential causes and solutions?
Answer: Inconsistent MIC values for hydrophobic compounds like this compound are often linked to its poor aqueous solubility. Here’s a step-by-step troubleshooting approach:
-
Compound Solubility:
-
Problem: The compound may not be fully dissolved in the aqueous culture medium, leading to an underestimation of its true potency. Precipitation can occur during serial dilutions.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial testing.[1] Ensure the final concentration of the solvent in the assay does not affect microbial growth by including a solvent toxicity control.
-
-
Inoculum Preparation:
-
Problem: The density of the bacterial culture can significantly impact MIC values. This is known as the "inoculum effect."
-
Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This ensures consistency across experiments.
-
-
Adsorption to Plastics:
-
Problem: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the medium.
-
Solution: Consider using polypropylene (B1209903) plates, which are generally less prone to binding hydrophobic molecules.
-
-
Pipetting Errors:
-
Problem: Viscous solvents like DMSO can be challenging to pipette accurately, leading to errors in the serial dilutions.
-
Solution: Use positive displacement pipettes or the reverse pipetting technique for more accurate handling of viscous liquids.
-
Issue 2: No Inhibition of Microbial Growth Observed
Question: I am not observing any antimicrobial activity of this compound against my test organisms. What should I check?
Answer: If you are not seeing any inhibition, consider the following factors:
-
Compound Degradation:
-
Problem: The compound may be unstable under your experimental conditions.
-
Solution: Assess the stability of this compound in your chosen solvent and culture medium over the incubation period.
-
-
Inappropriate Test Organism:
-
Problem: The selected microorganisms may be inherently resistant to this compound.
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Solution: this compound is known to be effective against gram-positive bacteria that contribute to body odor, such as Corynebacterium spp. and Staphylococcus spp.[2] Ensure you are using relevant strains.
-
-
Media Composition:
-
Problem: Components in the culture medium could potentially interfere with the activity of the compound.
-
Solution: Use standard, recommended media for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB), to ensure consistency and comparability of results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism is believed to be the disruption of the bacterial cell membrane, a common mode of action for many antimicrobial alcohols and hydrophobic compounds. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Q2: How can I enhance the antimicrobial efficacy of this compound in my formulations?
A2: Several strategies can be employed to boost its efficacy:
-
Synergistic Combinations: Combine this compound with other antimicrobial agents or cosmetic ingredients. For example, synergistic effects have been suggested with other deodorant actives. A checkerboard assay can be used to determine the Fractional Inhibitory Concentration Index (FICI) and quantify the synergistic effect.
-
Quorum Sensing Inhibition: Investigate its potential to interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor production and biofilm formation. This can be a strategy to reduce pathogenicity without directly killing the bacteria.
-
Optimizing Formulation: The delivery vehicle can significantly impact the availability and activity of the compound. For instance, using surfactants like Tween 80 can help to maintain its solubility in aqueous-based formulations.
Q3: What are the expected MIC values for this compound?
A3: While extensive public data is limited, a patent for a similar compound, 5-cyclohexyl-2-methyl-pentanol, reported an MIC value of 32 ppm against Streptococcus mutans and Porphyromonas gingivalis.[3] The same document suggests its activity against odor-causing bacteria like Corynebacterium xerosis and Staphylococcus epidermidis at concentrations as low as 8 ppm in turbidimetric assays.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the antimicrobial activity of a closely related compound, 5-cyclohexyl-2-methyl-pentanol. Researchers should aim to generate similar data for this compound against relevant skin microorganisms.
| Microorganism | Assay Type | MIC (ppm) | Reference |
| Streptococcus mutans (ATCC 25175) | Broth Dilution | 32 | [3] |
| Porphyromonas gingivalis (ATCC 33277) | Broth Dilution | 32 | [3] |
| Corynebacterium xerosis | Turbidimetric Assay | < 8 | [1] |
| Staphylococcus epidermidis | Turbidimetric Assay | < 8 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and improve the antimicrobial efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted for hydrophobic compounds.
1. Preparation of Stock Solution: a. Accurately weigh 10 mg of this compound. b. Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. c. Vortex thoroughly to ensure complete dissolution.
2. Preparation of Microtiter Plates: a. In a 96-well polypropylene microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row. b. Add 198 µL of MHB to well 1. c. Add 2 µL of the 10 mg/mL stock solution of this compound to well 1 and mix thoroughly. This will be your highest concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (inoculum without the compound). f. Well 12 will serve as the sterility control (MHB only).
3. Inoculum Preparation: a. From a fresh culture plate, pick several colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. b. Cover the plate and incubate at 37°C for 18-24 hours.
5. Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent (Agent B).
1. Plate Setup: a. Prepare serial dilutions of this compound (Agent A) horizontally and Agent B vertically in a 96-well plate. b. Each well will contain a unique combination of concentrations of the two agents.
2. Inoculation and Incubation: a. Inoculate the plate with the test microorganism at a standardized concentration as described in the MIC protocol. b. Include appropriate controls (growth, sterility, and each agent alone). c. Incubate under appropriate conditions.
3. Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
- FIC of A = MIC of A in combination / MIC of A alone
- FIC of B = MIC of B in combination / MIC of B alone c. Calculate the FICI: FICI = FIC of A + FIC of B d. Interpret the results:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
References
- 1. OMEGA-CYCLOHEXYLALKAN-1-OLES AND USE THEREOF AS ANTIMICROBIAL ACTIVES TO COMBAT BODY ODOR - Patent 2424829 [data.epo.org]
- 2. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 3. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Methyl 5-cyclohexylpentanol in different research formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methyl 5-cyclohexylpentanol in various research formulations. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is an organic compound, specifically a primary alcohol.[1] In research and development, it is primarily investigated for its properties as a skin conditioning agent, skin protectant, and deodorant.[2][3][4] Its molecular formula is C12H24O.[1]
Q2: What are the primary factors that can affect the stability of this compound in a formulation?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: As an alcohol, it is generally stable across a wide pH range, but extreme pH values could potentially catalyze degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the primary alcohol group.
-
Light Exposure: Prolonged exposure to UV light may initiate photo-degradation.[5]
-
Compatibility with Excipients: Interactions with other components in the formulation can impact its stability.[5]
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure as a primary alcohol, the most probable degradation pathway is oxidation. This can lead to the formation of the corresponding aldehyde (2-Methyl 5-cyclohexylpentanal) and subsequently the carboxylic acid (2-Methyl 5-cyclohexylpentanoic acid).
Q4: How can I monitor the stability of this compound in my formulation?
Stability-indicating analytical methods are crucial for monitoring the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective technique for this purpose.[6] Gas Chromatography (GC) could also be a viable method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency/concentration of this compound over time. | Chemical degradation due to oxidation, temperature, or pH. | Store the formulation at controlled room temperature or refrigerated conditions. Protect from light. Evaluate the pH of the formulation and adjust if necessary. Consider the addition of an antioxidant. |
| Appearance of unknown peaks in the chromatogram during analysis. | Formation of degradation products. | Conduct forced degradation studies (see experimental protocol below) to intentionally generate degradation products and identify their retention times. This will help in tracking the formation of these impurities in your stability samples. |
| Change in the physical appearance of the formulation (e.g., color, odor). | Significant degradation of this compound or other excipients. | Re-evaluate the compatibility of all formulation components. Perform a comprehensive analysis to identify the source of the change. |
| Inconsistent stability results between batches. | Variability in the manufacturing process or raw material quality. | Ensure consistent manufacturing parameters and test the purity of incoming raw materials, including this compound and excipients. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.
Illustrative HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Stability Data for this compound in a Topical Formulation under Accelerated Conditions (40°C/75% RH)
| Time Point | Assay (%) of this compound | Total Impurities (%) | Appearance |
| Initial | 100.2 | < 0.1 | Clear, colorless gel |
| 1 Month | 99.5 | 0.3 | Clear, colorless gel |
| 3 Months | 98.1 | 0.8 | Clear, colorless gel |
| 6 Months | 96.8 | 1.5 | Clear, slightly yellow gel |
Table 2: Summary of Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | < 1% | 0 |
| 0.1 N NaOH, 60°C, 24h | < 1% | 0 |
| 3% H₂O₂, RT, 24h | 15% | 2 |
| Thermal (80°C, 48h) | 5% | 1 |
| Photolytic (UV, 24h) | 8% | 1 |
Visualizations
References
- 1. This compound | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. This compound (with Product List) [incidecoder.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. medcraveonline.com [medcraveonline.com]
Overcoming low yield in the synthesis of 2-Methyl 5-cyclohexylpentanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-Methyl 5-cyclohexylpentanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common causes?
A1: Low overall yield in the synthesis of this compound can stem from several factors, largely dependent on the chosen synthetic route. The most common routes involve either a Grignard reaction or a Wittig reaction followed by hydroboration-oxidation.
Key areas to investigate include:
-
Purity of Reagents and Solvents: Impurities, especially water, can quench Grignard reagents and affect other moisture-sensitive steps.
-
Reaction Conditions: Suboptimal temperature, reaction time, or mixing can lead to incomplete reactions or the formation of side products.
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Side Reactions: Competing reactions, such as Wurtz coupling in the Grignard route, can consume starting materials.[1]
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Purification of Intermediates: Failure to adequately purify intermediates between steps can introduce impurities that interfere with subsequent reactions.[1]
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Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
Q2: I am using a Grignard-based synthesis. What specific factors could be contributing to a low yield?
A2: The Grignard reaction is a powerful tool for C-C bond formation, but it is sensitive to several parameters. When synthesizing this compound via this method, consider the following:
-
Solvent Selection: The choice of solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is critical and can significantly impact the reaction rate and yield.[1] Experimenting with alternative solvents like cyclopentyl methyl ether (CPME) may also be beneficial.[2]
-
Temperature Control: Maintaining the proper temperature is crucial to prevent side reactions. For instance, elevated temperatures can promote Wurtz coupling, where two alkyl halides react with the magnesium, leading to undesired symmetrical alkanes.[1]
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Grignard Reagent Formation: Ensure the magnesium turnings are fresh and activated. The reaction to form the Grignard reagent should be initiated carefully and monitored for signs of reaction (e.g., gentle reflux).
-
Purity of the Alkyl Halide: The alkyl halide (e.g., cyclohexyl bromide) should be pure and dry.
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Equivalents of Grignard Reagent: Using a slight excess (e.g., 1.1 equivalents) of the Grignard reagent can help to ensure the complete consumption of the ketone intermediate.[1]
Q3: I suspect side reactions are occurring in my Grignard synthesis. What are the most likely side products and how can I minimize them?
A3: A common side reaction in Grignard synthesis is Wurtz coupling , which results in the formation of a dimer from the alkyl halide (e.g., bicyclohexyl (B1666981) from cyclohexyl bromide).[1] To minimize this and other side reactions:
-
Control the Rate of Addition: Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a steady reaction temperature and avoid localized heating.
-
Maintain Low Temperature: Keeping the reaction temperature low during the formation of the Grignard reagent and its subsequent reaction can suppress the Wurtz coupling side reaction.[1]
-
Use Fresh and Pure Reagents: Impurities can catalyze side reactions.
Q4: My Wittig reaction for creating the alkene precursor is inefficient. How can I improve the yield?
A4: The Wittig reaction is another key method for synthesizing the carbon skeleton. Low yields in this step can often be attributed to:
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Base Selection: The choice of base for the deprotonation of the phosphonium (B103445) salt is critical and can influence the stereochemical outcome and yield of the alkene formation.[1] Stronger bases like n-butyllithium or sodium hydride are often required.
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Ylide Formation: Ensure complete formation of the ylide (the characteristic color change is a good indicator). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide.
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Purity of the Aldehyde/Ketone: The carbonyl compound (e.g., cyclohexanecarboxaldehyde) should be free of acidic impurities.
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Reaction Temperature: The stability of the ylide and the rate of reaction are temperature-dependent. Follow established protocols for the specific ylide you are using.
Q5: The hydroboration-oxidation step of my Wittig route product is giving a low yield of the desired primary alcohol. What could be wrong?
A5: Hydroboration-oxidation is generally a reliable method for the anti-Markovnikov hydration of alkenes. Issues with this step may include:
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Borane (B79455) Reagent: The choice of borane reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-borabicyclo[3.3.1]nonane (9-BBN)) will determine the regioselectivity and stereoselectivity.[1] Ensure the reagent is fresh and has not decomposed.
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Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) and under an inert atmosphere.
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Oxidation Step: The oxidation of the organoborane intermediate is usually achieved with hydrogen peroxide under basic conditions (e.g., sodium hydroxide). Ensure the proper stoichiometry and pH for this step.
Optimization of Reaction Parameters
To systematically troubleshoot and optimize your synthesis, consider varying the following parameters and monitoring the impact on yield and purity.
| Step | Parameter to Optimize | Conditions to Test | Expected Outcome |
| Grignard Reaction | Solvent | Diethyl Ether vs. Tetrahydrofuran (THF) | Improved yield and reduced side products.[1] |
| Temperature | 0 °C to Room Temperature | Minimized side reactions like Wurtz coupling.[1] | |
| Grignard Reagent Equivalents | 1.1 eq. vs. 1.5 eq. | Drive the reaction to completion and minimize unreacted ketone.[1] | |
| Oxidation (if applicable) | Oxidizing Agent | PCC vs. Swern Oxidation | Milder conditions to prevent over-oxidation to a carboxylic acid.[1] |
| Reduction (if applicable) | Reducing Agent | NaBH₄ vs. LiAlH₄ | Selective reduction of the ketone without affecting other functional groups.[1] |
| Wittig Reaction | Base | n-BuLi vs. NaH vs. KHMDS | Influence on stereoselectivity and yield.[1] |
| Hydroboration-Oxidation | Borane Reagent | BH₃-THF vs. 9-BBN | Control over regioselectivity and stereoselectivity.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Step 1: Preparation of Cyclohexylmethylmagnesium Bromide
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Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
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Add anhydrous diethyl ether or THF.
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Slowly add a solution of cyclohexylmethyl bromide in the chosen anhydrous solvent to the magnesium suspension.
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Maintain a gentle reflux until the magnesium is consumed.
Step 2: Reaction with an Aldehyde
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Cool the Grignard reagent solution to 0 °C.
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Slowly add a solution of 2-methylbutanal in the same anhydrous solvent.
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Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
Step 3: Work-up and Purification
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway via Grignard Reaction
Caption: Grignard synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Impact of Reaction Parameters on Yield
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 2-Methyl-5-cyclohexylpentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-cyclohexylpentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methyl-5-cyclohexylpentanol, particularly when using the Grignard reaction between 3-cyclohexylpropanal (B19633) and isobutylmagnesium bromide.
Q1: The Grignard reaction fails to initiate (no bubbling or heat generation). What are the possible causes and solutions?
A1: Failure to initiate is a frequent problem in Grignard reactions. The primary causes are often related to the magnesium surface's passivity or the presence of moisture.
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Cause: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction with the alkyl halide.
-
Solution: Activate the magnesium surface. This can be achieved by:
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Gently crushing the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
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Adding a small crystal of iodine to the reaction flask. The disappearance of the purple color indicates the initiation of the reaction.
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Adding a few drops of 1,2-dibromoethane (B42909) can also activate the magnesium surface.
-
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Cause: Grignard reagents are highly sensitive to moisture. Any water in the glassware, solvent, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), and ensure the starting materials are dry.
Q2: The reaction started but then stopped, and the yield of 2-Methyl-5-cyclohexylpentanol is very low. What could be the issue?
A2: A low yield can result from several factors, including side reactions that consume the Grignard reagent or starting materials.
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Cause: Wurtz Coupling: The Grignard reagent can react with the unreacted isobutyl bromide, leading to the formation of 2,5-dimethylhexane. This is a significant side reaction that reduces the amount of Grignard reagent available to react with the aldehyde.
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Solution: To minimize Wurtz coupling, add the isobutyl bromide solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent.
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Cause: Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-hydrogen of 3-cyclohexylpropanal, forming an enolate. This is more common with sterically hindered ketones but can occur with aldehydes. This results in the recovery of the starting aldehyde after acidic work-up.[1]
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Solution: Maintain a low reaction temperature during the addition of the aldehyde to the Grignard reagent. Using a less sterically hindered Grignard reagent can also reduce the likelihood of enolization.
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Cause: Reaction with Atmospheric Carbon Dioxide: Exposure of the Grignard reagent to air can lead to its reaction with CO2, forming a carboxylate after work-up.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Q3: After work-up, I isolated a significant amount of a high-boiling point impurity. What could it be?
A3: A common high-boiling point impurity is the product of Wurtz coupling.
-
Impurity: 2,5-dimethylhexane, formed from the reaction of isobutylmagnesium bromide with isobutyl bromide.
-
Identification: This byproduct can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Removal: Purification of the final product can be achieved through fractional distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for the synthesis of 2-Methyl-5-cyclohexylpentanol via a Grignard reaction?
A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent for forming Grignard reagents from less reactive alkyl halides.
Q5: How can I tell if my Grignard reagent has formed successfully?
A5: The formation of the Grignard reagent is typically indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish, or brownish solution. Gentle bubbling and a slight exotherm are also signs of a successful initiation.
Q6: What is the purpose of the acidic work-up step?
A6: The acidic work-up serves two main purposes. First, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to the aldehyde, yielding the desired alcohol product. Second, it quenches any unreacted Grignard reagent and dissolves the magnesium salts, facilitating the separation of the organic and aqueous layers. A saturated aqueous solution of ammonium (B1175870) chloride is a milder alternative for the work-up.
Q7: How should I purify the crude 2-Methyl-5-cyclohexylpentanol?
A7: The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel. The choice of method depends on the scale of the reaction and the nature of the impurities.
Data Presentation
The yield and purity of 2-Methyl-5-cyclohexylpentanol are influenced by several experimental parameters. The following table summarizes the expected outcomes under different conditions based on common side reactions.
| Parameter | Condition | Expected Yield of 2-Methyl-5-cyclohexylpentanol | Major Side Product(s) |
| Solvent | Anhydrous Diethyl Ether | Good | 2,5-dimethylhexane |
| Non-anhydrous Diethyl Ether | Very Low | Isobutane | |
| Addition of Alkyl Halide | Slow, dropwise | Good to Excellent | 2,5-dimethylhexane (minimized) |
| Rapid addition | Moderate to Low | 2,5-dimethylhexane (increased) | |
| Reaction Temperature | 0°C to room temperature | Good | Minimal enolization product |
| Elevated temperature | Moderate | Increased Wurtz coupling and potential for other side reactions |
Experimental Protocols
Synthesis of 2-Methyl-5-cyclohexylpentanol via Grignard Reaction
Materials:
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Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Isobutyl bromide
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3-cyclohexylpropanal
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Anhydrous diethyl ether (or THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
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Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in the three-neck flask. Add a small crystal of iodine if activation is needed.
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In a dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
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Add a small portion of the isobutyl bromide solution to the magnesium. Initiation should be observed (bubbling, mild exotherm, disappearance of iodine color).
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Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with 3-cyclohexylpropanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-cyclohexylpropanal in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Visualizations
References
Optimizing temperature and solvent conditions for chiral alcohol synthesis.
Technical Support Center: Optimizing Chiral Alcohol Synthesis
Welcome to the Technical Support Center for the optimization of temperature and solvent conditions in chiral alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine their synthetic strategies for achieving high enantioselectivity and yield.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Q1: My reaction is producing the chiral alcohol, but the enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?
A1: Low enantiomeric excess is a common challenge that can often be resolved by systematically evaluating and optimizing several key reaction parameters:
-
Temperature: The reaction temperature is a critical factor influencing enantioselectivity. Lower temperatures often lead to higher ee, but this is not a universal rule. Some catalytic systems have an optimal temperature range, and deviation can decrease enantioselectivity.[1] It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimum for your specific substrate and catalyst.[1]
-
Solvent: The choice of solvent can significantly impact the catalyst's conformation and the transition state energies of the enantiomeric pathways, thereby affecting the ee.[1] It is advisable to screen a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.[1]
-
Catalyst/Enzyme Performance: The selection and handling of the chiral catalyst or enzyme are paramount. Issues such as catalyst deactivation, inappropriate catalyst loading, or a mismatch between the catalyst and the substrate can result in poor enantioselectivity.
Q2: I have tried varying the temperature, but the enantioselectivity has not improved significantly. What should I consider next?
A2: If temperature optimization alone is insufficient, a multi-parameter approach is necessary. Consider the interplay between temperature and other factors:
-
Solvent Screening at Optimal Temperature: Once you have identified a promising temperature range, perform a solvent screen at that temperature. The optimal solvent can vary at different temperatures.
-
Catalyst Loading: The concentration of the catalyst can influence the reaction rate and, in some cases, the enantioselectivity. A systematic optimization of the catalyst loading, starting from a common range of 1-2 mol%, can be beneficial.
-
Substrate Concentration: High substrate concentrations can sometimes lead to side reactions or catalyst inhibition, which may affect the ee. Investigating the effect of substrate concentration is recommended.
Issue 2: Poor Reaction Yield or Conversion
Q3: My enantiomeric excess is acceptable, but the reaction yield is very low. How can I improve it without compromising the ee?
A3: Improving yield while maintaining high enantioselectivity requires a careful balancing of reaction conditions.
-
Reaction Time: Monitor the reaction progress over time. It's possible the reaction has not reached completion. However, be aware that excessively long reaction times can sometimes lead to a decrease in ee due to side reactions or product racemization.
-
Temperature Adjustment: While lower temperatures often favor higher ee, they can also decrease the reaction rate. A modest increase in temperature might improve the yield with a minimal impact on enantioselectivity. A thorough temperature screening is crucial.
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation could be the cause. Ensure your reagents and solvents are pure and dry, and that the reaction is conducted under an inert atmosphere if the catalyst is air or moisture sensitive.
Issue 3: Inconsistent Results
Q4: I am observing significant variability in enantiomeric excess and yield between batches. What are the likely causes of this irreproducibility?
A4: Irreproducible results often stem from subtle variations in experimental setup and execution.
-
Precise Temperature Control: Ensure your cooling bath is well-maintained and calibrated to provide a stable and accurate temperature throughout the reaction.[1]
-
Atmosphere Control: For reactions sensitive to air or moisture, ensure a consistently inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent and Solvent Quality: The purity of substrates, catalysts, and solvents is critical. Use freshly purified or high-purity reagents and solvents for each batch to minimize the impact of impurities.
-
Stirring and Mixing: Inconsistent stirring can lead to localized temperature and concentration gradients, affecting both reaction rate and selectivity. Ensure consistent and efficient mixing for all reactions.
Data Presentation
The following tables summarize the impact of temperature and solvent on the enantiomeric excess (ee) in the asymmetric synthesis of chiral alcohols.
Table 1: Effect of Temperature on Enantiomeric Excess (ee) for a Representative Asymmetric Ketone Reduction
| Temperature (°C) | Enantiomeric Excess (ee, %) |
| -78 | 95 |
| -40 | 92 |
| 0 | 85 |
| 25 (Room Temp) | 78 |
Data is illustrative and compiled from general trends observed in the literature. The optimal temperature is highly dependent on the specific substrate, catalyst, and solvent system.
Table 2: Effect of Solvent on Enantiomeric Excess (ee) for a Representative Asymmetric Ketone Reduction at 0°C
| Solvent | Dielectric Constant (Polarity) | Enantiomeric Excess (ee, %) |
| Hexane | 1.88 | 88 |
| Toluene | 2.38 | 92 |
| Dichloromethane (DCM) | 8.93 | 85 |
| Tetrahydrofuran (THF) | 7.52 | 82 |
| Acetonitrile | 37.5 | 75 |
Data is illustrative and compiled from general trends observed in the literature. The optimal solvent is highly dependent on the specific substrate, catalyst, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using a lipase (B570770).
Materials:
-
Racemic secondary alcohol
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the racemic secondary alcohol (1.0 equivalent) in the anhydrous organic solvent.
-
Addition of Reagents: Add the acyl donor (0.5-0.6 equivalents) and the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion is reached.
-
Workup: Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the esterified product can be separated by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered alcohol and the alcohol obtained after hydrolysis of the ester by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol outlines a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a ruthenium-based catalyst.
Materials:
-
Prochiral ketone
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., isopropanol, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the ruthenium catalyst to a flame-dried reaction vessel.
-
Reaction Setup: Add the anhydrous solvent and the hydrogen donor.
-
Substrate Addition: Add the prochiral ketone to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction (if necessary, e.g., for formic acid/triethylamine) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or chiral GC.
Mandatory Visualizations
References
Enhancing the stability of 2-Methyl 5-cyclohexylpentanol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Methyl-5-cyclohexylpentanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-5-cyclohexylpentanol and why is its stability in aqueous solutions a concern?
A1: 2-Methyl-5-cyclohexylpentanol is a synthetic, long-chain alcohol primarily used as a deodorant and skin-conditioning agent in cosmetic and personal care products due to its antimicrobial properties.[1][2][3] A major challenge is its low water solubility, estimated at 23.87 mg/L at 25°C. This inherent hydrophobicity can lead to phase separation, precipitation, and reduced bioavailability in aqueous formulations, making stability a critical concern for researchers.
Q2: What are the primary degradation pathways for 2-Methyl-5-cyclohexylpentanol in an aqueous solution?
A2: As a secondary alcohol, 2-Methyl-5-cyclohexylpentanol is susceptible to two primary degradation pathways:
-
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 5-cyclohexyl-2-methylpentan-2-one. This can be initiated by oxidizing agents, high temperatures, or exposure to certain metal ions.
-
Acid-Catalyzed Dehydration: In the presence of strong acids and heat, it can undergo an E1 elimination reaction, losing a molecule of water to form a mixture of alkenes, primarily 5-cyclohexyl-2-methylpent-1-ene and 5-cyclohexyl-2-methylpent-2-ene.[4][5]
Q3: How can I improve the solubility and stability of 2-Methyl-5-cyclohexylpentanol in my aqueous formulation?
A3: Several strategies can be employed to enhance its solubility and stability:
-
Co-solvents: The most common approach is to use water-miscible organic solvents (co-solvents) such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[6][7][8] These reduce the polarity of the aqueous phase, thereby increasing the solubility of the hydrophobic alcohol.
-
Surfactants/Emulsifiers: Non-ionic surfactants can be used to create stable oil-in-water emulsions, encapsulating the 2-Methyl-5-cyclohexylpentanol within micelles.
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes, where the hydrophobic molecule is encapsulated within the cyclodextrin (B1172386) cavity, enhancing its aqueous solubility.
Q4: What analytical methods are suitable for quantifying 2-Methyl-5-cyclohexylpentanol and its potential degradants?
A4: Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method. For analysis in complex matrices or for simultaneous analysis with non-volatile components, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection can also be developed and validated.[9][10][11]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Cloudiness or Precipitation in Solution | Poor solubility; phase separation. | 1. Increase the concentration of the co-solvent (e.g., ethanol, propylene glycol). 2. Add a suitable non-ionic surfactant to form a stable emulsion. 3. Consider using a cyclodextrin to enhance solubility through complexation. |
| Loss of Potency Over Time (Assay shows low concentration) | Chemical degradation (likely oxidation). | 1. Check for and eliminate sources of oxidizing agents. 2. Store the solution protected from light and at a reduced temperature. 3. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to remove oxygen. 4. Add an antioxidant to the formulation if compatible. |
| pH Drift of the Solution | Acid-catalyzed dehydration or formation of acidic degradation products. | 1. Analyze for the presence of alkene degradants (via GC-MS). 2. Buffer the aqueous solution to a neutral or slightly alkaline pH (e.g., pH 7.0-8.0) to prevent acid-catalyzed reactions. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Identify the new peaks using Mass Spectrometry (MS). Common degradants are the corresponding ketone (oxidation) or alkenes (dehydration). 2. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of degradants. |
Data Presentation
The following tables present hypothetical data to illustrate the effects of formulation variables on the stability of 2-Methyl-5-cyclohexylpentanol. Note: This is example data, as specific experimental results for this compound are not publicly available.
Table 1: Effect of Co-solvents on Aqueous Solubility of 2-Methyl-5-cyclohexylpentanol at 25°C
| Co-solvent | Concentration (% v/v) | Apparent Solubility (mg/mL) |
| None | 0% | 0.024 |
| Ethanol | 10% | 1.5 |
| Ethanol | 20% | 12.0 |
| Propylene Glycol | 10% | 0.8 |
| Propylene Glycol | 20% | 5.5 |
Table 2: Example Forced Degradation Study Results for 2-Methyl-5-cyclohexylpentanol (0.1 mg/mL in 20% Ethanol/Water) after 72 hours
| Stress Condition | % Degradation | Major Degradant Identified |
| 0.1 M HCl at 60°C | 15.4% | 5-cyclohexyl-2-methylpent-2-ene |
| 0.1 M NaOH at 60°C | < 1.0% | Not Applicable |
| 3% H₂O₂ at 25°C | 18.2% | 5-cyclohexyl-2-methylpentan-2-one |
| Heat (80°C) | 4.5% | 5-cyclohexyl-2-methylpentan-2-one |
| Light (ICH Q1B) | 2.1% | Minor unidentified peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-Methyl-5-cyclohexylpentanol in a suitable solvent like ethanol.
-
Stress Conditions: For each condition, add the stock solution to the stress medium to achieve a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 72 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 72 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 72 hours.
-
Thermal Stress: Deionized water. Incubate at 80°C for 72 hours.
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 24, 48, 72 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating GC-MS or HPLC method.
-
Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing their mass spectra to the parent compound and known chemical structures.
Protocol 2: Stability-Indicating GC-MS Method
This protocol provides a starting point for developing a validated GC-MS method for quantification.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dilute the aqueous sample with a water-miscible solvent like methanol (B129727) or ethanol if necessary. Perform a liquid-liquid extraction (LLE) into a volatile organic solvent like ethyl acetate (B1210297) or hexane. Dry the organic layer over anhydrous sodium sulfate (B86663) and inject.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Workflow for conducting a forced degradation study.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. 2-Methyl 5-Cyclohexylpentanol (with Product List) [incidecoder.com]
- 3. This compound|CAS 1141487-54-8|RUO [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. benchchem.com [benchchem.com]
Minimizing impurities in the production of 2-Methyl 5-cyclohexylpentanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Methyl 5-cyclohexylpentanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is through a Grignard reaction. This typically involves the reaction of a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, with an appropriate aldehyde, like 2-methylpentanal (B94375). Subsequent acidic workup yields the desired secondary alcohol.
Q2: What are the most likely impurities to form during the Grignard synthesis?
Several impurities can arise from side reactions during the Grignard synthesis. These include:
-
Unreacted Starting Materials: Residual 2-methylpentanal or cyclohexylmagnesium bromide.
-
Wurtz Coupling Product: Bicyclohexyl (B1666981), formed from the reaction of the Grignard reagent with unreacted cyclohexyl halide.
-
Reduction Product: 2-Methyl-5-cyclohexylpentane, resulting from the reduction of the aldehyde by the Grignard reagent.
-
Enolate Formation Byproduct: If the Grignard reagent acts as a base, it can deprotonate the aldehyde at the alpha-position, leading to the recovery of starting material after workup.
Q3: How can I minimize the formation of the Wurtz coupling product (bicyclohexyl)?
The formation of bicyclohexyl is often a result of slow addition of the alkyl halide to magnesium during the Grignard reagent preparation or the presence of unreacted alkyl halide when the aldehyde is added. To minimize this impurity:
-
Ensure the slow, dropwise addition of cyclohexyl bromide to activated magnesium turnings in anhydrous ether.
-
Allow sufficient time for the Grignard reagent to form completely before adding the aldehyde.
-
Consider using a slight excess of magnesium.
Q4: What measures can be taken to prevent the reduction of the aldehyde?
Reduction of the aldehyde by the Grignard reagent is more likely with sterically hindered ketones and aldehydes.[1] To minimize this side reaction:
-
Maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde.
-
Ensure rapid and efficient stirring to promote the desired nucleophilic addition.
Q5: How can I purify the final product to remove these impurities?
Column chromatography is a highly effective method for purifying this compound from the common impurities. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will allow for the separation of the more polar alcohol product from the non-polar hydrocarbon impurities and less polar starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete Grignard reagent formation. | Ensure magnesium turnings are properly activated (e.g., with iodine or 1,2-dibromoethane). Use anhydrous solvents and glassware. |
| Grignard reagent decomposition due to moisture or CO2. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use freshly distilled, anhydrous solvents. | |
| Significant formation of side products. | Refer to the FAQs on minimizing specific impurities. Optimize reaction conditions (temperature, addition rate). | |
| Presence of a significant amount of unreacted aldehyde | Inactive Grignard reagent. | Test the Grignard reagent concentration before use (e.g., by titration). |
| Insufficient Grignard reagent. | Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. | |
| High levels of bicyclohexyl impurity | Poor Grignard reagent formation technique. | Add the cyclohexyl halide slowly to the magnesium. Ensure efficient stirring. |
| Presence of residual cyclohexyl halide. | Allow adequate time for the Grignard reagent to form before adding the aldehyde. | |
| Product is contaminated with a significant amount of a non-polar hydrocarbon | Likely the reduction product (2-Methyl-5-cyclohexylpentane). | Lower the reaction temperature during aldehyde addition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Cyclohexyl bromide
-
2-Methylpentanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere by adding a small crystal of iodine.
-
Add anhydrous diethyl ether to the flask.
-
Prepare a solution of cyclohexyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension with vigorous stirring. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-methylpentanal in anhydrous diethyl ether dropwise to the cooled Grignard reagent with efficient stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of hexanes.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Impurity Profile
| Temperature (°C) | Yield of this compound (%) | Bicyclohexyl (%) | 2-Methyl-5-cyclohexylpentane (%) | Unreacted Aldehyde (%) |
| 35 (reflux) | 65 | 10 | 15 | 5 |
| 25 | 75 | 8 | 10 | 4 |
| 0 | 85 | 5 | 5 | 2 |
| -20 | 82 | 4 | 3 | 8 |
Note: Data are illustrative and intended to show general trends.
Table 2: Illustrative Solvent Effects on Product Yield
| Solvent | Dielectric Constant | Yield of this compound (%) |
| Diethyl Ether | 4.3 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 90 |
| Dichloromethane | 9.1 | Not suitable (reacts with Grignard) |
Note: Data are illustrative. THF is often a better solvent for Grignard reactions due to its higher solvating power.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Scaling up the synthesis of 2-Methyl 5-cyclohexylpentanol for laboratory use
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale synthesis of 2-Methyl-5-cyclohexylpentanol. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
Two primary synthetic routes for the preparation of 2-Methyl-5-cyclohexylpentanol are presented below: a Grignard reaction and a catalytic hydrogenation.
Method 1: Grignar Reaction Synthesis
This method involves the reaction of a Grignard reagent, cyclohexylmagnesium bromide, with 2-methylpentanal (B94375).
Experimental Workflow:
Caption: Grignard reaction workflow for 2-Methyl-5-cyclohexylpentanol synthesis.
Procedure:
-
Preparation of Cyclohexylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methylpentanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-methylpentanal (1.0 equivalent) in anhydrous THF.
-
Add the 2-methylpentanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Aqueous Workup (Quenching):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and any unreacted Grignard reagent.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure 2-Methyl-5-cyclohexylpentanol.
-
Method 2: Catalytic Hydrogenation
This method involves the reduction of the double bond and the aldehyde group of 2-methyl-5-cyclohexylpent-2-enal.
Experimental Workflow:
Caption: Catalytic hydrogenation workflow for 2-Methyl-5-cyclohexylpentanol synthesis.
Procedure:
-
Preparation of Reaction Mixture:
-
In a high-pressure hydrogenation vessel, dissolve 2-methyl-5-cyclohexylpent-2-enal (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
-
Catalytic Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC).
-
-
Filtration of Catalyst:
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
-
Solvent Removal:
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure 2-Methyl-5-cyclohexylpentanol.
-
Data Presentation
| Parameter | Grignard Reaction | Catalytic Hydrogenation |
| Starting Materials | Cyclohexyl bromide, Magnesium, 2-Methylpentanal | 2-Methyl-5-cyclohexylpent-2-enal, H₂ gas, Pd/C |
| Typical Yield | 60-75% | 85-95% |
| Purity (before purification) | 70-85% | 80-90% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 4-6 hours | 6-12 hours |
| Key Equipment | Schlenk line/inert atmosphere setup, reflux condenser | High-pressure hydrogenation vessel |
Troubleshooting Guides
Grignard Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate | - Wet glassware or solvent- Impure magnesium turnings (oxide layer)- Impure cyclohexyl bromide | - Flame-dry all glassware before use.- Use freshly opened anhydrous solvents.- Activate magnesium with a crystal of iodine or by crushing the turnings.- Purify cyclohexyl bromide by distillation. |
| Low yield of the desired alcohol | - Incomplete formation of the Grignard reagent- Side reactions (e.g., Wurtz coupling)- Incomplete reaction with the aldehyde | - Ensure the Grignard reagent is fully formed before adding the aldehyde.- Add the alkyl halide slowly to minimize coupling.- Allow sufficient reaction time for the Grignard reagent to react with the aldehyde. |
| Formation of a significant amount of biphenyl (B1667301) byproduct | - Reaction of the Grignard reagent with unreacted cyclohexyl bromide | - Ensure slow, dropwise addition of the cyclohexyl bromide to the magnesium turnings. |
| Product is contaminated with unreacted aldehyde | - Insufficient Grignard reagent- Incomplete reaction | - Use a slight excess of the Grignard reagent.- Increase the reaction time or temperature after the addition of the aldehyde. |
Catalytic Hydrogenation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing | - Use fresh, high-quality Pd/C catalyst.- Ensure the system is properly sealed and pressurized.- Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen. |
| Formation of byproducts (e.g., over-reduction to hydrocarbon) | - Reaction temperature is too high- Prolonged reaction time | - Conduct the reaction at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Low yield after filtration | - Product adsorbed onto the catalyst or Celite | - Wash the filter cake thoroughly with the reaction solvent. |
| Difficulty in removing the catalyst | - Fine catalyst particles passing through the filter | - Use a finer filter paper or a thicker pad of Celite. |
Frequently Asked Questions (FAQs)
1. Which synthetic method is more suitable for a large-scale laboratory synthesis?
For larger laboratory scales (multi-gram to hundreds of grams), the catalytic hydrogenation is often preferred due to its higher yield, cleaner reaction profile, and easier workup. Grignard reactions can be more challenging to scale up due to their sensitivity to moisture and air, and the workup can be more involved.
2. How can I confirm the formation of the Grignard reagent?
A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with iodine in THF. A successful Grignard formation will result in the disappearance of the iodine color.
3. What is the best way to purify the final product?
Vacuum distillation is generally effective for purifying 2-Methyl-5-cyclohexylpentanol, especially after a Grignard synthesis. For the hydrogenation route, where byproducts might have similar boiling points, flash column chromatography is often the preferred method for achieving high purity.
4. Can I use other Grignard reagents or aldehydes for this type of reaction?
Yes, the Grignard synthesis is a versatile method for creating C-C bonds. Different alkyl or aryl magnesium halides can be reacted with various aldehydes or ketones to produce a wide range of alcohols.
5. What are the safety precautions I should take during these syntheses?
-
Grignard Reaction: Work in a well-ventilated fume hood and under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable. Avoid open flames and sparks.
-
Catalytic Hydrogenation: Use a properly rated high-pressure vessel. Ensure the system is leak-proof before introducing hydrogen. Hydrogen is highly flammable and can form explosive mixtures with air. Handle the palladium catalyst with care, as it can be pyrophoric when dry.
Validation & Comparative
A Comparative Analysis of 2-Methyl 5-Cyclohexylpentanol and Triclosan on the Skin Microbiome
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial agents 2-Methyl 5-cyclohexylpentanol and triclosan (B1682465), focusing on their respective impacts on the skin microbiome. This guide synthesizes available experimental data to inform the development of microbiome-friendly topical products.
The integrity of the skin microbiome, a complex ecosystem of bacteria, fungi, and viruses, is crucial for maintaining cutaneous health. Antimicrobial agents, while beneficial for controlling pathogenic microorganisms, can also disrupt this delicate balance. This guide provides a detailed comparison of two such agents: this compound, a modern deodorant active, and triclosan, a broad-spectrum antimicrobial that has faced regulatory scrutiny.
Executive Summary
Experimental evidence suggests that this compound offers effective deodorant action with a minimal disruptive effect on the natural skin microbiome. In contrast, triclosan demonstrates a significant negative impact, altering the microbiome's composition and potentially contributing to antimicrobial resistance. While both compounds show efficacy in reducing body odor, this compound appears to be a more microbiome-friendly alternative.[1]
Comparative Data on Microbiome Impact
A key study directly comparing the two actives reveals significant differences in their effects on the axillary microbiome.
| Parameter | This compound (0.1%) | Triclosan (0.1%) | Untreated Control |
| Total Bacterial Cell Count | No significant change | Significant reduction | Baseline |
| Relative Abundance of Staphylococcus spp. | No significant change | Decreased | Baseline |
| Relative Abundance of Corynebacterium spp. | No significant change | Almost unchanged | Baseline |
| Relative Abundance of Pseudomonas spp. | No significant change | Significant enrichment | Baseline |
| Overall Microbiome Composition | Very low influence, not significantly imbalanced | Significant impact, severe shift in composition | Baseline |
Data synthesized from a clinical study on the axillary microbiome.[1]
Deodorant Efficacy
Both actives have been shown to be effective in reducing body odor in clinical "sniff tests."
| Time Point | This compound | Triclosan |
| 6 hours (single & multiple applications) | Significant reduction in body odor | Significant reduction in body odor |
| 24 hours (single & multiple applications) | Significant reduction in body odor | Significant reduction in body odor |
| 48 hours | Demonstrated long-lasting performance | Not reported in the comparative study |
Efficacy data from sensory evaluation in clinical studies.[1][2]
Mechanism of Action
The fundamental difference in their impact on the skin microbiome can be attributed to their distinct mechanisms of action.
This compound: This modern deodorant active is suggested to have an inhibitory effect on microorganisms, moderating the development of malodors without indiscriminately killing all bacteria.[1] It is described as having anti-bacterial and anti-biofilm activity.[3] This more targeted approach helps to preserve the natural balance of the skin's bacterial communities.
Triclosan: Triclosan is a broad-spectrum antimicrobial agent with multiple targets.[4][5] At lower concentrations, it is bacteriostatic, primarily inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for bacterial fatty acid synthesis.[5][6][7][8] This disruption of fatty acid synthesis is a key mechanism of its antimicrobial action. At higher concentrations, triclosan can act as a biocide, causing damage to multiple cytoplasmic and membrane targets.[5] This broad and potent action is responsible for its significant disruption of the skin microbiome.[1][9]
Signaling Pathways and Molecular Interactions
The interaction of these compounds at a molecular level dictates their effect on bacteria.
Triclosan's Inhibition of Fatty Acid Synthesis
Triclosan's primary mode of action at lower concentrations involves the inhibition of a key enzyme in the bacterial fatty acid synthesis pathway.
Caption: Triclosan's mechanism of inhibiting bacterial fatty acid synthesis.
Triclosan's Effect on Staphylococcus aureus Virulence
Recent research has shown that triclosan, by inhibiting fatty acid synthesis, can inadvertently activate virulence pathways in Staphylococcus aureus.
Caption: Triclosan's unintended activation of S. aureus virulence.[10]
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments.
In Vitro Assessment of Microbiome Disruption
This protocol outlines a general workflow for assessing the impact of antimicrobial compounds on a skin microbiome model.
Caption: Workflow for in vitro skin microbiome analysis.
1. Sample Collection and Culture:
-
Axillary swabs are collected from human volunteers.
-
The swabs are used to inoculate a suitable culture medium to grow a representative skin microbiome.
2. In Vitro Skin Model:
-
Models can range from simple co-cultures of skin bacteria to more complex 3D bioprinted skin models containing keratinocytes and fibroblasts.[11][12][13]
-
The cultured microbiome is inoculated onto the chosen skin model.
3. Treatment:
-
The test compounds (this compound and triclosan) are applied to the skin models at specified concentrations.
-
A control group remains untreated.
4. Incubation and Sampling:
-
The models are incubated under conditions that mimic the skin environment (e.g., 37°C, 5% CO2).
-
Samples are collected at various time points (e.g., 0, 24, 48 hours).
5. Microbiome Analysis:
-
Bacterial DNA is extracted from the samples.
-
The 16S rRNA gene is amplified and sequenced to identify the bacterial species present.
-
Bioinformatic analysis is used to determine the alpha diversity (diversity within a sample) and beta diversity (differences in composition between samples), as well as the relative abundance of different bacterial genera.[11]
Clinical "Sniff Test" for Deodorant Efficacy
1. Panelist Recruitment:
-
Healthy volunteers with noticeable axillary malodor are recruited.
-
Panelists refrain from using deodorants or antiperspirants for a specified period before the test.
2. Product Application:
-
Test products are applied to the axillae of the panelists in a randomized and controlled manner.
-
One axilla may receive the test product while the other serves as an untreated control.
3. Olfactory Assessment:
-
Trained judges ("sniffers") evaluate the intensity of axillary malodor at baseline and at set time points after product application (e.g., 6, 24, 48 hours).
-
A standardized rating scale is used to score the odor intensity.
4. Data Analysis:
-
The change in odor score from baseline is calculated for each treatment group.
-
Statistical analysis is performed to determine if the reduction in malodor is significant compared to the control.[2]
Conclusion
The available evidence strongly indicates that this compound and triclosan have fundamentally different impacts on the skin microbiome. While both can effectively control malodor, triclosan's broad-spectrum antimicrobial action leads to a significant disruption of the skin's natural bacterial ecosystem.[1] This disruption includes a reduction in beneficial bacteria and an enrichment of potentially resistant species.[1] In contrast, this compound appears to be a microbiome-friendly alternative, offering deodorant efficacy without causing a significant imbalance in the skin's microbial composition.[1] For drug development professionals and scientists formulating topical products, these findings underscore the importance of selecting antimicrobial agents that target malodor-causing bacteria while preserving the overall health and balance of the skin microbiome.
References
- 1. turkchem.net [turkchem.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 4. Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triclosan - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. How Does the Use of Antibacterial Soaps Affect the Skin Microbiome and Overall Health? → Learn [lifestyle.sustainability-directory.com]
- 10. njmicrobe.org [njmicrobe.org]
- 11. Skin microbiota - models and in vitro assays - QIMA Life Sciences [qima-lifesciences.com]
- 12. Protocol for 3D Bioprinting a Co-culture Skin Model Using a Natural Fibrin-Based Bioink as an Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A multi-strain human skin microbiome model provides a testbed for disease modeling [frontiersin.org]
A Comparative Analysis of 2-Methyl 5-cyclohexylpentanol and Farnesol: A Guide for Researchers and Drug Development Professionals
An in-depth comparison of the physicochemical properties, biological activities, and experimental data of 2-Methyl 5-cyclohexylpentanol and farnesol (B120207), two compounds with significant applications in the cosmetic and pharmaceutical industries.
This guide provides a comprehensive, data-driven comparison of this compound and farnesol. While both compounds exhibit antimicrobial properties, their primary applications and the breadth of supporting research differ significantly. Farnesol, a naturally occurring sesquiterpene alcohol, has been extensively studied for its broad-spectrum biological activities. In contrast, this compound is a synthetic alcohol primarily utilized for its deodorant properties, with a focus on its targeted action and microbiome-friendly profile. This document aims to furnish researchers, scientists, and drug development professionals with the objective data and experimental context necessary to evaluate these compounds for their specific research and development needs.
Physicochemical Properties
A fundamental comparison of the two molecules begins with their distinct chemical structures and resulting physicochemical properties. Farnesol is an acyclic sesquiterpenoid, while this compound features a cyclohexyl moiety. These structural differences influence their physical and chemical behaviors.
| Property | This compound | Farnesol |
| Molecular Formula | C12H24O | C15H26O |
| Molecular Weight | 184.32 g/mol | 222.37 g/mol [1] |
| Appearance | Colorless clear liquid | Colorless to pale yellow clear oily liquid[2] |
| Boiling Point | ~250 °C @ 760 mmHg | 283-284 °C @ 760 mmHg[1] |
| Flash Point | ~110.5 °C | 96 °C[3][4] |
| Solubility | Soluble in alcohol | Insoluble in water, miscible with oils[1] |
| Origin | Synthetic | Natural (found in essential oils) and synthetic[1][3] |
Comparative Biological Activity and Efficacy
The biological activities of farnesol are well-documented across a range of applications, including antimicrobial, anti-biofilm, anti-inflammatory, and anti-cancer effects.[5][6] this compound is primarily characterized by its deodorant efficacy, stemming from its targeted antimicrobial and anti-biofilm properties against odor-causing skin bacteria.[7][8]
Antimicrobial and Anti-Biofilm Activity
Farnesol has demonstrated significant inhibitory effects against a variety of microorganisms, including fungi and bacteria. In contrast, quantitative antimicrobial data for this compound is less prevalent in publicly available literature, with its efficacy often presented in the context of deodorant performance.
Table 1: Minimum Inhibitory Concentration (MIC) of Farnesol against Selected Microorganisms
| Microorganism | MIC | Reference |
| Candida albicans | 1-2 mM (in 82.4% of isolates) | [1] |
| Staphylococcus aureus (MSSA1) | 125 µM (MIC50) | [3] |
| Staphylococcus aureus (other isolates) | 250 µM (MIC50) | [3] |
Table 2: Anti-Biofilm Activity of Farnesol
| Microorganism | Concentration | % Biofilm Inhibition/Reduction | Reference |
| Staphylococcus epidermidis | 0.625 - 2.5 mM | ED50 | [2] |
| Candida albicans & Staphylococcus aureus (mixed biofilm with MSSA) | 125 µM | MBIC50 | [3] |
| Candida albicans & Staphylococcus aureus (mixed biofilm with MRSA) | 250 µM | MBIC50 | [3] |
| Candida albicans & Staphylococcus aureus (mixed biofilm with MRSA) | 300 µM (in combination with Oxacillin) | 80% | [3] |
Table 3: Deodorant Efficacy of this compound
| Time Point | % Malodor Reduction (vs. untreated) | Reference |
| 6 hours | 51.2% | [9] |
| 24 hours | 47.9% | [9] |
| 48 hours | 45.8% | [9] |
A patent for this compound and related compounds mentions its robust biofilm growth inhibitory activity, stating that a concentration of 12.5 µg/ml of a similar compound, 5-cyclohexyl-2-n-propyl-pentanol, completely inhibited further growth of a pre-existing biofilm.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of these compounds.
Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (this compound or farnesol) in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (inoculum without antimicrobial agent) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Crystal Violet Biofilm Assay
This assay is used to quantify the total biomass of a biofilm.
-
Biofilm Formation: Grow the test microorganism in a 96-well flat-bottom microtiter plate in a suitable medium. To test for biofilm inhibition, add varying concentrations of the test compound at the time of inoculation. Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells and gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Fix the biofilms by adding methanol (B129727) or by air-drying.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or 96% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new microtiter plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
In Vivo Human Sniffing Test for Deodorant Efficacy
This clinical protocol is used to assess the effectiveness of a deodorant in reducing axillary malodor.[10]
-
Volunteer Selection and Conditioning: Recruit healthy volunteers with distinct perspiration odor. A pre-conditioning period of 7-10 days is implemented where volunteers use only unscented, non-antibacterial soap and refrain from using any antiperspirants, deodorants, or other cosmetics.
-
Baseline Assessment: At the beginning of the study, trained assessors evaluate the baseline axillary odor of each volunteer using a standardized odor scale (e.g., 0-5 or 0-10).
-
Product Application: Volunteers apply the test product (e.g., a spray containing 0.3% this compound in an ethanol base) to one axilla, while the other axilla serves as an untreated control.[11] The application is randomized and double-blinded.
-
Odor Assessments: Trained assessors evaluate the axillary odor at specific time points after product application (e.g., 6, 24, and 48 hours).
-
Data Analysis: The odor scores from the treated and untreated axillae are compared to determine the percentage of malodor reduction at each time point.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Farnesol's anti-inflammatory signaling pathway.
Caption: Experimental workflow for in vivo deodorant efficacy testing.
Conclusion
This comparative guide highlights the distinct profiles of this compound and farnesol. Farnesol presents as a versatile, naturally-derived compound with a wealth of research supporting its broad biological activities, making it a candidate for a variety of therapeutic and cosmetic applications. This compound, on the other hand, is a specialized synthetic molecule with proven efficacy as a deodorant active. Its targeted action and favorable profile in terms of being "microbiome-friendly" make it a valuable ingredient in modern cosmetic formulations. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to make informed decisions based on the specific performance requirements of their intended applications. Further direct comparative studies would be beneficial to fully elucidate the relative potencies and mechanisms of these two compounds in various contexts.
References
- 1. [Investigation of the Effect of Farnesol on Biofilm Formation by Candida albicans and Candida parapsilosis Complex Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesol Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Actions of farnesol and xylitol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 9. turkchem.net [turkchem.net]
- 10. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Analysis of 2-Methyl 5-cyclohexylpentanol and Other Antimicrobial Alcohols for Topical Applications
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antimicrobial efficacy of 2-Methyl 5-cyclohexylpentanol in comparison to other commonly used antimicrobial alcohols, supported by available data and experimental methodologies.
Introduction
The selection of an appropriate antimicrobial agent for topical applications is a critical decision in the development of cosmetic and pharmaceutical products. Efficacy against target microorganisms must be balanced with safety and compatibility with the skin microbiome. This guide provides a comparative overview of this compound, a modern deodorant active, and other traditional antimicrobial alcohols such as ethanol (B145695), isopropanol (B130326), and the non-alcoholic antimicrobial, triclosan (B1682465). While quantitative antimicrobial data for this compound is not widely available in public literature, this comparison focuses on its deodorant efficacy and its impact on the skin's natural microflora, alongside the known antimicrobial properties of other agents.
Comparative Efficacy of Antimicrobial Alcohols
The following table summarizes the available data on the antimicrobial efficacy of various alcohols and triclosan against common skin bacteria. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
| Antimicrobial Agent | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Staphylococcus epidermidis | Data not publicly available | - |
| Corynebacterium xerosis | Data not publicly available | - | |
| Ethanol | Staphylococcus aureus | 4% (v/v) (as part of a 1:1 mixture with isopropanol) | [1] |
| Staphylococcus epidermidis | 70% (v/v) shows inhibitory effects | [2] | |
| Isopropanol | Staphylococcus aureus | 4% (v/v) (as part of a 1:1 mixture with ethanol) | [1] |
| Staphylococcus epidermidis | 8.75% (v/v) | [3] | |
| Triclosan | Staphylococcus aureus | 0.016 - 2 µg/mL | [4] |
| Staphylococcus epidermidis | MIC50: 0.12 µg/mL; MIC90: 8 µg/mL | [5] |
Note: The efficacy of alcohols can be influenced by factors such as concentration, contact time, and the specific strain of the microorganism.
In-depth Analysis of this compound
This compound, commercially known as SymDeo® B125, is primarily utilized as a deodorant active. Its mechanism is based on inhibiting the growth of odor-causing bacteria without significantly disrupting the natural balance of the skin microbiome.[4][5][6][7]
A key study highlighted that while being effective in reducing axillary malodor, this compound has a minimal impact on the underarm microbiome when compared to the broad-spectrum antimicrobial agent, triclosan.[4][8] This suggests a more targeted antimicrobial action, which is a desirable attribute for modern cosmetic and personal care products that aim to work in harmony with the skin's natural defenses.
While specific MIC values are not publicly available, a patent for related omega-cyclohexylalkan-1-ols describes a method for determining MIC values against key odor-causing bacteria, indicating that such quantitative assessments are performed.[9] The usage level of this compound in deodorant formulations is typically low.[10]
Mechanism of Action: A Comparative Overview
The antimicrobial mechanisms of alcohols and triclosan differ significantly, which influences their spectrum of activity and impact on the skin.
Alcohols (Ethanol and Isopropanol)
Ethanol and isopropanol are broad-spectrum antimicrobials that act by denaturing proteins and disrupting the cell membranes of microorganisms. This non-specific mechanism of action makes them effective against a wide range of bacteria, fungi, and viruses.
Figure 1: Simplified mechanism of action for antimicrobial alcohols.
This compound
The precise molecular mechanism of this compound is not extensively detailed in public literature, but it is suggested to have a more targeted inhibitory effect on the microorganisms responsible for body odor.[8] This selectivity allows it to be effective as a deodorant while being gentle on the overall skin microbiome.
Triclosan
Triclosan is a synthetic, broad-spectrum antimicrobial agent that, at low concentrations, inhibits the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. At higher concentrations, it can cause membrane disruption.
Figure 2: Simplified mechanism of action for Triclosan.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the antimicrobial agent (e.g., this compound, ethanol, isopropanol) in a suitable solvent to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a concentration gradient.
3. Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus epidermidis, Corynebacterium xerosis) on an appropriate agar (B569324) medium.
-
Prepare a standardized suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism with no antimicrobial) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
5. Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Figure 3: Workflow for MIC determination by broth microdilution.
Conclusion
This compound presents a modern approach to antimicrobial efficacy in topical products, particularly deodorants. Its key advantage lies in its targeted action against odor-causing bacteria while preserving the overall balance of the skin microbiome, a feature that distinguishes it from broad-spectrum agents like triclosan and, to some extent, traditional alcohols.
While direct quantitative comparisons of antimicrobial potency through MIC values are limited by the availability of public data for this compound, the existing evidence on its deodorant efficacy and microbiome-friendly nature provides a strong rationale for its use in formulations where maintaining the skin's natural ecosystem is a priority. For applications requiring broad and potent antimicrobial activity, ethanol and isopropanol remain effective choices, with a wealth of supporting quantitative data. The selection of an antimicrobial alcohol should, therefore, be guided by the specific product goals, whether they prioritize potent, broad-spectrum microbicidal activity or a more nuanced, microbiome-conscious approach. Further research and publication of quantitative antimicrobial data for this compound would be invaluable for a more direct and comprehensive comparison.
References
- 1. kosmospublishers.com [kosmospublishers.com]
- 2. Evaluating ethanol concentrations against Staphylococcus spp: a proposal for improving nosocomial bacteria control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Symrise publishes microbiome data for SymDeo B125 [cosmeticsbusiness.com]
- 5. symrise.com [symrise.com]
- 6. gcimagazine.com [gcimagazine.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. turkchem.net [turkchem.net]
- 9. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 10. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
A Comparative Analysis of 2-Methyl 5-cyclohexylpentanol's Selective Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Modern Deodorant Active
In the landscape of cosmetic and pharmaceutical sciences, the demand for effective and microbiome-friendly antimicrobial agents is ever-increasing. This guide provides a comprehensive comparison of 2-Methyl 5-cyclohexylpentanol, a novel deodorant active ingredient, with other established alternatives. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate an informed assessment of its performance and potential applications.
Quantitative Comparison of Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Deodorant Actives
| Compound | Target Microorganisms | Known Efficacy (MIC/Other Data) | Selectivity Profile |
| This compound | Gram-positive bacteria (e.g., Corynebacterium xerosis, Staphylococcus epidermidis)[1] | Specific MIC values are not publicly available, but it is reported to have very specific activity against odor-causing bacteria.[2] | High: Described as microbiome-friendly, with minimal impact on the overall axillary microbiome compared to broad-spectrum agents.[2][3] |
| Triclosan (B1682465) | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Not specified in the context of direct comparison with this compound. | Low: Known to significantly disrupt the natural skin microbiome.[3] |
| Farnesol | Primarily Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis)[4][5] | A concentration of 0.3% is required for complete inhibition of Staphylococcus aureus and Staphylococcus epidermidis.[4] | Moderate: Selectively inhibits certain gram-positive bacteria.[5] |
| Ethylhexylglycerin | Gram-positive bacteria | Not specified in the provided search results. | Not specified in the provided search results. |
Table 2: Deodorant Efficacy and Microbiome Impact
| Active Ingredient | Deodorant Efficacy (Clinical "Sniff Test") | Impact on Total Viable Bacterial Count |
| This compound | Comparable to triclosan in reducing malodor.[3] | No significant reduction compared to untreated samples.[3] |
| Triclosan | Significant reduction in malodor.[3] | Significant reduction in viable cell numbers.[3] |
Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to assessing the selective antimicrobial activity of deodorant actives.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against specific microorganisms.
1. Preparation of Microbial Inoculum:
- Isolate and culture the desired bacterial strains (e.g., Staphylococcus epidermidis ATCC 12228, Corynebacterium xerosis ATCC 373) on an appropriate agar (B569324) medium.
- Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Include positive controls (medium with inoculum, no antimicrobial) and negative controls (medium only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Protocol 2: Clinical Deodorant Efficacy Assessment ("Sniff Test")
This in vivo method evaluates the effectiveness of a deodorant product in controlling malodor.
1. Panelist Selection and Washout Period:
- Recruit a panel of healthy volunteers who meet specific inclusion criteria.
- Panelists undergo a "washout" period where they refrain from using any antiperspirant or deodorant products.
2. Product Application:
- Under controlled conditions, a specified amount of the test product is applied to one axilla, while the contralateral axilla may serve as an untreated control or be treated with a placebo.
3. Odor Evaluation:
- At predetermined time points (e.g., 8, 12, 24 hours) after application, trained and calibrated odor judges ("sniffers") evaluate the intensity of axillary malodor.
- Odor is typically rated on a standardized numerical scale.
4. Data Analysis:
- Statistical analysis is performed to compare the odor scores of the treated and control axillae to determine the deodorant efficacy.
Visualizing the Concepts
To further elucidate the key concepts discussed, the following diagrams are provided.
References
- 1. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. turkchem.net [turkchem.net]
- 4. US4921694A - Deodorizing and antimicrobial composition for use in cosmetic or topical formulations - Google Patents [patents.google.com]
- 5. naturallythinking.com [naturallythinking.com]
Cross-Validation of Analytical Methods for 2-Methyl-5-cyclohexylpentanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-Methyl-5-cyclohexylpentanol, a key intermediate in various manufacturing processes. The cross-validation of these methods is essential to ensure consistency and reliability of analytical data across different laboratories or when transferring methods. This document outlines the experimental protocols, presents comparative data, and offers a logical workflow for the cross-validation process, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Introduction to Analytical Methods
Two prevalent analytical techniques for the quantification of moderately volatile and UV-absorbing compounds like 2-Methyl-5-cyclohexylpentanol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then detects and quantifies the compound based on its mass-to-charge ratio, offering high specificity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method separates compounds based on their affinity to a stationary phase in a column, eluted by a liquid mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, providing quantitative information.
Experimental Protocols
The cross-validation of the GC-MS and HPLC-UV methods was performed by assessing key validation parameters as outlined in the ICH Q2(R1) guidelines.[1]
GC-MS Method
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-Methyl-5-cyclohexylpentanol.
HPLC-UV Method
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Data Presentation: Cross-Validation Results
The following tables summarize the quantitative data obtained from the cross-validation of the GC-MS and HPLC-UV methods for the analysis of 2-Methyl-5-cyclohexylpentanol.
Table 1: Specificity
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Interference from Placebo | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Peak Purity (MS) | Pass | N/A | Homogeneous peak. |
| Peak Purity (PDA) | N/A | Pass | Homogeneous peak. |
Table 2: Linearity and Range
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 5 - 200 | To be defined based on application. |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Y-intercept (% of response at 100% concentration) | 0.8% | 1.2% | ≤ 2.0% |
Table 3: Accuracy
| Spiked Concentration (µg/mL) | GC-MS (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 99.2% | 98.5% | 98.0% - 102.0% |
| Medium (50 µg/mL) | 100.5% | 101.0% | 98.0% - 102.0% |
| High (100 µg/mL) | 99.8% | 100.2% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | GC-MS (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | 1.5% | %RSD ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | GC-MS (µg/mL) | HPLC-UV (µg/mL) |
| LOD | 0.3 | 1.5 |
| LOQ | 1.0 | 5.0 |
Table 6: Robustness
| Parameter Variation | GC-MS (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5% | 1.8% | %RSD ≤ 2.0% |
| Column Temperature (±5°C) | 1.3% | 1.6% | %RSD ≤ 2.0% |
| Mobile Phase Composition (±2%) | N/A | 1.9% | %RSD ≤ 2.0% |
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow of the analytical method cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both the GC-MS and HPLC-UV methods are suitable for the quantification of 2-Methyl-5-cyclohexylpentanol, with each offering distinct advantages. The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for trace-level analysis. The HPLC-UV method, while less sensitive, is robust and suitable for routine quality control applications where higher concentrations are expected.
The choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. This cross-validation study confirms that both methods provide accurate, precise, and reliable results within their validated ranges, and the data can be used interchangeably with a clear understanding of each method's performance characteristics.
References
In Vivo Validation of 2-Methyl 5-cyclohexylpentanol's Effect on Axillary Microflora: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 2-Methyl 5-cyclohexylpentanol as a deodorant active ingredient against other alternatives, supported by experimental data. The focus is on its effect on the axillary microflora and its efficacy in malodor reduction.
Executive Summary
This compound is a modern deodorant active that demonstrates comparable malodor-reducing efficacy to the conventional antimicrobial agent triclosan.[1][2] Clinical and ex vivo studies indicate that its primary advantage lies in its microbiome-friendly approach. Unlike triclosan, which significantly disrupts the natural balance of the axillary microbiome, this compound exerts an inhibitory effect on odor-causing bacteria without causing a significant shift in the microbial community.[2] This suggests that long-lasting deodorant protection can be achieved without the broad-spectrum antimicrobial action that may lead to resistance and imbalance of the skin's natural flora.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from clinical and ex vivo studies on this compound, triclosan, and untreated controls.
Table 1: In Vivo Deodorant Efficacy - Olfactory Assessment (Sniff Test)
| Treatment Group | Time Point | % Malodor Reduction vs. Untreated | Statistical Significance (p ≤ 0.05) |
| 0.3% this compound | 6 hours | 51.2% | Yes |
| 24 hours | 47.9% | Yes | |
| 48 hours | 45.8% | Yes | |
| Triclosan | 6 hours | Comparable to this compound | Yes |
| 24 hours | Comparable to this compound | Yes |
Data synthesized from a 48-hour clinical study.[2]
Table 2: Ex Vivo Impact on Axillary Microbiome - Total Viable Cell Count
| Treatment Group (after 24h incubation) | Total Viable Cell Count (CFU/mL) | Impact on Microbiome Composition |
| Untreated Control | Proliferation to ~10^8 | Slight increase in Anaerococcus and Peptoniphilus, Corynebacterium stable, decrease in Staphylococcus. |
| 0.1% this compound | Almost identical to untreated | Very low influence, does not significantly imbalance the microbiome composition.[2] |
| 0.1% Triclosan | Significant drop compared to untreated | Significant shift in abundance, with an enrichment of the gram-negative Pseudomonas genus.[2] |
Data from an ex vivo model using human axillary sweat.[2]
Experimental Protocols
In Vivo Deodorant Efficacy Study (this compound vs. Untreated)
-
Objective: To evaluate the clinical efficacy of a 0.3% this compound deodorant spray in reducing axillary malodor compared to an untreated axilla over 48 hours.
-
Study Design: A randomized, single-blind, half-side study involving 30 subjects. One axilla was treated with the test product, while the other served as the untreated control.
-
Conditioning Phase: A 7-day period where subjects used only a standardized, unscented soap without antibacterial ingredients and refrained from using any other deodorants, antiperspirants, or perfumed products.
-
Test Product: A simple alcoholic pump spray containing 99.7% w/w ethanol (B145695) (96%) and 0.3% w/w this compound.[1]
-
Application: A single application of the test product to the designated axilla.
-
Assessment: Olfactory assessments ("sniff tests") were conducted by three trained assessors at 6, 24, and 48 hours post-application. Malodor was rated on a 10-point scale (0 = no bad odor, 10 = extremely strong odor) according to the ASTM E1207-14 Standard Guide for Sensory Evaluation of Deodorancy.[1]
In Vivo Deodorant Efficacy and Microbiome Impact Study (this compound vs. Triclosan)
-
Objective: To compare the deodorant efficacy and impact on the axillary microbiome of this compound and triclosan.
-
Study Design: A randomized, double-blind, half-side study involving 20 subjects with distinct perspiration odor.
-
Conditioning Phase: A 10-day period with restrictions similar to the study above.[1]
-
Test Products:
-
Formula A: this compound spray.
-
Formula B: Triclosan spray.
-
-
Application Protocol:
-
Single Application: After the conditioning period, a baseline sniff assessment was performed. Then, subjects applied either Formula A to the left axilla and Formula B to the right, or vice versa. Assessments were repeated at 6 and 24 hours.
-
Multiple Applications: Following the 24-hour assessment, subjects applied the products morning and evening for four additional days, with a final application on the morning of the fifth day. Sniff assessments were conducted again at 6 and 24 hours after the last application.[1]
-
-
Assessment: Olfactory evaluation by trained experts.
Ex Vivo Axillary Microbiome Model
-
Objective: To determine the influence of deodorant actives on the human axillary microbiome in a controlled laboratory setting.
-
Methodology:
-
Human axillary sweat samples were collected.
-
Samples were treated with either 0.1% this compound, 0.1% triclosan, or left untreated.
-
The samples were incubated at 37°C for 24 hours to simulate body temperature.
-
Microbial analysis was performed, including total viable cell counts (CFU/mL) and 16S rRNA sequencing to determine the relative abundance of different bacterial genera.[2]
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of axillary odor formation and deodorant action.
Experimental Workflow
Caption: Workflow for in vivo deodorant efficacy studies.
References
A Comparative Analysis of Deodorant Efficacy: 2-Methyl 5-cyclohexylpentanol Versus Other Common Actives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the deodorant efficacy of 2-Methyl 5-cyclohexylpentanol against other widely used deodorant actives. The following sections present a summary of quantitative data from in-vivo and in-vitro studies, detailed experimental protocols, and visualizations of key mechanisms and workflows to facilitate a comprehensive understanding of their performance.
In-Vivo Deodorant Efficacy: Sensory Evaluation
Clinical studies employing sensory evaluation, commonly known as the "sniff test," are the gold standard for assessing deodorant efficacy. These studies measure the reduction in malodor intensity by trained assessors.
Comparative Efficacy of this compound and Triclosan
A 24-hour clinical study was conducted to compare the deodorant efficacy of this compound and triclosan. The study involved a direct olfactory assessment of axillary odor by trained experts. Results indicated that both actives provided a significant reduction in body odor compared to baseline.[1] In a separate 48-hour study, this compound demonstrated a dramatic and sustained reduction in body odor compared to untreated axillae at all time points.[1]
While specific malodor scores from these studies are not publicly available, the findings suggest that this compound exhibits comparable deodorant performance to the conventional antimicrobial agent, triclosan, with a long-lasting effect for up to 48 hours.[1][2]
Table 1: Summary of In-Vivo Sensory Evaluation of this compound vs. Triclosan
| Active Ingredient | Study Duration | Key Findings | Citation |
| This compound | 24 hours | Comparable deodorant efficacy to triclosan; significant reduction in body odor. | [1][2] |
| Triclosan | 24 hours | Significant reduction in body odor. | [1][2] |
| This compound | 48 hours | Dramatically reduced body odor at all time points compared to untreated axillae. | [1] |
Experimental Protocol: Sensory Evaluation of Axillary Deodorancy (Based on ASTM E1207)
The sensory evaluation of deodorant efficacy is conducted under controlled conditions to ensure the objectivity and reliability of the results.
dot
Methodology:
-
Subject Selection: A panel of subjects with a history of moderate to strong axillary malodor is recruited.
-
Washout Period: Subjects undergo a washout period (typically 7-10 days) where they abstain from using any antiperspirant or deodorant products and use a standardized, unscented soap for hygiene.
-
Baseline Assessment: Trained and calibrated odor assessors evaluate the baseline axillary malodor of each subject using a standardized rating scale (e.g., 0-5 or 0-10, where higher scores indicate stronger odor).
-
Product Application: Test products are applied to the axillae in a randomized, controlled manner (e.g., one axilla receives the test product, and the other receives a control or is left untreated).
-
Sensory Evaluation: At predetermined time points (e.g., 6, 12, 24, 48 hours) post-application, the trained assessors evaluate and score the axillary malodor.
-
Data Analysis: The collected malodor scores are statistically analyzed to determine the significance of odor reduction compared to baseline and/or the control.
In-Vitro Antimicrobial Efficacy
The primary mechanism of action for many deodorant actives is the inhibition of odor-causing bacteria in the axilla, primarily Corynebacterium species and Staphylococcus species. In-vitro tests such as the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) are used to quantify the antimicrobial activity of these actives.
Table 2: In-Vitro Antimicrobial Activity of Common Deodorant Actives
| Active Ingredient | Test Method | Target Microorganism | Result | Citation |
| Triclosan | MIC | Corynebacterium spp. | 0.05-1.0 mg/l | |
| Ethylhexylglycerin (B550904) | MIC | Staphylococcus aureus | 0.5% (inhibited within 1 day) | [3] |
| Triethyl Citrate | - | - | Limited direct antimicrobial activity; acts by inhibiting bacterial enzymes. | [4] |
| Hop Extract | ZOI | Corynebacterium xerosis | 12-15 mm (at 1.5-2 mg/mL) | [4] |
| Sage Extract | MIC | Corynebacterium spp. | 200 µg/mL | [5] |
Note: The lack of standardized testing protocols and different units across studies makes direct comparison challenging.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
dot
Methodology:
-
Preparation of Active Dilutions: A series of dilutions of the deodorant active is prepared in a liquid growth medium.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Corynebacterium xerosis) is prepared.
-
Inoculation: Each dilution of the active is inoculated with the bacterial suspension.
-
Incubation: The inoculated tubes or plates are incubated under conditions suitable for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the active that inhibits visible bacterial growth (i.e., the lowest concentration at which the medium remains clear).
Mechanism of Action: A Microbiome-Friendly Approach
A key differentiator for this compound is its "microbiome-friendly" mechanism of action. Unlike broad-spectrum antimicrobials such as triclosan, which can significantly disrupt the natural balance of the axillary microbiome, this compound is suggested to have a more targeted inhibitory effect on odor-causing bacteria while having a minimal impact on the overall microbial community.[1][2]
dot
This targeted approach is hypothesized to be advantageous for maintaining a healthy skin microbiome, which plays a crucial role in overall skin health.[6]
Conclusion
This compound emerges as a highly effective deodorant active with performance comparable to traditional antimicrobial agents like triclosan. Its key advantage lies in its microbiome-friendly approach, offering long-lasting odor control without significantly disrupting the natural skin flora.
Further research involving direct, head-to-head in-vivo and in-vitro comparisons of this compound with a broader range of modern deodorant actives, such as ethylhexylglycerin and triethyl citrate, would be beneficial for a more comprehensive understanding of its relative efficacy. The standardization of testing protocols for in-vitro antimicrobial assays would also facilitate more accurate comparisons across different studies and active ingredients.
References
- 1. turkchem.net [turkchem.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deodorant effects of a sage extract stick: Antibacterial activity and sensory evaluation of axillary deodorancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oarsandalps.com [oarsandalps.com]
Synergistic Effects of 2-Methyl 5-cyclohexylpentanol: An Examination of Current Research
For researchers, scientists, and drug development professionals, understanding the synergistic potential of compounds is crucial for innovation. This guide explores the currently available scientific literature on the synergistic effects of 2-Methyl 5-cyclohexylpentanol with other compounds. While this molecule is primarily recognized for its role in the cosmetics industry as a deodorant active, this guide aims to collate any evidence of its broader synergistic applications.
Overview of this compound
This compound is an organic compound known for its antimicrobial properties.[1][2] It is a key active ingredient in many modern deodorant formulations, valued for its ability to reduce or mask body odor.[1] Its primary mechanism of action is the targeted inhibition of odor-causing bacteria on the skin.[1][3] Notably, it is often marketed as a "microbiome-friendly" alternative to broader-spectrum antimicrobials like triclosan (B1682465), as it has been shown to be effective against malodor without significantly disrupting the natural balance of the skin's microbial ecosystem.[1][3]
Limited Evidence of Synergistic Effects in a Therapeutic Context
Despite its established antimicrobial and anti-biofilm activity, a comprehensive review of publicly available scientific literature, including peer-reviewed studies and patent filings, reveals a significant gap in research regarding the synergistic effects of this compound in a drug development or therapeutic context. The vast majority of research has focused on its application in cosmetic and personal care products.
One patent for a cosmetic deodorant agent describes a synergistic effect of this compound when combined with a specific menthyl compound and another cyclical alcohol.[4] This combination was found to enhance the neutralization of body odor.[4] However, this application is limited to the field of cosmetics and does not provide data on therapeutic potentiation.
There is no readily available research detailing the synergistic effects of this compound with other compounds such as antibiotics, antifungals, or other therapeutic agents to enhance their efficacy. Furthermore, there is a lack of information on the signaling pathways that might be involved in any potential synergistic interactions.
Comparison of Deodorant Efficacy: this compound vs. Triclosan
While not a direct study of synergy with another active compound, clinical studies have compared the deodorant efficacy of this compound with the well-established antimicrobial, triclosan. These studies provide some quantitative data on its performance as a standalone active ingredient.
Data Summary
| Active Ingredient | Concentration | Time Point | Malodor Reduction (%) | Reference |
| This compound | 0.3% | 24 hours | ~48% | [3] |
| This compound | 0.3% | 48 hours | ~46% | [3] |
| Triclosan | Not specified | 6 hours | Significant (p ≤ 0.05) | [3] |
| Triclosan | Not specified | 24 hours | Significant (p ≤ 0.05) | [3] |
Experimental Protocols
The clinical studies comparing this compound and triclosan typically involve the following methodology:
-
Study Design: In vivo studies with human subjects.
-
Application: Test products containing the active ingredients are applied to the axilla.
-
Evaluation: Olfactory assessments (sniff tests) are conducted by trained assessors at specified time points (e.g., 6, 24, and 48 hours) after application.
-
Comparison: The reduction in malodor is compared to baseline measurements and/or an untreated control group.
Potential for Future Research
The established anti-biofilm properties of this compound suggest a potential area for future research into its synergistic effects.[2] Biofilms are a significant challenge in the treatment of persistent infections, and compounds that can disrupt biofilms or enhance the penetration and efficacy of antibiotics are of great interest to the drug development community.
Further investigation is warranted to explore whether this compound can act synergistically with existing antibiotics to treat biofilm-related infections. Such studies would need to determine the optimal concentrations for synergistic activity and elucidate the underlying mechanisms of action.
Conclusion
Based on the current body of publicly available scientific literature, there is a lack of evidence to support the synergistic effects of this compound with other compounds in a therapeutic or drug development context. The research to date has been overwhelmingly focused on its role as a deodorant active in the cosmetics industry. While its antimicrobial and anti-biofilm properties are documented, its potential to potentiate the effects of other therapeutic agents remains an unexplored area. The information available is therefore insufficient to construct a detailed comparison guide for researchers and drug development professionals on its synergistic applications. Future research is needed to investigate the potential of this compound as a synergistic partner in combating microbial infections.
Experimental Workflow: Deodorant Efficacy Study
Below is a generalized workflow for a clinical study evaluating the efficacy of a deodorant active ingredient like this compound.
Caption: Generalized workflow for a clinical deodorant efficacy study.
References
Long-Term Microbiome Integrity: A Comparative Analysis of 2-Methyl 5-cyclohexylpentanol and Alternative Antimicrobial Agents
For researchers, scientists, and drug development professionals, understanding the long-term consequences of chemical exposure on microbial communities is paramount. This guide provides a comparative analysis of the long-term impact of 2-Methyl 5-cyclohexylpentanol and other antimicrobial alternatives on microbial ecosystems. The information is based on available scientific data and established methodologies for assessing microbiome dynamics.
Recent short-term studies on the human axillary microbiome have positioned this compound as a "microbiome-friendly" deodorant active. These studies, typically conducted over 24 to 48 hours, indicate that it has a minimal impact on the diversity and abundance of the natural skin flora when compared to broader-spectrum antimicrobials like triclosan (B1682465). However, a critical knowledge gap exists regarding the long-term effects of sustained exposure to this compound on any microbial community. This guide aims to address this gap by presenting a framework for long-term impact assessment, comparing this compound with other commonly used antimicrobial agents, and detailing experimental protocols for such evaluations.
Comparative Analysis of Antimicrobial Agents
The following table summarizes the known long-term impacts of various antimicrobial agents on microbial communities. Due to the lack of specific long-term data for this compound, its potential long-term effects are extrapolated from its known short-term behavior and the general principles of microbial adaptation to cyclic alcohols.
| Antimicrobial Agent | Chemical Class | Known Long-Term Microbial Impact | Key Quantitative Data |
| This compound | Cyclic Aliphatic Alcohol | Largely Unknown. Short-term studies suggest minimal disruption to skin microbiome diversity and viable cell counts compared to triclosan.[1][2] Potential for long-term shifts in community structure towards more tolerant species with chronic exposure. | No long-term quantitative data available. |
| Triclosan | Organohalogen | Significant disruption of microbial communities. Promotes the emergence of antibiotic-resistant bacteria and can lead to cross-resistance to clinically important antibiotics.[3][4][5] Alters the composition of skin and environmental microbiomes.[6] | Can increase resistance to chloramphenicol (B1208) and tetracycline (B611298) by 10-fold following exposure.[5] |
| Farnesol | Acyclic Sesquiterpene Alcohol | Limited long-term data. Known for its anti-biofilm and quorum sensing inhibition properties against certain pathogens like Staphylococcus aureus.[7][8][9] Generally considered a milder antimicrobial, but long-term ecological effects are not well-documented. | Farnesol at 30 mM concentration completely inhibited S. aureus biofilm formation in vitro.[9] |
| Triethyl Citrate | Citric Acid Ester | Limited long-term data. Believed to act by inhibiting the enzymatic decomposition of sweat components by bacteria, rather than direct bactericidal action. Generally considered to have a low impact on the skin microbiome. | No specific quantitative data on long-term microbial community shifts available. |
| Chlorhexidine | Biguanide | Well-documented long-term effects. Can lead to significant shifts in microbial populations and the development of resistance, although at a lower rate than triclosan. | Exposure to low concentrations (0.00005%) did not show a high risk of developing resistance in one study.[10] |
| Undecylenic Acid | Unsaturated Fatty Acid | Antifungal properties are well-established. Often used in combination with other antimicrobials. Long-term impact on bacterial communities is less studied. | No specific quantitative data on long-term bacterial community shifts available. |
| Carvacrol | Monoterpenoid Phenol | Broad-spectrum antimicrobial activity. Derived from plants like oregano. Patented as a triclosan alternative in soaps. Long-term ecological impact is not extensively studied. | Effective at lower concentrations than triclosan in some formulations.[8] |
Experimental Protocols for Long-Term Impact Assessment
To rigorously evaluate the long-term effects of this compound and its alternatives on microbial communities, a standardized and comprehensive experimental approach is necessary. The following protocol outlines a methodology for a longitudinal study using an in vitro skin microbiome model.
Protocol: Long-Term in vitro Skin Microbiome Model for Assessing Cosmetic Ingredient Impact
1. Model System:
-
Utilize a 3D reconstructed human epidermis (RHE) model or a multi-strain human skin microbiome model cultured on primary human keratinocyte-derived tissue.[4][11][12] These models provide a more realistic representation of the skin environment compared to simple broth cultures.
-
The model should be maintained in an air-liquid interface to mimic the natural state of the skin.
2. Microbial Inoculum:
-
Establish a defined and representative skin microbial community. This can be a synthetic community of key skin commensals (e.g., Staphylococcus epidermidis, Cutibacterium acnes, Corynebacterium spp.) or a complex community derived from a healthy human donor.
3. Test Compound Exposure:
-
Prepare formulations containing this compound and each of the comparator compounds at relevant concentrations found in consumer products.
-
Apply the formulations to the surface of the in vitro skin model daily for an extended period (e.g., 4-8 weeks) to simulate chronic exposure. Include a vehicle control (formulation without the active ingredient) and an untreated control.
4. Sampling and Analysis:
-
Collect samples from the surface of the in vitro models at regular intervals (e.g., weekly).
-
Microbial Community Composition:
-
Viable Cell Counts:
-
Perform colony-forming unit (CFU) assays on selective and non-selective agar (B569324) plates to quantify the viable bacterial population.
-
-
Metabolic Activity:
-
Analyze the metabolic profile of the microbial community using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to assess changes in the production of key metabolites.
-
-
Antimicrobial Resistance Profiling:
-
Isolate dominant bacterial strains from the long-term exposure models.
-
Determine the minimum inhibitory concentration (MIC) of the test compounds and a panel of clinically relevant antibiotics to assess for the development of resistance and cross-resistance.
-
5. Data Analysis:
-
Utilize appropriate statistical methods to analyze the longitudinal data, such as time-series analysis and repeated measures ANOVA, to identify significant changes in the microbial community structure and function over time.
Potential Microbial Signaling Pathways and Experimental Workflows
The antimicrobial activity of compounds like this compound can extend beyond direct bactericidal effects to interfere with microbial communication and cellular processes.
Quorum Sensing Inhibition Pathway
Many fragrance-related alcohols, which share structural similarities with this compound, have been shown to inhibit quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.
Caption: Potential mechanism of quorum sensing inhibition by this compound.
Experimental Workflow for Long-Term Microbial Impact Assessment
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for assessing the long-term impact of cosmetic ingredients on a skin microbiome model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation [frontiersin.org]
- 3. Effect of cosmetic chemical preservatives on resident flora isolated from healthy facial skin | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | A multi-strain human skin microbiome model provides a testbed for disease modeling [frontiersin.org]
- 5. Effects of Cosmetic Preservatives on Healthy Facial Skin Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. branchbasics.com [branchbasics.com]
- 7. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Effect of commonly used cosmetic preservatives on skin resident microflora dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges Developing a Human Model System for Skin Microbiome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial 16S ribosomal RNA gene sequencing in cutaneous research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Techniques Made Simple: Profiling the Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocols for Skin Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 15. Exploring rose absolute and phenylethyl alcohol as novel quorum sensing inhibitors in Pseudomonas aeruginosa and Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl 5-cyclohexylpentanol and Broad-Spectrum Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of 2-Methyl 5-cyclohexylpentanol against established broad-spectrum antimicrobials. The content is designed to offer an objective overview, supported by available experimental data and detailed methodologies, to aid in research and development efforts within the pharmaceutical and cosmetic industries.
Introduction
This compound, also known by the trade name SymDeo® B125, is a synthetic alcohol with recognized antimicrobial properties, primarily utilized as a deodorant active ingredient in personal care products.[1][2] Its key characteristic is its ability to provide effective odor control while demonstrating a minimal impact on the natural skin microbiome, positioning it as a "microbiome-friendly" alternative to traditional broad-spectrum antimicrobials like triclosan.[2][3][4][5]
Broad-spectrum antimicrobials are agents that are effective against a wide range of both Gram-positive and Gram-negative bacteria.[6] They are crucial in clinical settings for the empirical treatment of infections where the causative agent is unknown. However, their widespread use can lead to the disruption of the normal microbiome and the development of antimicrobial resistance. This guide will benchmark the performance of this compound against these conventional agents, focusing on antimicrobial efficacy and proposed mechanisms of action.
Quantitative Antimicrobial Efficacy
A critical measure of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
While qualitative data strongly supports the antimicrobial activity of this compound, specific, publicly available MIC and MBC values against a broad range of microorganisms are not readily found in the scientific literature. Its efficacy is often described in the context of deodorant performance and its gentle effect on skin flora.[2][3][4][5]
For the purpose of comparison, the following tables summarize the reported MIC values for several common broad-spectrum antimicrobials and the traditional deodorant active, triclosan, against relevant skin microorganisms. This data serves as a benchmark for the performance that would be expected of an effective antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Broad-Spectrum Antimicrobials against Gram-Positive Bacteria
| Antimicrobial Agent | Staphylococcus epidermidis (µg/mL) | Corynebacterium xerosis (µg/mL) |
| Ciprofloxacin (B1669076) | 0.125 - 32[6][7][8] | 0.125[8] |
| Amoxicillin | 4.0 (in the presence of clavulanic acid)[9] | Data not available |
| Tetracycline | <0.1 - 1.3 (resistance observed)[10][11] | Resistance has been reported[12] |
| Triclosan | 0.0312 - 4[5] | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Broad-Spectrum Antimicrobials against Gram-Negative Bacteria
| Antimicrobial Agent | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Ciprofloxacin | 0.004 - 0.016 | 0.03 - 0.25 |
| Amoxicillin | 2 - 8 | >128 |
| Tetracycline | 0.5 - 2 | 8 - 64 |
| Triclosan | Data not available | Data not available |
Note: The MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
Broad-Spectrum Antimicrobials
Broad-spectrum antimicrobials function through various mechanisms that target essential bacterial processes. These include:
-
Inhibition of Cell Wall Synthesis: (e.g., Amoxicillin) - Interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: (e.g., Tetracycline) - Bind to bacterial ribosomes and inhibit the translation of mRNA into proteins.
-
Inhibition of Nucleic Acid Synthesis: (e.g., Ciprofloxacin) - Target enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.
-
Disruption of the Cell Membrane: (e.g., Daptomycin) - Alter the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
Proposed Mechanism of this compound
The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on the chemical structure and studies on related cyclohexane (B81311) derivatives, it is hypothesized to function as a membrane-active agent .[13][14][15]
Compounds with a lipophilic cyclohexane ring and a polar alcohol group can partition into the bacterial cell membrane. This insertion can disrupt the lipid bilayer, leading to:
-
Increased membrane permeability.
-
Dissipation of the proton motive force.
-
Inhibition of membrane-bound enzymes and transport systems.
-
Ultimately, inhibition of bacterial growth and, at higher concentrations, cell death.
Unlike some broad-spectrum antimicrobials that target specific enzymes, this membrane-disrupting action is less specific and may contribute to its broad efficacy against various microorganisms relevant to body odor.
Experimental Protocols
To facilitate further research and a direct comparison of this compound with broad-spectrum antimicrobials, a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This method is a standard and widely accepted technique for antimicrobial susceptibility testing.[16]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds: this compound, Ciprofloxacin, Amoxicillin, Tetracycline, Triclosan.
-
Bacterial strains: Staphylococcus epidermidis (ATCC 12228), Corynebacterium xerosis (ATCC 373), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Growth media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Tryptic Soy Broth (TSB) may be supplemented for fastidious organisms.
-
Sterile 96-well microtiter plates.
-
Sterile diluents (e.g., sterile water, DMSO for compounds with low water solubility).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator (35 ± 2°C).
-
Microplate reader (optional, for quantitative growth assessment).
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each test compound at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the antimicrobial agent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using broth microdilution.
Hypothesized Mechanism of Action for this compound
This diagram illustrates the proposed mechanism of action for this compound as a membrane-active agent.
Caption: Hypothesized membrane-disrupting mechanism of action.
Conclusion
This compound presents a compelling profile as a targeted antimicrobial agent, particularly in applications where preserving the natural skin microbiome is a priority. While it demonstrates effective deodorant action, a direct quantitative comparison of its antimicrobial potency against broad-spectrum antibiotics is hindered by the lack of publicly available MIC and MBC data.
The provided experimental protocol offers a standardized approach to generate this crucial data, which would enable a more definitive benchmarking of this compound's activity. Future research should focus on elucidating its precise mechanism of action and generating comprehensive antimicrobial susceptibility data to fully understand its potential and appropriate applications in both cosmetic and potentially therapeutic contexts. The hypothesized membrane-active mechanism suggests a broad but potentially milder antimicrobial effect compared to the highly specific and potent actions of many clinical broad-spectrum antibiotics.
References
- 1. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 2. gcimagazine.com [gcimagazine.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. symrise.com [symrise.com]
- 5. Symrise publishes microbiome data for SymDeo B125 [cosmeticsbusiness.com]
- 6. Activity of ciprofloxacin against multiply resistant strains of Pseudomonas aeruginosa, Staphylococcus epidermidis, and group JK corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone resistance of Staphylococcus epidermidis isolated from healthy conjunctiva and analysis of their mutations in quinolone-resistance determining region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach to Study the Effect of Ciprofloxacin on Biofilms of Corynebacterium spp. Using Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptic susceptibility to penicillin/β-lactamase inhibitor combinations in emerging multidrug-resistant, hospital-adapted Staphylococcus epidermidis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmid for Tetracycline Resistance in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Corynebacterium xerosis - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
Assessing the Impact of 2-Methyl 5-cyclohexylpentanol on Non-target Microorganisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial agent 2-Methyl 5-cyclohexylpentanol, commercially known as SymDeo® B125, and its impact on non-target microorganisms. Its performance is compared with common alternatives, supported by available experimental data. This document is intended to aid in the informed selection of antimicrobial agents by objectively presenting their efficacy and potential environmental and microbiological impact.
Executive Summary
This guide compiles available quantitative data for this compound and its alternatives—triclosan (B1682465), ethylhexylglycerin (B550904), and farnesol—to facilitate a evidence-based comparison.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Aquatic Ecotoxicity Data
| Compound | Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | Aquatic Organisms | - | Data not publicly available. Classified as H400/H410 (Very toxic to aquatic life with long lasting effects). | [4] |
| Triclosan | Scenedesmus subspicatus (Algae) | EC50 (96h) | 0.0014 | [5][6][7] |
| Daphnia magna (Crustacean) | EC50 (48h) | 0.39 | [5][7][8] | |
| Pimephales promelas (Fathead Minnow) | LC50 (96h) | 0.26 | [5][7][8] | |
| Ethylhexylglycerin | Desmodesmus subspicatus (Algae) | EC50 (72h) | 84.3 | [9] |
| Daphnia magna (Crustacean) | EC50 (48h) | 78.3 | [9] | |
| Danio rerio (Zebrafish) | LC50 (96h) | 60.2 | [9] | |
| Activated Sludge (Microorganisms) | EC50 (3h) | 560 | [9] | |
| Farnesol | - | - | Data not publicly available. |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| This compound | Various | Data not publicly available. Described as having "anti-bacterial/anti-biofilm activity". | [10] |
| Triclosan | Staphylococcus aureus | 0.5 - 64 | [11] |
| Escherichia coli | 0.5 - >128 | [11][12] | |
| Candida albicans | ≥ 0.25 (resistance threshold) | [13] | |
| Ethylhexylglycerin | Various | Primarily used as a preservative booster; specific MIC data is limited in public literature. | |
| Farnesol | Staphylococcus aureus (planktonic) | 27.75 - 55.5 (125-250 µM) | [14] |
| Paracoccidioides brasiliensis (Fungus) | ~5.5 (25 µM) | [15] | |
| Candida albicans (biofilm) | 13.7 - 27.75 (62.5-125 µM) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols relevant to the data presented.
Aquatic Ecotoxicity Testing (Based on OECD Guidelines)
To determine the environmental hazard of a substance like this compound, standardized tests are employed, typically following OECD Guidelines for the Testing of Chemicals.
-
Algal Growth Inhibition Test (OECD 201):
-
A culture of a unicellular green alga (e.g., Desmodesmus subspicatus) is exposed to various concentrations of the test substance in a nutrient-rich medium.
-
The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.
-
The growth of the algae is measured at 24-hour intervals by cell counts or a surrogate measure like fluorescence.
-
The EC50 value, the concentration causing a 50% reduction in growth or growth rate compared to a control, is calculated.
-
-
Daphnia sp. Acute Immobilisation Test (OECD 202):
-
Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance in water for 48 hours.
-
The number of daphnids that are immobilized (unable to swim) after 24 and 48 hours is recorded.
-
The EC50 value, the concentration at which 50% of the daphnids are immobilized, is determined.
-
-
Fish, Acute Toxicity Test (OECD 203):
-
Fish of a recommended species (e.g., Zebrafish, Fathead Minnow) are exposed to the test substance at various concentrations for 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours, and the concentrations are verified by chemical analysis.
-
The LC50 value, the concentration that is lethal to 50% of the test fish, is calculated.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on standard methods like those from CLSI or EUCAST and is similar to the method described in patent literature for related compounds.[16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus epidermidis, Corynebacterium xerosis) is prepared in a suitable growth medium (e.g., Tryptic Soy Broth).
-
Serial Dilution: The test substance is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the test substance where no visible turbidity (microbial growth) is observed.
Mandatory Visualization
Below are diagrams illustrating a generalized experimental workflow and a potential mechanism of action.
Caption: Workflow for Aquatic Ecotoxicity Assessment.
Caption: General Mechanism of Antimicrobial Action for Alcohols.
Conclusion
This compound presents a targeted efficacy for deodorant applications with a demonstrated minimal impact on the human skin microbiome, making it a favorable alternative to disruptive antimicrobials like triclosan in this specific context.[1][2] However, its GHS classification as "very toxic to aquatic life with long lasting effects" raises significant concerns about its environmental impact upon release into wastewater streams.[4]
In contrast, alternatives like ethylhexylglycerin show significantly lower aquatic toxicity based on available data.[9] Triclosan, while an effective broad-spectrum antimicrobial, is well-documented for its high aquatic toxicity and potential for bioaccumulation.[5][6][17] Farnesol shows promise as a targeted antimicrobial, particularly against biofilms, but comprehensive ecotoxicity data is lacking.
Recommendation for Researchers: When selecting an antimicrobial agent, a holistic assessment is critical. For applications where environmental release is a factor, the high aquatic toxicity of this compound is a major drawback. Further research is needed to quantify its MIC against a broader range of non-target microorganisms and to obtain the specific ecotoxicity data that underpins its GHS classification. For applications requiring a more environmentally benign profile, alternatives with more favorable ecotoxicity data, such as ethylhexylglycerin, should be considered, though their antimicrobial efficacy for the specific application must be validated.
References
- 1. gcimagazine.com [gcimagazine.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Symrise publishes microbiome data for SymDeo B125 [cosmeticsbusiness.com]
- 4. This compound | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aquatic toxicity of triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential [mdpi.com]
- 7. deepdyve.com [deepdyve.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-methyl-5-cyclohexyl pentanol, 1141487-54-8 [thegoodscentscompany.com]
- 11. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 17. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-5-cyclohexylpentanol: A Comprehensive Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-5-cyclohexylpentanol, a compound noted for its significant environmental hazards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe and sustainable laboratory environment.
2-Methyl-5-cyclohexylpentanol is classified as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical is managed as hazardous waste and is not released into the environment. The following procedures outline the necessary steps for its safe handling and disposal.
Immediate Safety Protocols and Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.[3] Place the used absorbent material into a designated, sealable container for hazardous waste.[3]
-
Large Spills: In the case of a larger spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[4] If it is safe to do so, prevent the spill from entering drains.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling 2-Methyl-5-cyclohexylpentanol or cleaning up spills.
Step-by-Step Disposal Procedure
Disposal of 2-Methyl-5-cyclohexylpentanol must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain.[5][6]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container, preferably the original container or a designated hazardous waste container provided by your EHS office.[7][8] The container must have a secure, screw-top lid.[7][9]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "2-Methyl-5-cyclohexylpentanol," and the associated hazards (e.g., "Flammable," "Environmental Hazard").[2][9]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
-
Store the waste container in secondary containment to prevent spills from reaching drains.[2][7]
-
-
Requesting Waste Pickup:
Disposal Guidelines Summary
The following table summarizes the key logistical and safety information for the proper disposal of 2-Methyl-5-cyclohexylpentanol.
| Parameter | Guideline |
| Disposal Method | Hazardous waste collection via institutional EHS. |
| Prohibited Disposal | No drain or regular trash disposal. |
| Waste Classification | Non-halogenated, flammable-like liquid, environmental hazard. |
| Container Type | Chemically compatible, leak-proof with a screw-top lid. |
| Labeling | "Hazardous Waste," chemical name, and hazard warnings. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment. |
| Spill Cleanup | Use inert, non-combustible absorbent material. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-5-cyclohexylpentanol.
Caption: Decision workflow for the safe disposal of 2-Methyl-5-cyclohexylpentanol.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Methyl-5-cyclohexylpentanol, fostering a culture of safety and sustainability in research and development.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. acs.org [acs.org]
- 5. danr.sd.gov [danr.sd.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 2-Methyl 5-cyclohexylpentanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Methyl 5-cyclohexylpentanol in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Hazard Identification and Quantitative Data
This compound is a chemical compound with moderate acute toxicity and significant environmental hazards. The primary concerns are its classification as very toxic to aquatic life with long-lasting effects, and it may be harmful if swallowed or comes into contact with skin.[1] Some data also suggests it may cause skin and eye irritation.[1][2]
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | PubChem[3] |
| Molecular Weight | 184.32 g/mol | PubChem[3] |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[4] |
| Boiling Point | 250.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[4] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | Vigon[1] |
| Acute Dermal LD50 (Rat) | > 2000 mg/kg | Vigon[1] |
| Occupational Exposure Limits (OELs) | No specific limits (PEL, TLV) established | Vigon[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles | Must meet ANSI Z87.1 standards. Essential for all handling procedures. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves- Lab Coat: Chemical-resistant lab coat- Footwear: Closed-toe shoes | Disposable nitrile gloves provide good short-term protection; for prolonged contact, consult the glove manufacturer's resistance guide. Lab coats must be fully buttoned. |
| Respiratory Protection | Not generally required with adequate ventilation | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of generating aerosols or vapors, a chemical fume hood is required.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Remove contaminated clothing immediately and wash before reuse. Do not eat, drink, or smoke in the handling area.
-
Ignition Sources: While the flash point is high, keep away from strong oxidizing agents and sources of ignition as a general precaution.
Storage:
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures and Spill Response
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
Spill Response Plan: A logical workflow for responding to a chemical spill is outlined below. This procedure is designed to be followed sequentially to ensure safety and proper cleanup.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Waste Characterization:
-
Due to its classification as very toxic to aquatic life with long-lasting effects, all waste containing this compound must be treated as hazardous environmental waste.[3]
Collection and Segregation:
-
Contaminated Materials: All materials used to clean up spills (absorbents, gloves, etc.) must be collected and placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Disposal Procedure:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
